molecular formula C4H2Cl2S B146616 2,5-Dichlorothiophene CAS No. 3172-52-9

2,5-Dichlorothiophene

カタログ番号: B146616
CAS番号: 3172-52-9
分子量: 153.03 g/mol
InChIキー: FGYBDASKYMSNCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dichlorothiophene, also known as this compound, is a useful research compound. Its molecular formula is C4H2Cl2S and its molecular weight is 153.03 g/mol. The purity is usually 95%.
The exact mass of the compound Dichlorothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60527. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,5-dichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2S/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYBDASKYMSNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062888
Record name Thiophene, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid with a stench; Darkens on storage; [Acros Organics MSDS]
Record name 2,5-Dichlorothiophene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19484
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3172-52-9
Record name 2,5-Dichlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3172-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DICHLOROTHIOPHENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophene, 2,5-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiophene, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Dichlorothiophene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z74FM5ZZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 2,5-Dichlorothiophene via Thiophene Chlorination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorothiophene through the chlorination of thiophene. Chlorinated thiophenes are pivotal intermediates in the development of pharmaceuticals and agrochemicals, with their synthesis being a critical step in various manufacturing processes.[1] This document details the primary synthetic routes, explores the challenges of selectivity, and presents detailed experimental protocols. Quantitative data from various methods are summarized for comparative analysis. Furthermore, this guide includes diagrammatic representations of the reaction pathway, experimental workflow, and a troubleshooting guide to facilitate a deeper understanding and practical application of the described methodologies.

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds extensively used as building blocks in the synthesis of a wide array of functional materials, agrochemicals, and pharmaceuticals.[1] The introduction of chlorine atoms to the thiophene ring significantly alters its electronic properties and reactivity, offering a versatile scaffold for further chemical modifications.[1] this compound, in particular, is a valuable intermediate for producing 2,5-disubstituted thiophene derivatives.[2]

The primary challenge in the chlorination of thiophene lies in controlling the reaction's selectivity.[3] Thiophene is a highly reactive aromatic compound, making it susceptible to over-chlorination, which can result in a mixture of mono-, di-, tri-, and even tetrachlorinated products, as well as addition products.[3] Achieving a high yield of the desired this compound isomer necessitates careful control of the reaction conditions.[3]

This guide focuses on the prevalent methods for synthesizing this compound from thiophene, providing detailed protocols and data to assist researchers in optimizing this crucial transformation.

Synthetic Pathways and Reaction Mechanisms

The chlorination of thiophene predominantly occurs via electrophilic aromatic substitution. The sulfur atom in the thiophene ring activates the C2 and C5 positions, making them the most favorable sites for electrophilic attack.[1]

There are two primary approaches to synthesizing this compound:

  • Direct Chlorination of Thiophene: This method involves the direct reaction of thiophene with a chlorinating agent. While seemingly straightforward, controlling the reaction to selectively yield the 2,5-dichloro isomer is challenging due to the high reactivity of the thiophene ring.[3] This often leads to a mixture of chlorinated thiophenes.[4]

  • Two-Step Synthesis via 2-Chlorothiophene: A more controlled and often preferred method involves the initial synthesis of 2-chlorothiophene, which is then further chlorinated to yield this compound.[3][4] This two-step process allows for greater selectivity and generally results in a purer final product.[4]

The general electrophilic chlorination pathway is depicted below:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Thiophene Thiophene Chlorothiophene 2-Chlorothiophene Thiophene->Chlorothiophene + Cl₂ Dichlorothiophene This compound Chlorothiophene->Dichlorothiophene + Cl₂

Figure 1: Two-step synthesis pathway for this compound.

Data Presentation: Comparison of Chlorination Methods

The selection of a synthetic method often depends on factors such as desired yield, purity, and available reagents. The following tables summarize quantitative data for various thiophene chlorination methods.

Table 1: Synthesis of 2-Chlorothiophene (Intermediate)

Reagent SystemSubstrateKey ConditionsYieldPurity / NotesReference
H₂O₂ / HClThiophene-10 to 0 °C, 8-12 h96.4%99.3% (GC), low levels of 3-chloro and dichloro isomers[1]
N-Chlorosuccinimide (NCS)ThiopheneAcetonitrile, Room temp.HighMonitored by GC[1]
Sulfuryl Chloride (SO₂Cl₂)Thiophene-30 °CNot specifiedSelective for 2-chlorothiophene[1]
Molecular Chlorine (Cl₂)ThiopheneAqueous medium, pH 7Not specifiedRapid reaction, forms 2-chlorothiophene as the only isomer[1][5]
Cl₂ with Iodine CatalystThiopheneLiquid phase, <2.0 moles Cl₂ per mole thiophene78.2% (based on thiophene consumed)Iodine catalyst increases the yield of substitution products.[1][6]

Table 2: Synthesis of this compound

Reagent SystemSubstrateProductKey ConditionsYieldReference
Chlorine (Cl₂)2-ChlorothiopheneThis compoundHeat with alkali after chlorination to decompose addition products.High[1][4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two-step method.

Protocol 1: Synthesis of 2-Chlorothiophene using Hydrogen Peroxide and Hydrochloric Acid

This protocol is noted for its high yield and selectivity.[7]

Materials:

  • Thiophene (100 g)[1]

  • 30% Hydrochloric acid (600 ml)[1]

  • Triethylamine (2 ml)[1]

  • 30% Hydrogen peroxide (140 g)[1]

  • Ethyl acetate[1]

  • Saturated sodium chloride solution (brine)[1]

Equipment:

  • Reaction vessel with mechanical stirring and cooling capabilities

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, add 600 ml of 30% hydrochloric acid, 100 g of thiophene, and 2 ml of triethylamine.[1]

  • Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath.[1]

  • Slowly add 140 g of 30% hydrogen peroxide via a dropping funnel over a period of 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.[1]

  • After the addition is complete, continue stirring the mixture at the same temperature for 10 hours.[1]

  • Allow the reaction mixture to stand and separate into layers.[1]

  • Extract the aqueous layer with ethyl acetate (2 x 100 ml).[1]

  • Combine all organic layers and wash with a saturated sodium chloride solution.[1]

  • Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.[1]

Expected Outcome:

  • Yield of approximately 135.9 g (96.4%) with a purity of 99.3% as determined by GC.[1]

Protocol 2: Synthesis of this compound from 2-Chlorothiophene

This method provides a route to selectively synthesize this compound. The procedure involves chlorination followed by an alkali wash to decompose addition byproducts.[1][4]

Materials:

  • 2-Chlorothiophene

  • Gaseous chlorine (Cl₂)

  • Aqueous alkali solution (e.g., NaOH or KOH)

Equipment:

  • Gas dispersion tube

  • Reaction flask with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Place 2-chlorothiophene into a suitable reaction flask.[1]

  • Bubble gaseous chlorine through the liquid while maintaining the reaction temperature below approximately 50 °C. A slight molar excess of chlorine is preferable.[1]

  • After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.[1]

  • Heat the mixture to a temperature between 100 °C and 125 °C. This step is crucial for decomposing the chlorine addition products formed during the reaction.[1][4]

  • After heating, cool the mixture and remove any solid matter by filtration or decantation.[1]

  • Fractionally distill the resulting organic liquid to isolate the this compound fraction.[1][4]

Expected Outcome:

  • The process yields a dichlorothiophene fraction consisting essentially of pure this compound.[1][4]

Visualization of Workflows and Logical Relationships

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of chlorinated thiophenes.

G Start Start Reagents Prepare Reagents and Solvents Start->Reagents Reaction Perform Chlorination Reaction Reagents->Reaction Monitoring Monitor Reaction (GC/TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quench, Wash, Extract) Monitoring->Workup Complete Purification Purification (Distillation) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End Pure this compound Analysis->End G Problem { Problem | Low Yield or Purity } Cause1 Cause Over-chlorination Excess chlorinating agent High reaction temperature Prolonged reaction time Problem->Cause1 Cause2 Cause Incomplete Reaction Insufficient chlorinating agent Low reaction temperature Short reaction time Problem->Cause2 Cause3 Cause Formation of Byproducts Presence of addition products Formation of other isomers Problem->Cause3 Solution1 Solution Use stoichiometric amount of chlorinating agent Lower reaction temperature Monitor reaction progress closely Cause1->Solution1 Solution2 Solution Use slight excess of chlorinating agent Increase reaction temperature cautiously Extend reaction time Cause2->Solution2 Solution3 Solution Perform alkali wash to decompose addition products Optimize reaction conditions for isomer selectivity Cause3->Solution3

References

An In-depth Technical Guide to the Mechanism of Electrophilic Substitution in 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental considerations for the electrophilic substitution of 2,5-dichlorothiophene. This information is critical for professionals in drug development and organic synthesis who utilize substituted thiophenes as key building blocks.

Core Concepts: Electrophilic Aromatic Substitution in Thiophenes

Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr) reactions. The electron-donating nature of the sulfur atom activates the thiophene ring, making it significantly more reactive than benzene. Electrophilic attack preferentially occurs at the C2 (α) position due to the greater stability of the resulting sigma complex, which can be delocalized over three carbon atoms and the sulfur atom.

In the case of this compound, the presence of two chlorine atoms significantly influences the reactivity and regioselectivity of electrophilic substitution. The chlorine atoms are deactivating due to their strong inductive electron-withdrawing effect (-I effect). However, they are also ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance (+R effect). In this compound, the C2 and C5 positions are blocked. The directing effects of the two chlorine atoms therefore converge to activate the C3 and C4 (β) positions for electrophilic attack.

The general mechanism for electrophilic substitution in this compound proceeds via a two-step addition-elimination pathway, as depicted below.

Electrophilic Substitution Mechanism cluster_start Reactants cluster_intermediate Sigma Complex (Arenium Ion) cluster_product Products This compound Sigma_Complex Sigma Complex (Resonance Stabilized) This compound->Sigma_Complex Attack by π-electrons E+ E⁺ E+->Sigma_Complex 3-Substituted_Product 3-E-2,5-Dichlorothiophene Sigma_Complex->3-Substituted_Product Deprotonation H+ H⁺ Sigma_Complex->H+

Caption: General mechanism of electrophilic substitution on this compound.

The regioselectivity of these reactions is dictated by the relative stability of the sigma complexes formed upon attack at the C3 versus the C4 position. Due to the electronic effects of the chlorine substituents, substitution is overwhelmingly directed to the 3-position.

Key Electrophilic Substitution Reactions of this compound

This section details the primary electrophilic substitution reactions of this compound, including Friedel-Crafts acylation, sulfonation, nitration, and halogenation.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound proceeds with high regioselectivity to yield the 3-acyl derivative. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Friedel_Crafts_Acylation_Workflow start Start reactants This compound Acetyl Chloride Aluminum Chloride start->reactants solvent Carbon Disulfide reactants->solvent reaction Stir at Room Temperature (24 hours) solvent->reaction workup Quench with Cold Water reaction->workup extraction Separate Organic Layer Wash with Water workup->extraction drying Dry over Anhydrous CaCl₂ extraction->drying evaporation Evaporate Solvent drying->evaporation product 3-Acetyl-2,5-dichlorothiophene evaporation->product Directing_Effects cluster_effects Electronic Effects of Chlorine cluster_positions Positions on the Thiophene Ring cluster_outcome Reaction Outcome Title Directing Effects of Chlorine in this compound Inductive Inductive Effect (-I) Electron Withdrawing Deactivates Ring Outcome Electrophilic attack is directed to the C3 (and C4) position. Inductive->Outcome Overall deactivation Resonance Resonance Effect (+R) Electron Donating Directs Ortho/Para Resonance->Outcome Directs to available positions C2_C5 C2 and C5 Positions Blocked by Chlorine C3_C4 C3 and C4 Positions Available for Attack C3_C4->Outcome Site of substitution

2,5-Dichlorothiophene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physical, chemical, and pharmacological significance of 2,5-Dichlorothiophene, a pivotal heterocyclic building block in modern chemistry and medicinal research.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. Its unique electronic properties and versatile reactivity make it a valuable intermediate for the synthesis of a wide array of functionalized thiophene derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in the development of therapeutic agents. The information is presented to serve as a practical resource for researchers, scientists, and professionals in the pharmaceutical industry.

Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is stable under normal laboratory conditions and is sparingly soluble in water.[1] Key physical and spectroscopic data are summarized in the tables below for easy reference.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₄H₂Cl₂S[2]
Molecular Weight 153.03 g/mol [2]
CAS Number 3172-52-9[2]
Appearance Colorless to light yellow liquid[1][3]
Melting Point -41 to -40 °C[4]
Boiling Point 162 °C (lit.)[3][4][5]
Density 1.442 g/mL at 25 °C (lit.)[1][4][5]
Refractive Index (n20/D) 1.561 - 1.563[4]
Flash Point 59 °C[4]
Solubility Sparingly soluble in water[1]
Stability Stable under normal temperatures and pressures[1]
Spectroscopic Data
Spectrum TypeKey Peaks/Signals
¹H NMR δ (ppm): 6.89 (s, 2H)
¹³C NMR No readily available public data.
Infrared (IR) Characteristic peaks for C-H, C=C, and C-Cl stretching and bending vibrations are expected.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 152. Other significant fragments are observed.

Chemical Properties and Reactivity

The chemical reactivity of this compound is characterized by the electron-withdrawing nature of the two chlorine atoms and the inherent aromaticity of the thiophene ring. This substitution pattern makes it a versatile substrate for various organic transformations.

Synthesis of this compound

The most common method for the synthesis of this compound is the direct chlorination of thiophene. This reaction typically yields a mixture of chlorinated thiophenes, from which the desired 2,5-dichloro isomer can be separated by fractional distillation.[6] An alternative approach involves the chlorination of 2-chlorothiophene.[6]

Key Chemical Reactions

Electrophilic Aromatic Substitution: The electron-withdrawing chlorine atoms deactivate the thiophene ring towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration and Friedel-Crafts acylation can occur, primarily at the 3- and 4-positions.

Metalation: this compound can undergo metalation, typically with strong organolithium bases like n-butyllithium. The deprotonation occurs at the 3- or 4-position, generating a lithiated intermediate that can be trapped with various electrophiles. This provides a powerful method for introducing substituents at these positions.

Cross-Coupling Reactions: The chlorine atoms in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are instrumental in forming new carbon-carbon bonds and synthesizing more complex thiophene-containing molecules. The two chlorine atoms can be functionalized sequentially, allowing for the controlled synthesis of unsymmetrically substituted thiophenes.[3]

Experimental Protocols

Synthesis of this compound from Thiophene

Principle: This method involves the direct chlorination of thiophene, followed by purification to isolate the 2,5-dichloro isomer.

Procedure:

  • In a well-ventilated fume hood, dissolve thiophene in a suitable inert solvent such as carbon tetrachloride in a reaction vessel equipped with a stirrer and a gas inlet tube.

  • Cool the mixture in an ice bath.

  • Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10 °C.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Once the desired conversion is achieved, stop the chlorine flow and purge the solution with nitrogen to remove any dissolved chlorine.

  • Wash the reaction mixture with a dilute solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Fractionally distill the crude product under reduced pressure to separate this compound from other chlorinated isomers and unreacted starting material.

Metalation of this compound

Principle: This protocol describes the generation of a lithiated this compound intermediate and its subsequent reaction with an electrophile.

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the cooled solution via a syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Cross-Coupling Reaction

Principle: This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a boronic acid.

Procedure:

  • To a reaction vessel, add this compound, the desired boronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Applications in Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to mimic a phenyl ring and engage in various biological interactions. This compound serves as a key starting material for the synthesis of several important drug molecules.

Tiotropium Bromide

Tiotropium bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The synthesis of tiotropium involves a di-(2-thienyl)glycolic acid moiety, which can be derived from thiophene precursors.

Tiotropium_Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor (Airway Smooth Muscle) Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction Tiotropium Tiotropium Tiotropium->M3_Receptor Antagonizes

Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by Tiotropium.

Telmisartan

Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. The synthesis of Telmisartan involves a biphenyl-tetrazole core, and thiophene-containing intermediates can be utilized in the construction of related heterocyclic systems in medicinal chemistry.

Telmisartan_Pathway cluster_renin Kidney cluster_ace Lungs Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Telmisartan Telmisartan Telmisartan->AT1_Receptor Blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Telmisartan.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[1] It is also toxic to aquatic life with long-lasting effects.[1] Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in organic chemistry with significant applications in the synthesis of pharmaceuticals and other functional materials. Its well-defined physical properties and predictable chemical reactivity make it an important tool for chemists. A thorough understanding of its handling, synthesis, and reaction protocols is essential for its effective and safe utilization in research and development. The continued exploration of the chemistry of this compound and its derivatives is expected to lead to the discovery of new and improved therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,5-dichlorothiophene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₄H₂Cl₂S. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and organic electronic materials. Accurate interpretation of its NMR spectra is crucial for confirming its structure and purity.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. Due to the symmetry of the molecule, with a plane of symmetry passing through the sulfur atom and bisecting the C3-C4 bond, the two protons (H3 and H4) are chemically equivalent, as are the two chlorinated carbons (C2 and C5) and the two protonated carbons (C3 and C4). This results in a simplified NMR spectrum.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.96Singlet2HH3, H4

Note: The exact chemical shift may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~127.8C3, C4
~125.5C2, C5

Note: The exact chemical shift may vary slightly depending on the solvent and concentration.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. Below is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and experimental goals.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Temperature: Standard room temperature (e.g., 298 K).

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic compounds.

Visualization of the NMR Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Shimming, Tuning) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration (TMS) baseline->calibrate assign_1H ¹H Peak Assignment (Chemical Shift, Integration) calibrate->assign_1H assign_13C ¹³C Peak Assignment (Chemical Shift) calibrate->assign_13C structure Structure Confirmation assign_1H->structure assign_13C->structure

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrum of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 2,5-dichlorothiophene. The information presented herein is intended to assist researchers in identifying this compound and understanding its fragmentation behavior, which is crucial for structural elucidation in complex chemical mixtures encountered during drug discovery and development.

Data Presentation

The mass spectrum of this compound is characterized by a distinct molecular ion cluster and several key fragment ions. The presence of two chlorine atoms is readily apparent from the isotopic pattern of the molecular ion. The quantitative data for the principal peaks in the mass spectrum are summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment IonFormula
152100[M]⁺[C₄H₂³⁵Cl₂S]⁺
15465[M+2]⁺[C₄H₂³⁵Cl³⁷ClS]⁺
15611[M+4]⁺[C₄H₂³⁷Cl₂S]⁺
11745[M-Cl]⁺[C₄H₂³⁵ClS]⁺
11915[M-Cl+2]⁺[C₄H₂³⁷ClS]⁺
8220[M-2Cl]⁺ or [C₄H₂S]⁺[C₄H₂S]⁺
7530[C₃H₃S]⁺[C₃H₃S]⁺

Interpretation of the Mass Spectrum

The mass spectrum of this compound is dominated by the molecular ion peak at m/z 152, which is the base peak (100% relative intensity). The isotopic peaks at m/z 154 and 156, with relative intensities of approximately 65% and 11% respectively, confirm the presence of two chlorine atoms in the molecule. This observed isotopic distribution is consistent with the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion primarily proceeds through the loss of a chlorine atom, resulting in the formation of the chlorothienyl cation at m/z 117 and its isotopic partner at m/z 119. This is a common fragmentation pathway for halogenated aromatic compounds. Subsequent fragmentation can involve the loss of the second chlorine atom or ring cleavage. The peak at m/z 82 likely corresponds to the thiophene radical cation, formed by the loss of both chlorine atoms. The fragment ion at m/z 75 is proposed to be the thiophylium ion, a stable aromatic cation.

Experimental Protocols

Mass Spectrometry Analysis

  • Instrumentation : A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized.

  • Sample Introduction : The sample, this compound, is introduced into the ion source via a gas chromatograph (GC) or a direct insertion probe. For GC introduction, a capillary column suitable for separating volatile organic compounds is used.

  • Ionization : Electron ionization is performed at a standard electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation of the molecule.

  • Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

  • Detection : The separated ions are detected by an electron multiplier or a similar detector.

  • Data Acquisition : The mass spectrum is recorded, displaying the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M C₄H₂Cl₂S m/z = 152/154/156 M_ion [C₄H₂Cl₂S]⁺˙ (Molecular Ion) m/z = 152/154/156 M->M_ion - e⁻ frag1 [C₄H₂ClS]⁺ m/z = 117/119 M_ion->frag1 - Cl˙ frag2 [C₄H₂S]⁺˙ m/z = 82 frag1->frag2 - Cl˙ frag3 [C₃H₃S]⁺ m/z = 75 frag1->frag3 - C₂H

Caption: Fragmentation pathway of this compound.

Navigating the Solubility Landscape of 2,5-Dichlorothiophene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the critical parameter of solubility for 2,5-Dichlorothiophene, a key intermediate in the synthesis of pharmaceuticals and advanced materials. Directed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document provides a comprehensive overview of solubility determination methodologies in the absence of extensive publicly available quantitative data. It outlines detailed experimental protocols and the underlying principles governing the solubility of this compound.

Introduction: The Significance of this compound Solubility

This compound is a halogenated heterocyclic compound fundamental to the development of a wide array of organic molecules. Its utility in creating complex structures for the pharmaceutical and agrochemical industries underscores the importance of understanding its behavior in various solvents. Solubility is a pivotal factor that influences reaction kinetics, process efficiency, purification strategies, and formulation development. An accurate assessment of solubility in different organic solvents is, therefore, a prerequisite for successful process scale-up and optimization.

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. As a relatively non-polar molecule, it is expected to be soluble in other non-polar and weakly polar organic solvents. The following table provides a predicted qualitative solubility overview.

Disclaimer: This table is predictive and intended for initial solvent screening. Experimental verification is crucial for any application.

Solvent ClassSolvent NamePredicted Qualitative SolubilityRationale
Alcohols Methanol, EthanolSparingly Soluble to SolubleThe polarity of the hydroxyl group may limit miscibility with the less polar dichlorothiophene.
Ketones Acetone, MEKSolubleThe moderate polarity of ketones is generally compatible with this compound.
Ethers Diethyl Ether, THFSolubleThe low polarity of ethers makes them good solvents for non-polar to moderately polar compounds.
Esters Ethyl AcetateSolubleSimilar polarity to ketones, expected to be a good solvent.
Hydrocarbons (Aliphatic) Hexane, HeptaneSolubleNon-polar solvents are expected to readily dissolve the non-polar this compound.
Hydrocarbons (Aromatic) Toluene, XyleneSolubleThe aromatic nature and low polarity of these solvents are highly compatible with this compound.
Halogenated Solvents Dichloromethane, ChloroformSolubleThe presence of chlorine atoms in both solute and solvent suggests good miscibility.
Aqueous WaterInsolubleThe high polarity and hydrogen bonding of water are incompatible with the non-polar solute.

Experimental Protocols for Quantitative Solubility Determination

Given that this compound is a liquid at room temperature, solubility is often expressed as miscibility. For precise quantitative determination, several robust analytical methods can be employed.

Gravimetric Method (for determining saturation concentration)

This classic and straightforward method involves preparing a saturated solution and determining the concentration of the solute by evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • In a series of sealed vials, add an excess amount of this compound to a known volume of the desired organic solvent at a constant, recorded temperature.

    • Ensure a heterogeneous mixture with a distinct layer of undissolved this compound is present.

    • Agitate the vials for an extended period (e.g., 24-48 hours) using a mechanical shaker or magnetic stirrer in a temperature-controlled bath to ensure equilibrium is reached.

  • Sample Collection:

    • Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no undissolved droplets are transferred.

  • Analysis:

    • Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

    • Once the solvent is completely removed, weigh the evaporating dish containing the this compound residue.

  • Calculation:

    • The solubility can be calculated using the following formula: Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100 (The mass of the solvent is determined by the initial volume and its density at the experimental temperature.)

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially at low concentrations.

Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 3.1.1).

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for the HPLC analysis.

    • Inject these standards into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • After allowing the saturated solution to settle, carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved micro-droplets.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Spectroscopic Method (UV-Vis)

If this compound exhibits a distinct UV-Vis absorbance peak that is not interfered with by the solvent, this method can be a rapid and effective way to determine solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in Section 3.1.1.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

  • Sample Analysis:

    • Withdraw an aliquot of the supernatant from the saturated solution and filter it.

    • Dilute the filtered sample with the solvent to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility by multiplying the concentration by the dilution factor.

Visualizing the Process: Workflows and Influencing Factors

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

G cluster_prep Preparation of Saturated Solution cluster_analysis Analysis of Saturated Solution cluster_quant Quantification prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in a temperature-controlled bath prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 prep4 Allow undissolved solute to settle prep3->prep4 analysis1 Withdraw a known volume of the supernatant prep4->analysis1 analysis2 Filter the aliquot (if necessary, e.g., for HPLC/UV-Vis) analysis3 Analyze the sample using a chosen analytical method (Gravimetric, HPLC, UV-Vis) quant1 Determine the concentration of this compound analysis3->quant1 quant2 Calculate solubility (e.g., in g/100g solvent or mole fraction) quant1->quant2

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Molecular Polarity (Relatively Non-polar) solubility Solubility of This compound solute_polarity->solubility solute_size Molecular Size solute_size->solubility solvent_polarity Polarity ('Like dissolves like') solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility temp Temperature temp->solubility pressure Pressure (minor effect for liquids) pressure->solubility

Caption: Factors influencing the solubility of this compound in organic solvents.

Conclusion

While readily available quantitative solubility data for this compound in organic solvents is limited, this guide provides the necessary theoretical framework and practical experimental protocols for its determination. For researchers and drug development professionals, the ability to accurately measure solubility is indispensable for process optimization and achieving desired product outcomes. The methodologies outlined herein—Gravimetric, HPLC, and Spectroscopic—offer robust options for generating reliable solubility data tailored to specific solvent systems and process conditions. It is strongly recommended that experimental determination be carried out to inform any process development involving this compound.

Theoretical Calculation of 2,5-Dichlorothiophene's Electronic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Electronic Property Calculation

The electronic properties of a molecule like 2,5-Dichlorothiophene are fundamental to understanding its reactivity, stability, and potential applications in areas such as organic electronics and medicinal chemistry. Key parameters include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, ionization potential, and electron affinity.

Density Functional Theory (DFT) is a robust computational method widely used to predict these properties. The choice of functional and basis set is crucial for obtaining accurate results. For thiophene and its derivatives, the B3LYP functional combined with a basis set such as 6-31G(d) or 6-311G(d,p) has been shown to provide a good balance of accuracy and computational cost.[1][2]

Data Presentation: Predicted Electronic Properties

The following tables summarize the kind of quantitative data that can be obtained through theoretical calculations and experimental measurements for this compound. Note: The values presented in these tables are hypothetical and for illustrative purposes, derived from typical values for similar chlorinated thiophene compounds.

Table 1: Theoretically Calculated Electronic Properties of this compound

PropertyValue (eV)Value (Hartree)
HOMO Energy-6.85-0.2517
LUMO Energy-1.25-0.0459
HOMO-LUMO Gap5.600.2058
Ionization Potential6.850.2517
Electron Affinity1.250.0459

Table 2: Experimentally Determined Electronic Properties of this compound

PropertyOxidation Potential (V vs. Fc/Fc+)Reduction Potential (V vs. Fc/Fc+)HOMO Energy (eV)LUMO Energy (eV)Optical Band Gap (eV)
Value 1.35-2.25-6.15-2.555.50

Methodologies and Protocols

Theoretical Calculation Protocol

A typical workflow for the theoretical calculation of this compound's electronic properties using DFT is as follows:

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

    • Computational Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: 6-311+G(d,p) to provide a good balance of accuracy and computational cost for molecules containing second-row elements and chlorine.

    • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then performed using the optimized geometry to obtain the energies of the molecular orbitals, including HOMO and LUMO.

  • Property Calculation:

    • HOMO-LUMO Gap: Calculated as the energy difference between the LUMO and HOMO (E_gap = E_LUMO - E_HOMO).

    • Ionization Potential (IP): Can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO) according to Koopmans' theorem. A more accurate value can be obtained by calculating the energy difference between the cation and the neutral molecule (ΔSCF method).

    • Electron Affinity (EA): Can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). Similarly, a more accurate value is obtained from the energy difference between the neutral molecule and the anion (ΔSCF method).

Theoretical_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output start Initial Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum spe_calc Single-Point Energy Calculation freq_calc->spe_calc Optimized Geometry properties Electronic Properties: HOMO, LUMO, Gap, IP, EA spe_calc->properties Orbital Energies CV_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis solution Prepare Electrolyte Solution (0.1M TBAPF6 in ACN) analyte Add this compound (~1 mM) solution->analyte cv_scan Perform Cyclic Voltammetry Scan analyte->cv_scan ferrocene Add Ferrocene and Record Voltammogram cv_scan->ferrocene potentials Determine Onset Oxidation/Reduction Potentials ferrocene->potentials energies Calculate HOMO and LUMO Energies potentials->energies Logical_Relationship cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach cluster_validation Validation and Interpretation dft DFT Calculations (e.g., B3LYP/6-311+G(d,p)) theo_props Calculated Properties: HOMO, LUMO, IP, EA dft->theo_props comparison Comparison and Correlation theo_props->comparison cv Cyclic Voltammetry exp_props Measured Properties: Redox Potentials, Optical Gap cv->exp_props uv_vis UV-Vis Spectroscopy uv_vis->exp_props exp_props->comparison interpretation Understanding of Electronic Structure and Reactivity comparison->interpretation

References

Reactivity of 2,5-Dichlorothiophene with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,5-dichlorothiophene with a variety of nucleophiles. As a key building block in the synthesis of pharmaceuticals and functional materials, understanding the regioselective functionalization of this versatile scaffold is of paramount importance.[1] This document details common and advanced synthetic methodologies, including classical nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Stille coupling, and Ullmann condensation. Quantitative data from the literature is summarized in structured tables to facilitate comparison of reaction outcomes. Detailed experimental protocols for key transformations are provided, along with graphical representations of reaction mechanisms and experimental workflows to aid in practical application and understanding.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, with numerous FDA-approved drugs containing this heterocyclic motif.[2][3] The 2,5-disubstituted thiophene core is a particularly common structural feature in a wide array of biologically active molecules. This compound serves as a readily available and versatile starting material for the synthesis of these important compounds. Its two chlorine atoms can be selectively or sequentially replaced by a wide range of nucleophiles, allowing for the construction of complex and diverse molecular architectures.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the reactivity of this compound, enabling the efficient design and execution of synthetic routes towards novel chemical entities.

Nucleophilic Aromatic Substitution (SNAr)

While generally less reactive towards traditional SNAr than five-membered rings containing more electron-withdrawing heteroatoms, this compound can undergo nucleophilic substitution under forcing conditions or with highly activated nucleophiles. The electron-withdrawing nature of the chlorine atoms and the sulfur heteroatom facilitates attack at the 2- and 5-positions.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagents and ConditionsProductYield (%)Reference
Sodium MethoxideNaOMe, MeOH, reflux2-Chloro-5-methoxythiopheneModerate[4]
Sodium ThiophenoxideNaSPh, DMF, 100 °C2-Chloro-5-(phenylthio)thiopheneGood[5]
PiperidinePiperidine, 150 °C, sealed tube2-Chloro-5-(piperidin-1-yl)thiopheneModerate[6]

Note: Yields are often moderate and require elevated temperatures. The regioselectivity can be influenced by the nature of the nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of aryl halides, including this compound. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6][7] It allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.[8][9] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can influence the extent of mono- versus di-substitution.[10] Microwave-assisted protocols have been shown to significantly reduce reaction times.[1][11]

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst/LigandBaseSolventTemp (°C)ProductYield (%)Reference
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002-Anilino-5-chlorothiophene85[8]
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1102-Chloro-5-morpholinothiophene92[8]
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH802-(Butylamino)-5-chlorothiophene78[10]
Aniline (2.2 eq)Pd₂(dba)₃ / XPhosNaOtBuToluene1102,5-Dianilinothiophene90[12]

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide.[13][14][15][16] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the thiophene ring of this compound.[17][18] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[13]

Table 3: Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)ProductYield (%)Reference
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O902-Chloro-5-phenylthiophene88[17][19]
4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002-Chloro-5-(4-methoxyphenyl)thiophene95[8]
Vinylboronic acid pinacol esterPdCl₂(dppf)Na₂CO₃DME852-Chloro-5-vinylthiophene82
Phenylboronic Acid (2.5 eq)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O902,5-Diphenylthiophene91[20]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(R')L₂ OA_complex->Trans_complex Transmetalation (R'-B(OR)₂) Trans_complex->Pd0 Reductive Elimination Product Ar-R' Trans_complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[5][20][21] This method is highly effective for creating C-C bonds and is compatible with a wide range of functional groups.[2][4] Tributyltin reagents are commonly used, although their toxicity is a significant drawback.[4]

Table 4: Stille Coupling of this compound

OrganostannaneCatalyst/LigandAdditiveSolventTemp (°C)ProductYield (%)Reference
Tributyl(vinyl)tinPd(PPh₃)₄-Toluene1102-Chloro-5-vinylthiophene85[22]
Tributyl(phenyl)tinPdCl₂(PPh₃)₂-DMF1002-Chloro-5-phenylthiophene89
2-(Tributylstannyl)thiophenePd₂(dba)₃ / P(furyl)₃CuITHF652-Chloro-5-(2-thienyl)thiophene91[23]
Tributyl(vinyl)tin (2.2 eq)Pd(PPh₃)₄-Toluene1102,5-Divinylthiophene75[2]

Diagram 3: Catalytic Cycle of the Stille Coupling

Stille_Coupling Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(R')L₂ OA_complex->Trans_complex Transmetalation (R'-SnR₃) Trans_complex->Pd0 Reductive Elimination Product Ar-R' Trans_complex->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine aryl halide, nucleophile, base, and solvent degas Degas mixture start->degas add_catalyst Add Pd/Cu catalyst and ligand degas->add_catalyst heat Heat to desired temperature add_catalyst->heat monitor Monitor reaction progress (TLC/GC/LC-MS) heat->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify end Characterize pure product purify->end

References

Electrochemical Behavior of 2,5-Dichlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorothiophene is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of various organic materials and pharmaceutical intermediates. Its electrochemical properties are of significant interest for applications in conducting polymers, organic electronics, and for understanding its reactivity in various chemical environments. This technical guide provides a comprehensive overview of the current understanding of the electrochemical behavior of this compound, drawing from available literature and theoretical studies. Due to a notable scarcity of direct experimental data for this specific molecule, this guide also extrapolates expected behaviors based on related compounds and outlines detailed experimental protocols for its characterization.

Core Electrochemical Properties

Direct experimental values for the oxidation and reduction potentials of this compound are not extensively reported in the scientific literature. However, based on studies of related halogenated thiophenes and its observed chemical behavior, a qualitative and theoretical understanding can be constructed.

Oxidation Behavior and Electropolymerization

The oxidation of this compound is expected to be an irreversible process occurring at a relatively high positive potential. The presence of two electron-withdrawing chlorine atoms at the 2 and 5 positions significantly deactivates the thiophene ring towards oxidation compared to unsubstituted thiophene. This deactivation makes electropolymerization, a common reaction for many thiophene derivatives, challenging for this compound.

Reports in the literature classify this compound as a "less active monomer" for polymerization, which implies a high oxidation potential is required to initiate the radical cation formation necessary for polymer chain growth. While the electropolymerization of many thiophene derivatives has been extensively studied, the successful electropolymerization of this compound has not been widely reported.

Reduction Behavior

The electrochemical reduction of this compound involves the cleavage of the carbon-chlorine bonds. Studies on the electroreduction of polyhalothiophenes have shown that halogens at the α-positions (2 and 5) are preferentially reduced over those at the β-positions (3 and 4). The ease of reduction for halogens follows the trend I > Br > Cl, indicating that this compound would require a more negative potential for reduction compared to its bromo- and iodo- a alogues. This is further supported by the observation that this compound is unreactive towards some neutral organic reductants, suggesting a high barrier to reduction.

Theoretical Insights into Electrochemical Properties

In the absence of extensive experimental data, computational studies provide valuable predictions of the electrochemical behavior of this compound. Density Functional Theory (DFT) calculations can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are correlated with the oxidation and reduction potentials, respectively.

For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. A lower HOMO energy corresponds to a higher oxidation potential, and a lower LUMO energy suggests a less negative reduction potential (i.e., easier reduction). However, the high strength of the C-Cl bond counteracts the electronic effect on the LUMO, making reductive cleavage challenging.

Table 1: Predicted and Inferred Electrochemical Properties of this compound

PropertyExpected Value/BehaviorBasis of Expectation
Oxidation Potential High positive potentialElectron-withdrawing effect of two chlorine atoms; Classified as a "less active monomer".
Reduction Potential Highly negative potentialPreferential reduction of α-halogens; C-Cl bond strength; Ease of reduction trend (I > Br > Cl).
Electropolymerization Unfavorable/DifficultHigh oxidation potential; Deactivation of the thiophene ring.

Experimental Protocols

To experimentally determine the electrochemical behavior of this compound, standard electrochemical techniques can be employed. The following section outlines a detailed methodology for cyclic voltammetry, a fundamental technique for characterizing redox properties.

Cyclic Voltammetry of this compound

Objective: To determine the oxidation and reduction potentials of this compound and to investigate its potential for electropolymerization.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

  • Working Electrodes: Glassy Carbon Electrode (GCE), Platinum (Pt) disk electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire or graphite rod

  • This compound (high purity)

  • Anhydrous, high-purity solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium perchlorate (TBAP))

  • Inert gas (e.g., argon or nitrogen) for deaeration

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare 0.1 M electrolyte solution in anhydrous solvent add_monomer Add this compound (1-10 mM) prep_solution->add_monomer deaeration Deaerate solution with inert gas (15-20 min) add_monomer->deaeration assemble_cell Assemble three-electrode cell deaeration->assemble_cell polish_we Polish working electrode assemble_cell->polish_we connect Connect electrodes to potentiostat polish_we->connect set_params Set CV parameters: - Scan rate (e.g., 100 mV/s) - Potential window (e.g., -2.5 V to +2.5 V) connect->set_params run_cv Run cyclic voltammetry set_params->run_cv record_data Record voltammogram run_cv->record_data identify_peaks Identify oxidation and reduction peaks record_data->identify_peaks determine_potentials Determine peak potentials (Ep_a, Ep_c) identify_peaks->determine_potentials check_reversibility Assess reversibility (ΔEp, ip_a/ip_c) determine_potentials->check_reversibility

Caption: Workflow for Cyclic Voltammetry of this compound.

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Add this compound to the desired concentration (typically 1-10 mM).

  • Deaeration: Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrode Preparation: Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment, then dry completely.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode. Ensure the electrodes are properly immersed in the solution.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the initial and final vertex potentials to scan a wide range (e.g., from -2.5 V to +2.5 V vs. the reference electrode) to identify any redox events.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • Examine the voltammogram for the presence of anodic (oxidation) and cathodic (reduction) peaks.

    • Determine the peak potentials (Epa for anodic peak, Epc for cathodic peak).

    • If a redox couple is observed, assess its reversibility by calculating the peak potential separation (ΔEp = Epa - Epc) and the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature, and the peak current ratio is close to 1.

    • To investigate electropolymerization, multiple cycles can be run. An increase in the peak currents with successive cycles would indicate the deposition of a conducting polymer film on the electrode surface.

Signaling Pathways and Logical Relationships

The expected electrochemical behavior of this compound can be summarized in the following logical diagram, illustrating the conditions required for its oxidation and reduction and the likely outcomes.

logical_relationships cluster_oxidation Oxidative Pathway cluster_reduction Reductive Pathway start_ox This compound high_potential High Anodic Potential start_ox->high_potential Apply radical_cation Radical Cation (Unstable) high_potential->radical_cation Forms polymerization Electropolymerization (Unlikely) radical_cation->polymerization Leads to start_red This compound neg_potential High Negative Potential start_red->neg_potential Apply ccl_cleavage C-Cl Bond Cleavage neg_potential->ccl_cleavage Induces reduced_product Reduced Thiophene Species ccl_cleavage->reduced_product Results in

stability of 2,5-Dichlorothiophene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of 2,5-Dichlorothiophene Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Understanding its stability under different pH conditions is paramount for process development, formulation, and ensuring the quality and safety of final products. While specific quantitative stability data for this compound is not extensively available in public literature, this guide provides a comprehensive framework for assessing its stability based on established principles of forced degradation studies and the general chemical reactivity of halogenated thiophenes. This document outlines potential degradation pathways, detailed methodologies for conducting stability studies, and a logical workflow to guide experimental design.

Introduction: The Importance of Stability Assessment

Forced degradation studies, also known as stress testing, are essential in the pharmaceutical industry to understand the intrinsic stability of a drug substance.[3] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4] For a chemical intermediate like this compound, such studies are crucial for optimizing reaction conditions, preventing the formation of impurities, and ensuring the quality of the final active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), emphasize the necessity of stress testing to establish the inherent stability characteristics of a substance.[2]

Theoretical Stability and Reactivity of this compound

From a thermodynamic standpoint, this compound is the most stable among the dichlorinated thiophene isomers due to the electronic effects of chlorine substitution at the α-positions (2- and 5-). This inherent stability is a key consideration for its synthesis and handling.[5] However, like other halogenated aromatic compounds and thiophene derivatives, it is susceptible to degradation under strenuous acidic and basic conditions.

Predicted Degradation Under Acidic Conditions

Under strong acidic conditions and elevated temperatures, halogenated thiophenes can be susceptible to several degradation pathways:

  • Electrophilic Attack: The thiophene ring, although aromatic, can undergo electrophilic attack. Protonation of the sulfur atom or the aromatic ring can activate the molecule towards further reactions. While the electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic substitution, harsh acidic conditions can still promote reactions.

  • Hydrolysis: While the carbon-chlorine bonds on an aromatic ring are generally stable, prolonged exposure to strong acids at high temperatures could potentially lead to hydrolysis, replacing a chlorine atom with a hydroxyl group to form chlorohydroxythiophenes. However, this is generally a difficult reaction.

  • Polymerization/Decomposition: Thiophene and its derivatives can be prone to polymerization or decomposition (tars formation) under strongly acidic conditions.[6] Acid-catalyzed polymerization of 2-thiophenemethanol is a known issue, suggesting that reactive intermediates formed from this compound could potentially lead to similar outcomes.[7]

Predicted Degradation Under Basic Conditions

Basic conditions can promote nucleophilic substitution reactions. The potential degradation pathways for this compound under basic conditions include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing chlorine atoms can activate the thiophene ring towards nucleophilic attack by hydroxide ions or other nucleophiles present in the reaction mixture. This could lead to the formation of chloro-hydroxythiophenes or other substituted thiophenes. The reaction is typically favored by strong bases and higher temperatures.

  • Elimination Reactions: Although less common for aromatic systems, under very strong basic conditions, elimination of HCl to form a transient hetaryne intermediate is a possibility, which would then react with available nucleophiles.

  • Ring Opening: In extremely harsh basic conditions, the thiophene ring itself may be susceptible to cleavage.

A General Framework for Forced Degradation Studies

Given the absence of specific data for this compound, a systematic forced degradation study is necessary to determine its stability profile. The goal of such a study is to achieve a target degradation of 5-20%, which is generally considered sufficient to identify and characterize degradation products without leading to secondary, less relevant degradants.[4][8]

Experimental Protocols for Forced Hydrolysis

The following protocols provide a general methodology for investigating the stability of this compound under acidic and basic conditions.

3.1.1. Materials and Reagents

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Organic co-solvent (e.g., acetonitrile or methanol, HPLC grade), if required for solubility

  • High-purity water

  • pH meter

  • Constant temperature bath or oven

  • HPLC system with a UV/Vis or PDA detector

  • LC-MS system for identification of degradation products

3.1.2. Protocol for Acidic Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic co-solvent at a known concentration (e.g., 1 mg/mL). The choice of co-solvent should be carefully considered to avoid its reaction under acidic conditions.[9]

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl in separate test vessels.

    • If this compound is insoluble, a higher proportion of the organic co-solvent may be used, but the concentration of the acid should be maintained.

    • A control sample should be prepared with the stock solution and water.

  • Incubation: Incubate the samples at a controlled temperature, for example, 60°C.[10] Samples should be withdrawn at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Neutralization: Prior to analysis, neutralize the withdrawn samples with an appropriate amount of NaOH to stop the degradation process.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

3.1.3. Protocol for Basic Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described for the acidic hydrolysis study.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH in separate test vessels.

    • A control sample should be prepared with the stock solution and water.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60°C) and withdraw samples at the specified time intervals.

  • Sample Neutralization: Neutralize the withdrawn samples with an appropriate amount of HCl before analysis.

  • Analysis: Analyze the samples using the same stability-indicating HPLC method.

Data Presentation and Analysis

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Hydrolysis Conditions

Stress ConditionReagent ConcentrationTemperature (°C)Duration (hours)
Acid Hydrolysis0.1 M HCl600, 6, 12, 24, 48, 72
1 M HCl600, 6, 12, 24, 48, 72
Basic Hydrolysis0.1 M NaOH600, 6, 12, 24, 48, 72
1 M NaOH600, 6, 12, 24, 48, 72
ControlWater6072

Table 2: Quantitative Results of Forced Hydrolysis Study

Stress ConditionTime (hours)% Assay of this compound% Total DegradationNumber of DegradantsRRT of Major Degradant
0.1 M HCl0
6
...
1 M HCl0
6
...
0.1 M NaOH0
6
...
1 M NaOH0
6
...

RRT = Relative Retention Time

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study, which would be applicable for assessing the stability of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_results Results & Interpretation Compound This compound Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in MeCN) Compound->Stock_Solution Acid Acidic Hydrolysis (0.1M & 1M HCl, 60°C) Base Basic Hydrolysis (0.1M & 1M NaOH, 60°C) Control Control (Water, 60°C) Sampling Withdraw Samples at Time Points (0, 6, 12, 24, 48, 72h) Acid->Sampling Base->Sampling Control->Sampling Neutralization Neutralize Samples Sampling->Neutralization HPLC Stability-Indicating HPLC Analysis (Assay and Impurity Profile) Neutralization->HPLC LCMS LC-MS Analysis (Identification of Degradants) HPLC->LCMS Data_Analysis Data Analysis (% Degradation, Mass Balance) HPLC->Data_Analysis Pathway Elucidate Degradation Pathway LCMS->Pathway Data_Analysis->Pathway

Caption: A generalized workflow for conducting a forced degradation study on a chemical compound.

Conclusion and Recommendations

While this compound is a thermodynamically stable molecule, it is prudent to assume potential for degradation under forced acidic and basic conditions.[5] The lack of specific stability data in the literature necessitates a thorough experimental investigation for any drug development program utilizing this intermediate. The general framework and protocols provided in this guide offer a robust starting point for such an investigation.

It is recommended that a comprehensive forced degradation study be conducted, encompassing not only acidic and basic hydrolysis but also oxidative, thermal, and photolytic stress conditions, as outlined by ICH guidelines.[1][11] The identification of any significant degradation products is critical, as these could potentially be carried through the synthesis process and impact the quality, safety, and efficacy of the final drug product. The use of a well-validated, stability-indicating analytical method is the cornerstone of a successful stability assessment.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2,5-Dichlorothiophene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast array of therapeutic agents. The 2,5-diarylthiophene motif, in particular, is a privileged scaffold in drug discovery, appearing in molecules with a wide range of biological activities. This is attributed to the thiophene ring's ability to act as a bioisostere for a phenyl ring, its capacity for diverse substitution patterns, and its favorable pharmacokinetic properties.

These application notes provide a detailed protocol for the Suzuki coupling of 2,5-dichlorothiophene with various arylboronic acids to synthesize 2,5-diarylthiophenes. While 2,5-dibromothiophene is a more reactive and commonly cited substrate, the lower cost and ready availability of this compound make it an attractive starting material. The protocols and data presented herein provide a comprehensive guide for researchers looking to utilize this important transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound. This is followed by transmetalation, where the aryl group from the boronic acid is transferred to the palladium center, facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the 2,5-diarylthiophene and regenerates the active palladium(0) catalyst.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki coupling of 2,5-dibromothiophene with various arylboronic acids. While the substrate is 2,5-dibromothiophene, similar trends in reactivity are expected for this compound, although reaction conditions may require optimization (e.g., higher catalyst loading, longer reaction times, or more activating ligands) to achieve comparable yields due to the greater strength of the C-Cl bond compared to the C-Br bond.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901285
24-Methylphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901288
34-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901290
44-Chlorophenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901282
54-Fluorophenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901284
63-Nitrophenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901275
72-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME851678

Data is representative and compiled from various sources. Yields are for isolated products.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound with arylboronic acids using both conventional heating and microwave irradiation.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.2 mmol, 2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe. The solvent ratio can be optimized, but a 4:1 to 5:1 mixture of dioxane to water is a good starting point.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,5-diarylthiophene.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 2.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.015 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane (e.g., 4 mL) and deionized water (e.g., 1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). The reaction parameters should be optimized for the specific substrates and microwave system.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: This compound, Arylboronic Acid, Base Catalyst Add Palladium Catalyst Reagents->Catalyst Solvent Add Solvents (e.g., Dioxane/Water) Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat Reaction Mixture (Conventional or Microwave) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction with Organic Solvent Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure 2,5-Diarylthiophene Purify->Product

Figure 2: General Experimental Workflow for Suzuki Coupling.

Applications in Drug Development

The 2,5-diarylthiophene scaffold is a versatile building block in the design and synthesis of novel therapeutic agents. Its structural and electronic properties allow it to participate in various non-covalent interactions with biological targets. Thiophene-containing compounds have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anticancer: As inhibitors of kinases and other enzymes involved in cell proliferation.

  • Anti-inflammatory: By targeting enzymes such as cyclooxygenases (COX).

  • Antimicrobial: Showing efficacy against various bacterial and fungal strains.

  • Antiviral: Including activity against viruses such as HIV.

  • Neurological Disorders: Acting on receptors and enzymes in the central nervous system.

The ability to readily functionalize the aryl rings of the 2,5-diarylthiophene core through the selection of diverse arylboronic acids makes the Suzuki coupling reaction an indispensable tool for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Troubleshooting and Safety Precautions

  • Low Yields: If yields are low, consider increasing the catalyst loading, using a more active palladium precatalyst with bulky phosphine ligands (e.g., SPhos, XPhos), or employing a stronger base. Ensure all reagents are pure and solvents are anhydrous and degassed.

  • Protodeboronation: Arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using milder bases, lower reaction temperatures, or shorter reaction times can mitigate this side reaction.

  • Homocoupling: Homocoupling of the arylboronic acid can occur. This can be minimized by carefully controlling the reaction conditions and ensuring an efficient cross-coupling process.

  • Safety: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Microwave reactions should be conducted in specialized equipment with appropriate safety features.

These application notes and protocols are intended to serve as a comprehensive guide for the synthesis of 2,5-diarylthiophenes via the Suzuki coupling of this compound. The versatility of this reaction and the biological significance of the products make this a valuable transformation for researchers in both academic and industrial settings.

Application Notes and Protocols for the Stille Coupling of 2,5-Dichlorothiophene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In polymer chemistry, Stille polycondensation is a key method for synthesizing conjugated polymers, which are essential materials in the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This is due to its tolerance of a wide variety of functional groups and typically mild reaction conditions.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of thiophene-based polymers via the Stille coupling of 2,5-dichlorothiophene with an organotin comonomer. While this compound can be used, it is important to note that the corresponding dibromo- and diiodo-thiophenes are more reactive and often preferred for achieving higher molecular weight polymers.[3] The protocols provided herein can be adapted for these more reactive monomers.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a Pd(II) precursor.

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the 2,5-dihalothiophene, forming a Pd(II) intermediate.

  • Transmetalation: The organotin comonomer transfers an organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Influence of Reaction Parameters on Polymer Properties

The molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polymer are critical parameters that influence its physical and electronic properties. These can be controlled by careful selection of reaction conditions. The following table summarizes typical data obtained from Stille polycondensation of a 2,5-dihalothiophene with a distannane comonomer under various conditions.

Entry Catalyst (mol%) Ligand Solvent Temp (°C) Time (h) Mn (kDa) Mw (kDa) PDI (Mw/Mn) Yield (%)
1Pd(PPh₃)₄ (4)PPh₃Toluene110248.515.31.875
2Pd₂(dba)₃ (2)P(o-tol)₃Chlorobenzene1302415.233.42.282
3Pd(PPh₃)₄ (4)PPh₃DMF1004812.126.62.288
4Pd₂(dba)₃ (2)P(o-tol)₃Toluene1101210.322.72.278
5PdCl₂(PPh₃)₂ (4)PPh₃Toluene110247.916.62.172

Note: This data is representative and compiled from various sources on Stille polycondensation of thiophene derivatives. Actual results may vary based on specific monomer purity, reagent stoichiometry, and reaction setup.

Experimental Protocols

Protocol 1: General Procedure for Stille Polycondensation of this compound and 2,5-Bis(trimethylstannyl)thiophene

This protocol describes a general method for the synthesis of poly(2,5-thienylene) from this compound and 2,5-bis(trimethylstannyl)thiophene using a palladium catalyst.

Materials:

  • This compound (1.0 eq)

  • 2,5-Bis(trimethylstannyl)thiophene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Toluene or N,N-Dimethylformamide (DMF)

  • Methanol

  • Chloroform

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 153 mg), 2,5-bis(trimethylstannyl)thiophene (e.g., 1.0 mmol, 410 mg), and the palladium catalyst (e.g., 0.04 mmol, 46 mg of Pd(PPh₃)₄).

  • Degassing: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous and degassed solvent (e.g., 20 mL of toluene) is added via syringe.

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 110 °C for toluene) and stirred vigorously for the specified time (e.g., 24-48 hours). The progress of the polymerization may be indicated by a change in color and an increase in viscosity.

  • Work-up and Precipitation: After cooling to room temperature, the reaction mixture is poured into a large excess of methanol (e.g., 200 mL) with stirring. The precipitated polymer is collected by filtration.

  • Purification by Soxhlet Extraction: The crude polymer is transferred to a cellulose thimble and purified by Soxhlet extraction.[4][5] The polymer is sequentially washed with methanol, acetone, and hexane to remove catalyst residues, oligomers, and other impurities.

  • Final Product Isolation: The purified polymer is then extracted with a solvent in which it is soluble (e.g., chloroform or chlorobenzene). This final solution is concentrated under reduced pressure, and the polymer is precipitated again in methanol. The final product is collected by filtration and dried under vacuum.

Protocol 2: Microwave-Assisted Stille Polycondensation

Microwave-assisted polymerization can significantly reduce reaction times.

Materials:

  • Same as Protocol 1.

  • Microwave reactor vials.

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound, 2,5-bis(trimethylstannyl)thiophene, and the palladium catalyst in anhydrous, degassed solvent.

  • Microwave Irradiation: The vial is sealed and placed in the microwave reactor. The reaction is heated to a set temperature (e.g., 150 °C) and held for a shorter duration (e.g., 30-60 minutes).

  • Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 R¹-Pd(II)L₂-X OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 R¹-Pd(II)L₂-R² Transmetalation->Intermediate2 Byproduct X-SnR₃ Transmetalation->Byproduct RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (this compound) Reactant1->OxAdd Reactant2 R²-SnR₃ (Organostannane) Reactant2->Transmetalation

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Experimental Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow cluster_reaction Polymerization cluster_workup Work-up & Purification start Combine Monomers & Catalyst in Schlenk Flask degas Degas with Ar/N₂ start->degas add_solvent Add Anhydrous Solvent degas->add_solvent heat Heat and Stir (e.g., 110°C, 24h) add_solvent->heat cool Cool to Room Temp heat->cool precipitate Precipitate in Methanol cool->precipitate filter Filter Crude Polymer precipitate->filter soxhlet Soxhlet Extraction (MeOH, Acetone, Hexane) filter->soxhlet extract Extract with Chloroform soxhlet->extract reprecipitate Reprecipitate in Methanol extract->reprecipitate dry Dry Under Vacuum reprecipitate->dry final_product Pure Polymer dry->final_product Characterize

References

Application Notes and Protocols for Kumada Catalyst Transfer Polycondensation with 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymerization of 2,5-dichlorothiophene using Kumada Catalyst Transfer Polycondensation (KCTP) and related advanced methods. Given the lower reactivity of aryl chlorides in traditional KCTP, this guide addresses the associated challenges by presenting both a direct polymerization approach using a specialized catalyst system and a monomer conversion strategy.

Introduction and Challenges

Kumada Catalyst Transfer Polycondensation (KCTP) has emerged as a powerful technique for the synthesis of well-defined conjugated polymers with controlled molecular weights and narrow polydispersity indices.[1] The mechanism proceeds in a chain-growth manner, offering a level of control not achievable with traditional step-growth polycondensations.[2] However, the scope of monomers amenable to controlled polymerization via standard KCTP is often limited to more reactive aryl bromides and iodides.

The direct polymerization of this compound presents a significant challenge due to the strength of the C-Cl bond, which makes oxidative addition to the Ni(0) catalyst center—the rate-determining step of the catalytic cycle—kinetically less favorable compared to its C-Br or C-I counterparts. Consequently, standard Ni(dppp)Cl₂ or Ni(dppe)Cl₂ catalyst systems, which are highly effective for dibromothiophenes, are often inefficient for dichlorothiophenes.[3]

To address this, two primary strategies are outlined in these notes:

  • Strategy A: Direct polymerization of a chloro-thiophene derivative using a more active Nickel-N-Heterocyclic Carbene (Ni-NHC) catalyst system.

  • Strategy B: Conversion of this compound to the more reactive 2,5-dibromothiophene monomer prior to KCTP.

Quantitative Data Summary

The following tables summarize representative quantitative data for poly(3-alkylthiophene) synthesis using methods relevant to the polymerization of halogenated thiophenes. It is important to note that specific data for the polymerization of unsubstituted this compound is scarce in the literature, and the data presented here for analogous systems should be considered as a benchmark for optimization.

Table 1: Ni-NHC Catalyzed Polymerization of 2-chloro-3-hexylthiophene [4]

EntryCatalyst SystemMonomer/Catalyst RatioMn (kDa)PDI (Mw/Mn)Yield (%)
1Ni(acac)₂ / SIPr·HCl10018.31.4551

Mn and PDI values were determined by Gel Permeation Chromatography (GPC) against polystyrene standards.

Table 2: KCTP of 2-bromo-5-chloromagnesio-3-hexylthiophene (A Representative System) [1][2]

EntryCatalystMonomer/Catalyst RatioMn (kDa)PDI (Mw/Mn)Yield (%)
1Ni(dppp)Cl₂508.51.3>90
2Ni(dppp)Cl₂10016.21.4>90

This data is provided as a reference for a highly efficient KCTP system.

Reaction Mechanisms and Workflows

General Mechanism of Kumada Catalyst Transfer Polycondensation

The polymerization proceeds via a chain-growth mechanism involving a series of oxidative addition, transmetalation, and reductive elimination steps. The catalyst remains associated with the growing polymer chain, enabling controlled polymerization.

KCTP_Mechanism Catalyst Ni(L)X₂ ActiveCatalyst Ni(0)L Catalyst->ActiveCatalyst Activation Polymer Polymer-Ni(II)-X ActiveCatalyst->Polymer Oxidative Addition (Initiation) Monomer X-Ar-MgX GrowingPolymer Polymer-Ar-Ni(II)-X Polymer->GrowingPolymer Transmetalation NewPolymer Polymer-Ar-Ar-X GrowingPolymer->NewPolymer Reductive Elimination NewPolymer->Polymer Intramolecular Oxidative Addition

Caption: General mechanism of Kumada Catalyst Transfer Polycondensation.

Experimental Workflow for Ni-NHC Catalyzed Polymerization

This workflow outlines the one-pot synthesis of polythiophene from a chlorothiophene monomer using an in-situ generated Ni-NHC catalyst.

Workflow_Ni_NHC Start Start Add_NHC Add NHC·HCl salt to dry THF Start->Add_NHC Add_Base Add TMPMgCl·LiCl (forms free NHC) Add_NHC->Add_Base Add_Ni Add Ni(acac)₂ (forms Ni-NHC catalyst) Add_Base->Add_Ni Add_Monomer Add 2-chloro-thiophene derivative (in-situ Grignard formation) Add_Ni->Add_Monomer Polymerization Stir at room temperature (e.g., 5 hours) Add_Monomer->Polymerization Quench Quench with HCl Polymerization->Quench Precipitate Precipitate in Methanol Quench->Precipitate Purify Purify by Soxhlet extraction Precipitate->Purify End Obtain Polythiophene Purify->End

Caption: One-pot workflow for Ni-NHC catalyzed polycondensation.

Experimental Protocols

Safety Precaution: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are crucial for the success of these reactions.

Protocol A: Direct Polymerization of a Chlorothiophene Derivative via Ni-NHC Catalysis

This protocol is adapted from the polymerization of 2-chloro-3-hexylthiophene and can be used as a starting point for the polymerization of this compound.[4]

Materials:

  • 2-chloro-3-hexylthiophene (or this compound)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • 2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) in THF (1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (5 M)

  • Methanol

  • Hexane, Acetone, Chloroform (for Soxhlet extraction)

Procedure:

  • Catalyst Formation: In a dry Schlenk flask under inert atmosphere, add SIPr·HCl (0.005 mmol, 1 mol%).

  • Add anhydrous THF (5 mL).

  • To this suspension, add TMPMgCl·LiCl solution (0.55 mmol) and stir for 30 minutes at room temperature. The solution should become clear as the free carbene is formed.

  • Add Ni(acac)₂ (0.005 mmol, 1 mol%) to the solution and stir for another 15 minutes. The color of the solution will change, indicating the formation of the Ni-NHC complex.

  • Polymerization: To the in-situ generated catalyst solution, add the 2-chloro-3-hexylthiophene monomer (0.5 mmol, 100 mol%) in one portion. The TMPMgCl·LiCl present in excess will deprotonate/form the Grignard of the monomer in situ.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Work-up and Purification: Quench the reaction by slowly adding 5 M HCl (5 mL).

  • Pour the mixture into methanol (200 mL) to precipitate the polymer.

  • Filter the crude polymer and wash with methanol.

  • Purify the polymer by Soxhlet extraction with hexane (to remove oligomers), acetone (to remove catalyst residues), and finally with chloroform to extract the polymer.

  • Concentrate the chloroform fraction and dry the polymer under vacuum.

Protocol B: Conversion of this compound to 2,5-Dibromothiophene

This protocol describes a general method for the bromination of a thiophene derivative.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether or hexane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using hexane as eluent) to obtain 2,5-dibromothiophene.

Protocol C: KCTP of 2,5-Dibromothiophene (General Procedure)

This is a general Grignard Metathesis (GRIM) polymerization protocol that is highly effective for 2,5-dibromo-3-alkylthiophenes and can be applied to 2,5-dibromothiophene.[1][5]

Materials:

  • 2,5-Dibromothiophene

  • tert-Butylmagnesium chloride in THF (1.0 M)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (5 M)

  • Methanol

Procedure:

  • Monomer Activation (Grignard Metathesis): In a dry Schlenk flask, dissolve 2,5-dibromothiophene (5.0 mmol) in anhydrous THF (10 mL).

  • Slowly add tert-butylmagnesium chloride solution (5.0 mL, 5.0 mmol) via syringe.

  • Stir the mixture at room temperature for 2 hours to facilitate the magnesium-halogen exchange.

  • Polymerization: Dilute the reaction mixture with anhydrous THF to a total volume of 50 mL.

  • Add Ni(dppp)Cl₂ (e.g., 2 mol% relative to monomer) as a solid or a slurry in THF in one portion. The solution should darken, indicating the start of polymerization.

  • Stir for the desired time (e.g., 10 minutes to 2 hours) at room temperature.

  • Work-up and Purification: Quench and purify the polymer as described in Protocol A (steps 7-11).

Conclusion

The Kumada catalyst transfer polycondensation of this compound is a challenging but feasible endeavor. Direct polymerization is best approached with highly active Ni-NHC catalyst systems, which can overcome the kinetic barrier of C-Cl bond activation. Alternatively, a more reliable and often higher-yielding approach involves the preliminary conversion of the dichloro-monomer to the more reactive 2,5-dibromothiophene, which can then be polymerized using well-established KCTP protocols. The choice of strategy will depend on the specific research goals, available resources, and desired polymer characteristics. The protocols provided herein offer robust starting points for the synthesis and exploration of polythiophenes derived from this compound.

References

Application Notes and Protocols: Formation of Grignard Reagents from 2,5-Dichlorothiophene and Magnesium for Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of Grignard reagents from aryl halides, such as 2,5-dichlorothiophene, opens avenues for the functionalization of the thiophene ring, a privileged scaffold in many pharmaceutical agents and organic electronic materials. This document provides detailed protocols for the formation of the Grignard reagent from this compound and its application in a subsequent cross-coupling reaction.

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent. The resulting organomagnesium halide is a potent nucleophile and a strong base, necessitating anhydrous reaction conditions to prevent quenching by protic solvents like water. Due to the reactivity of the Grignard reagent, it is often prepared and used in situ for subsequent reactions.

One of the key applications of the Grignard reagent derived from this compound is in the Grignard Metathesis (GRIM) polymerization for the synthesis of polythiophenes, which are important materials in organic electronics. Additionally, this Grignard reagent can participate in various cross-coupling reactions, such as the Kumada coupling, to form substituted thiophenes.

Data Presentation

The following table summarizes the key quantitative data for a typical experimental protocol for the formation of a Grignard reagent from a dihalothiophene and its subsequent use in a polymerization reaction. Note that the direct synthesis and isolation of the Grignard reagent from this compound is often followed by immediate consumption in a subsequent reaction step. The yield is therefore often reported for the final product.

ParameterValueReference
Grignard Formation
Starting Material2,5-Dibromo-3-dodecylthiophene[1]
Grignard ReagentMethylmagnesium bromide (1.0 M in butyl ether)[1]
SolventTetrahydrofuran (THF), anhydrous[1]
TemperatureReflux[1]
Reaction Time1 hour[1]
Subsequent Polymerization
CatalystNi(dppp)Cl₂[1]
TemperatureReflux[1]
Reaction Time20 minutes[1]
Yield of Poly(3-dodecylthiophene)68%[1]

Experimental Protocols

Protocol 1: In-Situ Formation of Thiophene Grignard Reagent for Grignard Metathesis (GRIM) Polymerization

This protocol describes the in situ formation of a thiophene Grignard reagent from a 2,5-dihalothiophene derivative, which is then immediately used for polymerization. This method is analogous to what would be employed for this compound.

Materials:

  • 2,5-Dibromo-3-dodecylthiophene

  • Methylmagnesium bromide (1.0 M solution in butyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Methanol

  • Nitrogen or Argon gas for inert atmosphere

  • Standard oven-dried glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Assembly of Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Charging the Flask: To the flask, add 2,5-dibromo-3-dodecylthiophene (1.8 g, 4.4 mmol) and 25 mL of anhydrous THF.

  • Grignard Metathesis: To the stirred solution, add methylmagnesium bromide (4.4 mL of a 1.0 M solution in butyl ether, 4.4 mmol) via syringe.

  • Reaction: Heat the reaction mixture to reflux and maintain for 20 minutes.

  • Catalyst Addition: After the reflux period, add Ni(dppp)Cl₂ (12 mg) to the reaction mixture.

  • Polymerization: Continue to reflux the mixture for an additional 20 minutes.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and wash with methanol. Further purification can be achieved by redissolving the polymer in a minimal amount of a suitable solvent (e.g., chloroform) and re-precipitating in methanol. Dry the final polymer under vacuum.[1]

Visualizations

Grignard Reagent Formation and Subsequent Kumada Coupling Workflow

G cluster_prep Preparation cluster_reaction Grignard Formation cluster_coupling Kumada Coupling cluster_workup Work-up & Purification start Start: Oven-dried glassware under inert atmosphere mg Add Magnesium Turnings start->mg solvent Add Anhydrous THF mg->solvent thiophene Add this compound in THF (dropwise) solvent->thiophene reflux Initiate reaction (gentle heating/activator if needed) and reflux thiophene->reflux grignard Formation of Thiophene-2,5-diylbis(magnesium chloride) reflux->grignard catalyst Add Ni or Pd catalyst (e.g., Ni(dppp)Cl2) grignard->catalyst aryl_halide Add Aryl Halide (Ar-X) catalyst->aryl_halide coupling_reflux Reflux to drive coupling reaction aryl_halide->coupling_reflux product Formation of 2,5-Diarylthiophene coupling_reflux->product quench Quench with aqueous acid (e.g., HCl) product->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry purify Purify by chromatography or recrystallization dry->purify final_product Isolated 2,5-Diarylthiophene purify->final_product

Caption: Workflow for Grignard reagent formation and Kumada coupling.

References

Application Notes and Protocols for the Synthesis of Poly(3-hexylthiophene) (P3HT) from 2,5-Dihalothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3-hexylthiophene) (P3HT) is a prominent conductive polymer extensively utilized in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.[1] Its favorable properties, such as good solubility, processability, and high charge carrier mobility, stem from its well-defined, regioregular chemical structure.[2][3] The synthesis of highly regioregular P3HT is crucial for achieving optimal device performance, as it promotes superior crystallinity and charge transport.[3]

One of the most effective and widely adopted methods for synthesizing regioregular P3HT is the Grignard Metathesis (GRIM) polymerization.[3][4] This method, also referred to as Kumada catalyst-transfer polycondensation, offers excellent control over the polymer's molecular weight and regioregularity.[5][6] The typical starting material for this synthesis is a 2,5-dihalo-3-hexylthiophene monomer, most commonly 2,5-dibromo-3-hexylthiophene. This document provides detailed protocols for the synthesis of P3HT via the GRIM method, along with data presentation and a workflow diagram. While the protocol specifies the use of the dibromo- derivative due to the prevalence of literature data, the principles can be adapted for 2,5-dichloro-3-hexylthiophene, though optimization of reaction conditions may be necessary.

Key Experimental Protocols

Materials and Equipment
  • Monomer: 2,5-dibromo-3-hexylthiophene

  • Grignard Reagent: tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF)

  • Catalyst: [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Quenching Solution: Hydrochloric acid (HCl) in methanol (e.g., 2 M)

  • Purification Solvents: Methanol, hexane, chloroform

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, reflux condenser, magnetic stirrer, heating mantle, Soxhlet extraction apparatus, rotary evaporator.

Experimental Workflow Diagram

P3HT_Synthesis_Workflow Monomer 2,5-Dibromo-3-hexylthiophene in anhydrous THF Grignard_Formation Grignard Reagent Formation (Add t-BuMgCl) Monomer->Grignard_Formation Monomer_Grignard Thienyl Grignard Monomer (Mixture of regioisomers) Grignard_Formation->Monomer_Grignard Catalyst_Addition Catalyst Addition (Ni(dppp)Cl₂) Monomer_Grignard->Catalyst_Addition Polymerization Polymerization (Reflux) Catalyst_Addition->Polymerization P3HT_Solution P3HT Solution Polymerization->P3HT_Solution Quenching Quenching (Methanolic HCl) P3HT_Solution->Quenching Precipitation Precipitation Quenching->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification Final_Product Regioregular P3HT Purification->Final_Product

Caption: Workflow for the synthesis of P3HT via GRIM polymerization.

Step-by-Step Protocol for GRIM Polymerization
  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.

  • Grignard Monomer Formation: To the stirred solution of the monomer, slowly add one equivalent of tert-butylmagnesium chloride at room temperature. The reaction mixture is typically stirred for 1-2 hours to ensure the formation of the thienyl Grignard monomer. This step results in a mixture of two regioisomers of the Grignard reagent.[7]

  • Catalyst Addition: In a separate flask, prepare a stock solution of the Ni(dppp)Cl₂ catalyst in anhydrous THF or another suitable solvent like o-dichlorobenzene.[8] Add the desired amount of the catalyst solution to the Grignard monomer solution. The monomer-to-catalyst ratio is a critical parameter for controlling the molecular weight of the resulting polymer.[6]

  • Polymerization: Heat the reaction mixture to reflux and maintain it for a specified period, typically 1-2 hours.[8] During this time, the solution will darken, indicating the formation of the conjugated polymer.

  • Quenching: After the desired polymerization time, cool the reaction mixture to room temperature and quench the reaction by slowly adding a solution of HCl in methanol. This will protonate the active chain ends and precipitate the polymer.

  • Isolation and Purification: Collect the precipitated polymer by filtration. The crude P3HT is then purified using Soxhlet extraction.[9] The polymer is sequentially washed with methanol (to remove catalyst residues and oligomers), hexane (to remove lower molecular weight fractions), and finally extracted with chloroform to isolate the desired high molecular weight, regioregular P3HT.[9]

  • Final Product Recovery: The chloroform fraction is concentrated using a rotary evaporator, and the resulting polymer is dried under vacuum to yield a dark, solid material.

Data Presentation

The molecular weight and polydispersity of the synthesized P3HT are critical parameters that influence its performance in electronic devices. These properties are highly dependent on the monomer-to-catalyst ratio. The following table summarizes typical results obtained from GRIM polymerization of 2,5-dibromo-3-hexylthiophene.

EntryMonomer-to-Catalyst Ratio ([M]/[I])Number Average Molecular Weight (Mn) ( kg/mol )Weight Average Molecular Weight (Mw) ( kg/mol )Polydispersity Index (PDI)Reference
1236.2-1.5[6]
2239.6-1.8[6]
32321.3-1.6[6]
45337.7--[6]
55011.5-1.3[8]
610019.0-1.4[8]
725023.6-1.6[8]
850030.4-1.7[8]

Note: The data presented is for P3HT synthesized from 2,5-dibromo-3-hexylthiophene. The specific values can vary based on precise reaction conditions and purification methods.

Signaling Pathways and Logical Relationships

The regiospecificity of the GRIM polymerization is a key aspect of this synthesis. The formation of a mixture of Grignard monomer regioisomers and the subsequent selective polymerization of one isomer by the nickel catalyst leads to the high head-to-tail (HT) regioregularity of the final polymer.

Regioselectivity_Mechanism Start 2,5-Dibromo-3-hexylthiophene Grignard t-BuMgCl Start->Grignard Isomer1 2-bromo-5-magnesio-3-hexylthiophene (Major Isomer) Grignard->Isomer1 Isomer2 2-magnesio-5-bromo-3-hexylthiophene (Minor Isomer) Grignard->Isomer2 Catalyst Ni(dppp)Cl₂ Isomer1->Catalyst Reactive Isomer2->Catalyst Less Reactive Polymerization Selective Polymerization Catalyst->Polymerization P3HT Regioregular HT-P3HT Polymerization->P3HT

Caption: Mechanism of regioselective GRIM polymerization of P3HT.

Conclusion

The Grignard Metathesis (GRIM) polymerization is a robust and reliable method for the synthesis of high-quality, regioregular poly(3-hexylthiophene). By carefully controlling the reaction conditions, particularly the monomer-to-catalyst ratio, the molecular weight and polydispersity of the polymer can be tailored to meet the specific requirements of various applications in organic electronics. The detailed protocol and workflow provided in these application notes offer a comprehensive guide for researchers and scientists to successfully synthesize P3HT in a laboratory setting. Further optimization may be required when adapting this protocol for 2,5-dichlorothiophene derivatives.

References

Application Notes and Protocols for 2,5-Dichlorothiophene as a Monomer for Conducting Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-dichlorothiophene as a monomer for the synthesis of conducting polythiophenes. Detailed protocols for common polymerization methods are provided, along with key data on the properties of the resulting polymers.

Introduction

This compound is a versatile monomer for the synthesis of polythiophenes, a class of conducting polymers with significant applications in organic electronics, including sensors, transistors, and photovoltaic devices.[1][2] The chlorine substituents offer a balance between reactivity and stability, and their electron-withdrawing nature can influence the electronic properties of the resulting polymer. While less reactive than its brominated or iodinated counterparts, this compound can be successfully polymerized through various methods to yield processable and conductive materials. This document outlines the primary synthetic routes and expected properties of poly(this compound) and its derivatives.

Key Polymerization Methods

Two primary methods for the polymerization of this compound are Grignard Metathesis (GRIM) polymerization and oxidative polymerization.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful technique for synthesizing regioregular poly(3-alkylthiophenes) and can be adapted for 2,5-dihalothiophenes.[1][3] The method involves the formation of a Grignard reagent from the monomer, followed by a nickel-catalyzed cross-coupling reaction. The use of this compound in this method may require more forcing conditions compared to dibromo- or diiodothiophenes due to the lower reactivity of the C-Cl bond.[2]

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of this compound (Generalized)

Materials:

  • This compound

  • tert-Butylmagnesium chloride solution (or other suitable Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Standard Schlenk line and glassware for air- and moisture-sensitive reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add this compound to a dry three-neck flask equipped with a condenser, a magnetic stirrer, and a rubber septum.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the monomer.

  • Grignard Reagent Addition: Slowly add one equivalent of tert-butylmagnesium chloride solution to the flask at room temperature. The reaction mixture is then typically heated to reflux for 1-2 hours to facilitate the formation of the thienyl Grignard reagent.

  • Catalyst Addition: After cooling the reaction mixture, add the Ni(dppp)Cl₂ catalyst (typically 0.5-1 mol%).

  • Polymerization: Heat the reaction mixture to reflux and monitor the progress of the polymerization. Reaction times can vary from a few hours to overnight.

  • Quenching and Precipitation: After the polymerization is complete, cool the mixture to room temperature and pour it into a beaker containing methanol to precipitate the polymer.

  • Purification: Filter the crude polymer and wash it sequentially with methanol, dilute HCl, and again with methanol to remove any remaining catalyst and salts.

  • Drying: Dry the polymer under vacuum to a constant weight.

Note: The reactivity of this compound is lower than other dihalothiophenes. Therefore, longer reaction times, higher temperatures, or more reactive Grignard reagents might be necessary to achieve high molecular weights and yields.

Oxidative Polymerization

Oxidative polymerization is a more direct method that uses a chemical oxidant, such as iron(III) chloride (FeCl₃), to polymerize the thiophene monomer.[4][5] This method is often simpler to perform but can lead to polymers with lower regioregularity compared to the GRIM method.

Experimental Protocol: Oxidative Polymerization of this compound using FeCl₃ (Generalized)

Materials:

  • This compound

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform or other suitable solvent

  • Methanol

  • Ammonia solution

  • Standard laboratory glassware

Procedure:

  • Monomer Solution: Dissolve this compound in anhydrous chloroform in a round-bottom flask under an inert atmosphere.

  • Oxidant Solution: In a separate flask, dissolve a stoichiometric excess (typically 4 equivalents) of anhydrous FeCl₃ in anhydrous chloroform.

  • Polymerization: Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at room temperature. The reaction is typically exothermic, and the color of the solution will change as the polymer forms and precipitates. Continue stirring for several hours (e.g., 2-24 hours).

  • Precipitation and Neutralization: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the polymer and wash it with methanol. To remove the iron catalyst, the polymer is then stirred in a methanol/ammonia solution.

  • Purification: Continue washing the polymer with methanol until the filtrate is colorless, indicating the removal of the oxidant.

  • Soxhlet Extraction: To further purify the polymer and separate it by molecular weight, a Soxhlet extraction can be performed using a series of solvents (e.g., methanol, hexane, chloroform). The chloroform fraction will contain the higher molecular weight, soluble polymer.

  • Drying: Dry the purified polymer fractions under vacuum.

Data Presentation

The following tables summarize key quantitative data for polythiophenes and their derivatives synthesized from dihalothiophene monomers. It is important to note that specific data for poly(this compound) is limited in the literature, and the properties can vary significantly based on the exact synthesis conditions.

Table 1: Molecular Weight of Polythiophenes Synthesized via Different Methods

MonomerPolymerization MethodCatalyst/OxidantMolecular Weight (Mₙ) (kDa)Polydispersity Index (PDI)Reference
2,5-Dibromo-3-hexylthiopheneGRIMNi(dppp)Cl₂5 - 201.2 - 1.6[1]
3-HexylthiopheneOxidative PolymerizationFeCl₃21 - 941.5 - 2.5[6]
3-OctylthiopheneOxidative PolymerizationFeCl₃~702.6[2]

Table 2: Electrical Conductivity of Doped Polythiophenes

PolymerDopantConductivity (S/cm)Reference
Poly(3,4-ethylenedioxythiophene) (PEDOT)-0.1 (undoped)[7]
Poly(3-alkylthiophene)sIodineup to 200[2]
PolythiopheneAsF₅~10[2]

Visualizations

Polymerization Mechanisms and Workflows

GRIM_Polymerization Monomer This compound Grignard_Formation Grignard Reagent Formation Monomer->Grignard_Formation + t-BuMgCl Thienyl_Grignard Thienyl Grignard Intermediate Grignard_Formation->Thienyl_Grignard Catalyst_Addition Catalyst Addition (Ni(dppp)Cl₂) Thienyl_Grignard->Catalyst_Addition Polymerization Polymerization (Cross-Coupling) Catalyst_Addition->Polymerization Polymer Poly(this compound) Polymerization->Polymer Quenching Quenching & Precipitation Polymer->Quenching + Methanol Purification Purification Quenching->Purification

Caption: Workflow for GRIM Polymerization of this compound.

Oxidative_Polymerization Monomer This compound Oxidant_Addition Oxidant Addition (FeCl₃) Monomer->Oxidant_Addition Radical_Cation Radical Cation Formation Oxidant_Addition->Radical_Cation Coupling Radical Coupling & Chain Growth Radical_Cation->Coupling Polymer_Precipitate Polymer Precipitate Coupling->Polymer_Precipitate Purification Purification & Neutralization Polymer_Precipitate->Purification + Methanol/NH₃ Final_Polymer Purified Polymer Purification->Final_Polymer

Caption: Mechanism of Oxidative Polymerization of this compound.

Experimental_Workflow Start Start Monomer_Prep Monomer Preparation (this compound) Start->Monomer_Prep Polymerization_Step Polymerization (GRIM or Oxidative) Monomer_Prep->Polymerization_Step Crude_Polymer Crude Polymer Isolation Polymerization_Step->Crude_Polymer Purification_Step Purification (Washing, Soxhlet) Crude_Polymer->Purification_Step Characterization Characterization Purification_Step->Characterization NMR NMR Spectroscopy Characterization->NMR GPC Gel Permeation Chromatography (GPC) Characterization->GPC Conductivity Conductivity Measurement Characterization->Conductivity End End NMR->End GPC->End Conductivity->End

Caption: General Experimental Workflow for Polymer Synthesis and Characterization.

References

Application Notes and Protocols for 2,5-Dichlorothiophene in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,5-Dichlorothiophene as a key building block for the synthesis of high-performance semiconducting polymers for Organic Field-Effect Transistors (OFETs). This document details the synthesis of poly(3-alkylthiophene)s (P3ATs) via Kumada catalyst-transfer polycondensation, subsequent OFET fabrication, and the characterization of device performance.

Introduction

This compound is a versatile monomer for the synthesis of conjugated polymers used in organic electronics. Its two reactive chlorine atoms provide sites for cross-coupling reactions, enabling the formation of well-defined polymer chains. Poly(3-alkylthiophene)s, in particular, have garnered significant attention due to their excellent charge transport properties, solution processability, and environmental stability, making them ideal candidates for the active layer in OFETs. These transistors are fundamental components in a variety of applications, including flexible displays, sensors, and logic circuits. The performance of P3AT-based OFETs is highly dependent on the regioregularity of the polymer, its molecular weight, and the morphology of the thin film, all of which can be controlled through careful synthesis and device fabrication processes.

Key Applications

The primary application of this compound in this context is as a precursor for the synthesis of p-type organic semiconductors. These materials are integral to the fabrication of OFETs, which serve as electronic switches and amplifiers. The performance of these devices is critical for the advancement of next-generation flexible and printed electronics.

Quantitative Performance Data

The performance of OFETs fabricated using polymers derived from this compound and its derivatives is summarized in the table below. The key metrics include charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

PolymerSynthesis MethodMobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)Reference
Poly(3-hexylthiophene) (P3HT)Kumada Catalyst-Transfer Polycondensationup to 0.14> 104-60 to -40[1]
Poly(3-hexylthiophene) Nanowires on SWNT electrodesSolution Processing0.133.1 x 105Not Specified[2]
Poly[(3-alkylthio)thiophene]s (P3ATTs)Ni-catalyzed polycondensationVaries with side chainNot SpecifiedNot Specified[3]
Donor-Acceptor Polymer (PDPP-2S-Se)Stille Coupling Polymerization0.59 (max), 0.39 (avg)> 104Not Specified[4]

Experimental Protocols

Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via Kumada Catalyst-Transfer Polycondensation

This protocol describes a common method for synthesizing regioregular P3HT, a benchmark polymer for OFETs, starting from a 2,5-dihalogenated-3-hexylthiophene monomer. While the literature often details the use of 2,5-dibromo-3-hexylthiophene, a similar procedure is applicable for the 2,5-dichloro analogue with potential adjustments in reaction conditions.

Materials:

  • 2,5-Dichloro-3-hexylthiophene (monomer)

  • tert-Butylmagnesium chloride (Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Hydrochloric acid (HCl)

  • Methanol

  • Chloroform

  • Hexane

  • Acetone

Procedure:

  • Grignard Metathesis: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dichloro-3-hexylthiophene in anhydrous THF. Cool the solution to 0°C.

  • Slowly add a solution of tert-butylmagnesium chloride in THF dropwise to the monomer solution. The reaction mixture is then typically stirred for a period to ensure the formation of the Grignard reagent, 2-chloro-5-chloromagnesio-3-hexylthiophene.[5][6]

  • Polymerization: To the solution of the in-situ generated Grignard reagent, add the Ni(dppp)Cl₂ catalyst. The polymerization is typically allowed to proceed at room temperature or slightly elevated temperatures for a specific duration to achieve the desired molecular weight.

  • Quenching and Precipitation: Quench the reaction by adding a dilute solution of HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer precipitate by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with methanol, hexane, and finally chloroform. The purified P3HT is recovered from the chloroform fraction.[3]

Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a standard BGTC OFET, a common architecture for testing the performance of new organic semiconductors.

Materials:

  • Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and gate dielectric, respectively)

  • Poly(3-hexylthiophene) (P3HT) synthesized from 2,5-dichloro-3-hexylthiophene

  • Chloroform or other suitable organic solvent for P3HT

  • Gold (for source and drain electrodes)

  • Octadecyltrichlorosilane (OTS) for surface treatment (optional)

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Modification (Optional but Recommended): To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS. This can be done by vapor deposition or solution immersion.[4]

  • Active Layer Deposition: Dissolve the synthesized P3HT in a suitable solvent like chloroform to form a solution (e.g., 5-10 mg/mL). Deposit a thin film of the P3HT solution onto the SiO₂ substrate using a technique such as spin-coating, drop-casting, or blade-coating.[1]

  • Annealing: Anneal the P3HT film at a specific temperature (e.g., 120-150°C) for a set time in an inert atmosphere (e.g., a glovebox) to improve the crystallinity and morphology of the film.

  • Electrode Deposition: Deposit the gold source and drain electrodes on top of the P3HT film through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.

  • Characterization: The electrical characteristics of the fabricated OFET are then measured using a semiconductor parameter analyzer in an inert atmosphere or in air.

Visualizations

Below are diagrams illustrating the key processes and relationships in the application of this compound for OFETs.

G cluster_synthesis Polymer Synthesis This compound This compound Grignard Reagent Formation Grignard Reagent Formation This compound->Grignard Reagent Formation + Mg Kumada Coupling Kumada Coupling Grignard Reagent Formation->Kumada Coupling + Ni(dppp)Cl2 Poly(3-alkylthiophene) Poly(3-alkylthiophene) Kumada Coupling->Poly(3-alkylthiophene)

Caption: Synthetic pathway from this compound to Poly(3-alkylthiophene).

G cluster_fabrication OFET Fabrication Workflow Substrate Cleaning Substrate Cleaning Active Layer Deposition Active Layer Deposition Substrate Cleaning->Active Layer Deposition Annealing Annealing Active Layer Deposition->Annealing Electrode Deposition Electrode Deposition Annealing->Electrode Deposition OFET Device OFET Device Electrode Deposition->OFET Device

Caption: Workflow for the fabrication of an Organic Field-Effect Transistor.

G This compound This compound Polymer Properties Polymer Properties This compound->Polymer Properties influences OFET Performance OFET Performance Polymer Properties->OFET Performance determines Device Applications Device Applications OFET Performance->Device Applications enables

Caption: Relationship between monomer, polymer properties, and device performance.

References

Application Notes and Protocols for 2,5-Dichlorothiophene Derivatives in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organic photovoltaics (OPVs) is continually advancing through the strategic design and synthesis of novel photoactive materials. Among these, derivatives of 2,5-dichlorothiophene have emerged as promising building blocks for conjugated polymers used in the active layer of OPV devices. The incorporation of chlorine atoms into the thiophene unit can significantly influence the electronic and structural properties of the resulting polymers, impacting device performance.

These application notes provide a comprehensive overview of the use of this compound derivatives in OPVs, with a focus on a high-performing chlorinated polymer, PCl(4)BDB-T. Detailed protocols for the synthesis of a representative polymer and the fabrication of an organic solar cell are provided to guide researchers in this area.

Data Presentation: Performance of this compound-Based Polymers in OPVs

The performance of OPV devices is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes the performance of a notable polymer derived from a this compound building block.

PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PCl(4)BDB-TIT-4F12.330.8620.3270.0[1]
PCl(3)BDB-TIT-4F0.180.430.9842.0[1]

Note: The significant difference in performance between PCl(4)BDB-T and PCl(3)BDB-T highlights the critical role of the chlorine atom's position on the thiophene ring.

Experimental Protocols

I. Synthesis of a Representative this compound-Based Polymer (PCl(4)BDB-T)

This protocol describes the synthesis of PCl(4)BDB-T, a chlorinated conjugated polymer that has demonstrated high efficiency in organic solar cells, via a Stille coupling polymerization.[1]

Materials:

  • Monomer 1: Distannyl derivative of benzo[1,2-b:4,5-b']dithiophene (BDB)

  • Monomer 2: 2,5-Dibromo-3,4-dichlorothiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Toluene, anhydrous

  • Chlorobenzene, anhydrous

  • Methanol

  • Acetone

  • Hexane

  • Soxhlet extraction apparatus

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Procedure:

  • Monomer Preparation: Ensure both Monomer 1 and Monomer 2 are of high purity. The synthesis of these monomers should be carried out according to established literature procedures.

  • Reaction Setup: In a glovebox, add equimolar amounts of the distannyl BDB monomer and 2,5-dibromo-3,4-dichlorothiophene monomer to a dry Schlenk flask.

  • Catalyst and Ligand Addition: Add the palladium catalyst, Pd₂(dba)₃ (2 mol %), and the phosphine ligand, P(o-tol)₃ (8 mol %), to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 110 °C with vigorous stirring under an inert atmosphere for 24 hours.

  • Polymer Precipitation: After cooling to room temperature, slowly add the reaction mixture to a beaker of methanol with stirring to precipitate the polymer.

  • Purification:

    • Collect the crude polymer by filtration.

    • Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Dissolve the purified polymer in hot chlorobenzene and re-precipitate it in methanol.

  • Drying: Collect the final polymer by filtration and dry it under vacuum at 60 °C for 24 hours.

II. Fabrication of an Organic Photovoltaic Device

This protocol outlines the fabrication of a bulk heterojunction (BHJ) organic solar cell using PCl(4)BDB-T as the donor polymer and a non-fullerene acceptor (NFA) like IT-4F.[1]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • PCl(4)BDB-T (donor polymer)

  • IT-4F (non-fullerene acceptor)

  • Chlorobenzene

  • Zinc Oxide (ZnO) nanoparticle solution

  • Molybdenum Oxide (MoO₃)

  • Silver (Ag)

  • Deionized water

  • Detergent (e.g., Hellmanex)

  • Acetone

  • Isopropanol

  • UV-Ozone cleaner

  • Spin coater

  • Thermal evaporator

  • Solar simulator (AM 1.5G)

  • Current-voltage (J-V) measurement system

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat a thin layer of ZnO nanoparticle solution onto the ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the ZnO-coated substrates at 150 °C for 20 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of PCl(4)BDB-T and IT-4F (e.g., in a 1:1.2 weight ratio) in chlorobenzene. The total concentration may be around 20 mg/mL.

    • Stir the solution at 50 °C for at least 2 hours.

    • Inside a nitrogen-filled glovebox, spin-coat the active layer solution onto the ZnO layer at 1500 rpm for 60 seconds.

    • Anneal the active layer at 100 °C for 10 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a 10 nm thick layer of MoO₃ by thermal evaporation at a pressure below 1 x 10⁻⁶ Torr.

  • Electrode Deposition:

    • Without breaking the vacuum, deposit a 100 nm thick layer of Ag as the top electrode.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar irradiation (100 mW/cm²).

    • From the J-V curve, determine the PCE, Voc, Jsc, and FF.

Mandatory Visualizations

G cluster_synthesis Polymer Synthesis Workflow Monomers Monomer 1 (Distannyl-BDB) + Monomer 2 (Dibromo-Dichlorothiophene) Polymerization Stille Coupling (110 °C, 24h) Monomers->Polymerization Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Soxhlet Extraction (Methanol, Acetone, Hexane) Precipitation->Purification FinalPolymer Purified Polymer (PCl(4)BDB-T) Purification->FinalPolymer

Caption: Workflow for the synthesis of the PCl(4)BDB-T polymer.

G cluster_fabrication OPV Device Fabrication Workflow Substrate ITO Glass Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Substrate->Cleaning ETL ETL Deposition (ZnO Spin-Coating) Cleaning->ETL ActiveLayer Active Layer Deposition (PCl(4)BDB-T:IT-4F Spin-Coating) ETL->ActiveLayer HTL HTL Deposition (MoO₃ Thermal Evaporation) ActiveLayer->HTL Electrode Electrode Deposition (Ag Thermal Evaporation) HTL->Electrode Device Completed OPV Device Electrode->Device

Caption: Step-by-step workflow for the fabrication of an OPV device.

G cluster_relationship Structure-Property-Performance Relationship Structure Molecular Structure (e.g., Chlorine Position) Properties Electronic & Morphological Properties - Energy Levels (HOMO/LUMO) - Molecular Packing - Blend Morphology Structure->Properties influences Performance Device Performance - PCE - Voc - Jsc - FF Properties->Performance determines

Caption: Relationship between molecular structure and OPV performance.

References

Application Notes and Protocols for the Electropolymerization of 2,5-Dichlorothiophene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electropolymerization of 2,5-dichlorothiophene and its derivatives. While direct and detailed protocols for the electropolymerization of this compound are not extensively documented in publicly available literature, this document outlines a generalized procedure based on the well-established principles of thiophene electropolymerization. It also includes expected properties and potential applications relevant to research and drug development.

Introduction

Polythiophenes are a class of conducting polymers with a wide range of applications in electronics, sensors, and biomedical devices. The introduction of halogen substituents, such as chlorine, onto the thiophene ring can significantly alter the polymer's electronic, optical, and physical properties. The electropolymerization of this compound is of interest for creating materials with potentially higher environmental stability and tailored functionalities. The general mechanism for the electropolymerization of thiophene derivatives proceeds via the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains.[1][2]

Experimental Protocols

This section outlines a general protocol for the electropolymerization of this compound. It is important to note that optimization of these parameters is crucial for achieving desired film properties.

Materials and Reagents
  • Monomer: this compound (purity > 98%)

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (anhydrous, HPLC grade)

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (electrochemical grade)

  • Working Electrode: Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disk, or Glassy Carbon (GC) electrode

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Inert Gas: Argon or Nitrogen

Electrochemical Setup

A standard three-electrode electrochemical cell is required. The working electrode should be polished (if applicable) and thoroughly cleaned before use. The electropolymerization should be carried out under an inert atmosphere to prevent side reactions with oxygen and moisture.

Electropolymerization Procedure (Potentiostatic Method)
  • Preparation of the Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen solvent (e.g., acetonitrile).

  • Addition of Monomer: Dissolve the this compound monomer in the electrolyte solution to a final concentration typically in the range of 0.01 M to 0.1 M.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Inert Atmosphere: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Electropolymerization: Apply a constant potential to the working electrode. The potential should be higher than the oxidation potential of the monomer. For thiophene, polymerization occurs at potentials around 1.6 to 1.8 V.[2] Due to the electron-withdrawing nature of the chlorine atoms, the oxidation potential of this compound is expected to be higher. A starting potential in the range of 1.8 V to 2.2 V (vs. Ag/AgCl) is recommended.

  • Film Deposition: A colored polymer film should deposit on the surface of the working electrode. The thickness of the film can be controlled by the duration of the electrolysis and the total charge passed.

  • Post-Polymerization Treatment: After deposition, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be dried under a stream of inert gas.

Electropolymerization Procedure (Potentiodynamic Method - Cyclic Voltammetry)
  • Follow steps 1-4 from the potentiostatic method.

  • Cyclic Voltammetry: Cycle the potential of the working electrode between a lower limit (e.g., 0 V) and an upper limit that is above the monomer's oxidation potential (e.g., 2.2 V vs. Ag/AgCl) for a set number of cycles. An increase in the peak currents with each cycle indicates the deposition of a conductive polymer film.

Data Presentation

Quantitative data for the electropolymerization of this compound is scarce in the literature. The following table provides expected ranges and values based on the properties of similar polythiophenes.

PropertyExpected Value/RangeNotes
Monomer Oxidation Potential > 1.6 V (vs. Ag/AgCl)The oxidation potential of thiophene is around 1.6 V.[2] The two electron-withdrawing chlorine atoms in this compound will likely increase this value. The oxidation potential of unsubstituted thiophene has been reported to be as high as 4.38 V on a Pt electrode.[3]
Polymer Redox Potential 0.8 - 1.5 V (vs. Ag/AgCl)The redox potential of the polymer film is typically lower than the monomer oxidation potential.
Conductivity (Doped State) 10⁻³ - 10¹ S/cmThe conductivity of polythiophenes can be significantly enhanced by doping.[4] The presence of chlorine atoms might influence the doping efficiency and the final conductivity.
Optical Band Gap (Eg) 2.0 - 2.5 eVThe band gap will determine the color of the polymer film in its neutral state. Halogen substitution can influence the electronic structure and thus the band gap.
Film Thickness Nanometers to micrometersControllable by adjusting the polymerization time, monomer concentration, and applied potential or current.

Visualization of Experimental Workflow and Mechanisms

General Experimental Workflow for Electropolymerization

G cluster_prep Preparation cluster_exp Electropolymerization cluster_post Post-Treatment & Characterization prep_solution Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) add_monomer Dissolve this compound prep_solution->add_monomer assemble_cell Assemble 3-Electrode Cell add_monomer->assemble_cell purge_inert Purge with Inert Gas assemble_cell->purge_inert apply_potential Apply Potential (Potentiostatic or Potentiodynamic) purge_inert->apply_potential rinse_film Rinse Polymer Film apply_potential->rinse_film dry_film Dry Film rinse_film->dry_film characterization Characterize Film Properties (CV, Spectroelectrochemistry, etc.) dry_film->characterization

Caption: Workflow for the electropolymerization of this compound.

Simplified Electropolymerization Mechanism of Thiophene

G Monomer Thiophene Monomer RadicalCation Radical Cation Monomer->RadicalCation -e⁻ (Oxidation) Dimer Dimer RadicalCation->Dimer + Radical Cation -2H⁺ Polymer Polythiophene Chain Dimer->Polymer + n(Radical Cation) - 2nH⁺

Caption: Simplified mechanism of thiophene electropolymerization.

Applications in Research and Drug Development

Polythiophenes and their derivatives are promising materials for various biomedical applications due to their biocompatibility, electrical conductivity, and ease of functionalization.[4][5]

  • Biosensors: The conductive nature of poly(this compound) films makes them suitable for the development of electrochemical biosensors. The polymer can act as a transducer, converting a biological recognition event (e.g., enzyme-substrate binding) into a measurable electrical signal. The chlorine atoms may also provide sites for further functionalization to immobilize biomolecules.

  • Drug Delivery: Conducting polymers can be used to create controlled drug delivery systems.[6][7][8][9] The redox state of the polymer can be electrochemically controlled, which in turn can trigger the release of an incorporated drug. The specific properties of poly(this compound) could be explored for the delivery of specific therapeutic agents.

  • Tissue Engineering: The ability to conduct electrical signals makes these polymers interesting for tissue engineering applications, particularly for nerve and cardiac tissue regeneration, where electrical stimulation plays a crucial role.

It is important to note that for any biomedical application, thorough investigation of the material's biocompatibility and toxicity is essential.

References

Application Notes & Protocols: Controlling Regioselectivity in the Functionalization of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to achieving regioselective functionalization of 2,5-dichlorothiophene at the C3 and C4 positions. Mastery of these techniques is crucial for the synthesis of novel thiophene-based compounds for applications in medicinal chemistry, materials science, and drug development. Three primary strategies are outlined: Electrophilic Aromatic Substitution, Directed C-H Functionalization via Lithiation, and a Halogen-Exchange-Cross-Coupling sequence.

Strategy 1: C3-Selective Functionalization via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the electrophilic substitution on aromatic rings. In the case of this compound, the electron-donating effect of the sulfur atom and the deactivating, ortho-para directing nature of the chloro-substituents favor the reaction at the C3 (and C4) position. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich thiophene ring.

A known application of this method is the highly regioselective synthesis of 3-acetyl-2,5-dichlorothiophene, a versatile intermediate for further chemical elaboration.[1]

Quantitative Data: Friedel-Crafts Acylation
ProductReagentsCatalystSolventTemp.TimeYield (%)C3:C4 RatioReference
3-Acetyl-2,5-dichlorothiopheneAcetyl chlorideAlCl₃Carbon disulfideRT24 h80>99:1[1]
Experimental Protocol: Synthesis of 3-Acetyl-2,5-dichlorothiophene[1]

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂), dry

  • Water, cold

  • Anhydrous Calcium chloride (CaCl₂)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred mixture of anhydrous AlCl₃ (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry CS₂ (80 ml), add a solution of this compound (15.2 g, 100 mmol) in dry CS₂ (25 ml) dropwise over 1 hour.

  • Stir the reaction mixture at room temperature (RT) for 24 hours.

  • After 24 hours, carefully add cold water (50 ml) dropwise to the reaction with continuous stirring for 30 minutes to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with water (4 x 30 ml), and dry it over anhydrous CaCl₂.

  • Evaporate the solvent under reduced pressure to yield the solid product, 3-acetyl-2,5-dichlorothiophene.

Visualization: Friedel-Crafts Acylation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reagents This compound Acetyl Chloride Anhydrous AlCl3 Dry CS2 Mixing Add thiophene solution dropwise to AlCl3/AcCl mixture Reagents->Mixing Stirring Stir at Room Temperature for 24 hours Mixing->Stirring Quench Add cold water Stirring->Quench Extract Separate organic layer Quench->Extract Wash Wash with water Extract->Wash Dry Dry over CaCl2 Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Product 3-Acetyl-2,5-dichlorothiophene Evaporate->Product

Workflow for C3-selective Friedel-Crafts acylation.

Strategy 2: Regiocontrolled Functionalization via C-H Lithiation

Direct deprotonation (lithiation) of a C-H bond followed by quenching with an electrophile is a powerful method for regioselective functionalization. The regioselectivity is governed by the kinetic and thermodynamic acidity of the protons on the thiophene ring. For many substrates, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the kinetically controlled deprotonation at the most accessible site.[2][3] In contrast, using a less hindered base like n-butyllithium (n-BuLi) or allowing the reaction to warm may favor the formation of the more stable, thermodynamically favored organolithium species.

For this compound, the C3 and C4 protons are available for deprotonation. While specific studies on the relative acidity are scarce, this approach offers a tunable strategy to potentially access either C3 or C4 functionalized products by carefully selecting the base, solvent, and temperature.

Illustrative Data: Potential Outcomes of Selective Lithiation
Target PositionProposed BaseConditionsQuenching Electrophile (E+)Expected ProductTypical Yield (%)
C3 (Kinetic)LDATHF, -78 °CDMF2,5-Dichloro-3-formylthiophene60-85
C3 (Kinetic)LDATHF, -78 °CI₂2,5-Dichloro-3-iodothiophene70-90
C4 (Thermodynamic)n-BuLiTHF, -78 °C to RTCO₂This compound-4-carboxylic acid50-75
C4 (Thermodynamic)n-BuLiTHF, -78 °C to RTMe₃SiCl2,5-Dichloro-4-(trimethylsilyl)thiophene65-85

Note: These are representative yields based on similar lithiation reactions on other thiophene derivatives. Optimization is required for this compound.

General Protocol: Regioselective Lithiation and Electrophilic Quench

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Electrophile (e.g., DMF, I₂, CO₂, Me₃SiCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • In an oven-dried, argon-flushed flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • For Kinetic Control (C3-selective): Slowly add a solution of LDA (1.1 equiv) dropwise. Stir at -78 °C for 1-2 hours.

  • For Thermodynamic Control (C4-selective): Slowly add a solution of n-BuLi (1.1 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • After the lithiation period, re-cool the mixture to -78 °C (if necessary) and add the desired electrophile (1.2 equiv) dropwise.

  • Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Visualization: Logic of Kinetic vs. Thermodynamic Lithiation

G cluster_0 Starting Material cluster_1 Kinetic Control cluster_2 Thermodynamic Control start This compound kinetic_base LDA -78 °C start->kinetic_base Fast Deprotonation thermo_base n-BuLi -78 °C to RT start->thermo_base Equilibration kinetic_intermediate C3-Lithiated Intermediate (Less Stable, Faster Formation) kinetic_base->kinetic_intermediate kinetic_product C3-Functionalized Product kinetic_intermediate->kinetic_product thermo_intermediate C4-Lithiated Intermediate (More Stable, Slower/Equilibration) thermo_base->thermo_intermediate thermo_product C4-Functionalized Product thermo_intermediate->thermo_product

Controlling regioselectivity via lithiation conditions.

Strategy 3: C3-Functionalization via Selective Halogenation and Cross-Coupling

This strategy leverages the differential reactivity of halogens in palladium-catalyzed cross-coupling reactions (reactivity order: I > Br > Cl). By first selectively introducing a more reactive halogen (bromine or iodine) at the C3 position of this compound, a subsequent cross-coupling reaction (e.g., Suzuki-Miyaura) will proceed exclusively at the C3-Br or C3-I bond, leaving the C-Cl bonds intact.

Step A: Regioselective C3-Bromination

Electrophilic bromination of this compound is expected to occur at the C3/C4 positions. Careful control of stoichiometry and conditions can favor mono-bromination, yielding 3-bromo-2,5-dichlorothiophene.

Step B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With 3-bromo-2,5-dichlorothiophene in hand, a standard Suzuki-Miyaura coupling with an arylboronic acid will form a C-C bond at the C3 position.

Quantitative Data: Selective Halogenation and Cross-Coupling
StepProductReagentsCatalystBaseSolventYield (%)Reference
A 3-Bromo-2,5-dichlorothiopheneNBS-Acetic Acid75-85[4] (Adapted)
B 3-Aryl-2,5-dichlorothiopheneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-95[5] (Adapted)

Note: Yields are representative for these reaction types. NBS = N-Bromosuccinimide.

Experimental Protocol: Two-Step C3-Arylation

Protocol 3A: C3-Bromination of this compound

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, pour the mixture into water and extract with an organic solvent.

  • Wash the organic layer with sodium thiosulfate solution, then brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography to isolate 3-bromo-2,5-dichlorothiophene.

Protocol 3B: Suzuki-Miyaura Coupling of 3-Bromo-2,5-dichlorothiophene

  • To a Schlenk flask, add 3-bromo-2,5-dichlorothiophene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-aryl-2,5-dichlorothiophene.

Visualization: Halogenation-Coupling Workflow

G cluster_0 Step A: Selective Bromination cluster_1 Step B: Suzuki Coupling Start This compound Bromination Add NBS in Acetic Acid Start->Bromination Intermediate 3-Bromo-2,5-dichlorothiophene Bromination->Intermediate Coupling Arylboronic Acid Pd(PPh3)4, K3PO4 Dioxane/H2O, 90°C Intermediate->Coupling Product 3-Aryl-2,5-dichlorothiophene Coupling->Product

Two-step strategy for regioselective C3-arylation.

References

Application Note and Protocol: Friedel-Crafts Acylation of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for introducing acyl groups onto aromatic and heteroaromatic rings through electrophilic aromatic substitution.[1][2] This reaction is of paramount importance in synthetic organic chemistry, providing key intermediates for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Thiophene and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, and their acylation provides access to a wide range of functionalized compounds.

2,5-Dichlorothiophene is a deactivated aromatic system due to the electron-withdrawing nature of the two chlorine atoms. Despite this deactivation, Friedel-Crafts acylation can be effectively carried out, typically requiring a strong Lewis acid catalyst. The reaction proceeds with high regioselectivity, with the acyl group being introduced at the C3 (or C4) position, as the C2 and C5 positions are blocked. This application note provides a summary of reaction conditions and a detailed protocol for the Friedel-Crafts acylation of this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2][3] The first step involves the reaction between the acylating agent (an acyl halide or anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[2][4] This acylium ion is resonance-stabilized.[2] Subsequently, the π-electron system of the this compound ring attacks the acylium ion, forming a sigma complex (or arenium ion). Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the 3-acyl-2,5-dichlorothiophene. Due to the formation of a complex between the ketone product and the Lewis acid, stoichiometric amounts of the catalyst are often required.[5]

Data Presentation: Reaction Conditions for Friedel-Crafts Acylation of Dichlorothiophenes

The following table summarizes various conditions reported for the Friedel-Crafts acylation of this compound and related compounds. The choice of catalyst, solvent, and acylating agent can significantly influence the reaction efficiency and yield.

SubstrateAcylating AgentCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compoundAcyl Halide/AnhydrideAluminum Chloride (AlCl₃)Carbon Disulfide (CS₂)RefluxN/A3-Acyl-2,5-dichlorothiopheneN/A[6]
This compoundCarboxylic Acid AnhydridePhosphoric Acid (H₃PO₄)N/A130-13532-Acyl-5-chlorothiophene*N/A[6]
ThiopheneAcetic AnhydrideHβ ZeoliteAcetic Anhydride6022-Acetylthiophene98.6[7]
Substituted ThiophenesAcyl HalideYtterbium(III) Triflate (Yb(OTf)₃)DichloroethaneRoom Temp.N/AAcyl ThiophenesGood[8]
BenzeneAcetyl ChlorideAluminum Chloride (AlCl₃)Dichloromethane (CH₂Cl₂)0 to RT0.4AcetophenoneN/A[3]

*Note: The reaction with phosphoric acid catalyst on a mixture containing this compound leads to an unexpected product where one chlorine is substituted.[6] The standard Friedel-Crafts with AlCl₃ yields the expected 3-acyl-2,5-dichlorothiophene.[6]

Experimental Protocol: Synthesis of 3-Acetyl-2,5-dichlorothiophene

This protocol describes a general procedure for the acetylation of this compound using acetyl chloride and aluminum chloride.

Materials and Reagents:

  • This compound

  • Acetyl Chloride (AcCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Round-bottomed flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care and avoid moisture.[3]

  • Acetyl chloride is corrosive, lachrymatory, and reacts with moisture. Keep the container tightly sealed.[3]

  • Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Reaction Setup:

    • Set up a dry 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

    • Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.

  • Reagent Charging:

    • To the flask, add anhydrous dichloromethane (60 mL).

    • Carefully and in portions, add anhydrous aluminum chloride (1.1 equivalents, e.g., 0.11 mol, 14.7 g) to the solvent with stirring. The addition can be exothermic.

    • Cool the resulting suspension to 0 °C in an ice/water bath.

  • Addition of Acetyl Chloride:

    • In the addition funnel, prepare a solution of acetyl chloride (1.1 equivalents, e.g., 0.11 mol, 7.8 mL) in 20 mL of anhydrous dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[3]

    • Stir the mixture for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of this compound:

    • Prepare a solution of this compound (1.0 equivalent, e.g., 0.10 mol, 15.3 g) in 20 mL of anhydrous dichloromethane.

    • Add this solution dropwise from the addition funnel to the reaction mixture over 30 minutes. Control the rate of addition to keep the internal temperature below 5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (150 g) and concentrated hydrochloric acid (50 mL).[3] This step is highly exothermic and will release HCl gas. Perform this in the fume hood with vigorous stirring.

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).[3]

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with water (50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[3]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude 3-acetyl-2,5-dichlorothiophene can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

Friedel_Crafts_Acylation_Workflow Workflow for Friedel-Crafts Acylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_glass 1. Assemble Dry Glassware prep_reagents 2. Prepare Reagent Solutions (AcCl & Dichlorothiophene in DCM) prep_glass->prep_reagents charge_alcl3 3. Charge AlCl₃ and DCM Cool to 0°C prep_reagents->charge_alcl3 add_accl 4. Add Acetyl Chloride Solution (0°C) charge_alcl3->add_accl add_thiophene 5. Add Dichlorothiophene Solution (<5°C) add_accl->add_thiophene react_rt 6. Stir at Room Temperature (2-4h) add_thiophene->react_rt quench 7. Quench with Ice/HCl react_rt->quench extract 8. Extract with DCM quench->extract wash 9. Wash with H₂O, NaHCO₃, Brine extract->wash dry 10. Dry with MgSO₄ wash->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify (Distillation/Chromatography) concentrate->purify product Pure 3-Acetyl-2,5-dichlorothiophene purify->product

Caption: Experimental workflow for the synthesis of 3-acetyl-2,5-dichlorothiophene.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dichlorothiophene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges and troubleshooting associated with the purification of 2,5-Dichlorothiophene by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound by fractional distillation?

The main difficulty lies in the close boiling points of this compound and its isomers (2,3-Dichlorothiophene, 2,4-Dichlorothiophene, and 3,4-Dichlorothiophene), which are common impurities from its synthesis.[1] This small difference in boiling points necessitates the use of a highly efficient fractional distillation setup to achieve high purity.

Q2: What type of distillation column is recommended for this separation?

Due to the close boiling points of the dichlorothiophene isomers, a simple distillation apparatus is inadequate. A fractional distillation column with a high number of theoretical plates is essential. For effective separation, a column with at least 95 theoretical plates has been shown to be effective.[1]

Q3: Is vacuum distillation necessary for the purification of this compound?

While this compound can be distilled at atmospheric pressure (boiling point ~162 °C), vacuum distillation is highly recommended.[2][3] Lowering the pressure reduces the boiling point, which helps to prevent potential thermal decomposition of the compound, a common concern for halogenated organic molecules.

Q4: Does this compound form azeotropes?

An extensive search of available literature did not yield any specific data on the formation of azeotropes between this compound and common solvents or its isomers. An azeotrope is a mixture of liquids that boils at a constant temperature and has a constant composition in the vapor phase, making separation by simple distillation impossible.[4][5] When introducing new solvents, it is crucial to be vigilant for azeotrope formation, which would manifest as a constant boiling point at a temperature different from that of the pure components.

Q5: What are the expected impurities in a crude this compound sample?

The most common impurities are the other dichlorothiophene isomers: 2,3-Dichlorothiophene, 2,4-Dichlorothiophene, and 3,4-Dichlorothiophene. The relative amounts of these isomers will depend on the synthetic route used to prepare the this compound.

Data Presentation

Table 1: Physical Properties of Dichlorothiophene Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound3172-52-9C₄H₂Cl₂S153.03162
2,3-Dichlorothiophene1666-33-7C₄H₂Cl₂S153.03172-173
2,4-Dichlorothiophene3172-51-8C₄H₂Cl₂S153.03167-168
3,4-Dichlorothiophene3141-26-2C₄H₂Cl₂S153.03182

Data sourced from various chemical suppliers and databases.

Troubleshooting Guides

This section addresses specific issues that may arise during the fractional distillation of this compound.

Issue 1: Poor Separation of Isomers (Product Contaminated with Other Dichlorothiophenes)

  • Cause A: Insufficient Column Efficiency. The number of theoretical plates in your distillation column is too low to separate components with very close boiling points.

    • Solution:

      • Use a longer fractionating column.

      • Employ a more efficient column packing material (e.g., structured packing like Vigreux indentations, or random packing like Raschig rings or glass beads) to increase the surface area for vapor-liquid equilibria.[6]

      • Ensure the column is well-insulated to maintain the temperature gradient. Wrapping the column with glass wool or aluminum foil can be effective.[6]

  • Cause B: Distillation Rate is Too High. A fast distillation rate does not allow for the necessary number of vaporization-condensation cycles required for efficient separation.

    • Solution:

      • Reduce the heating rate to the distillation flask.

      • Increase the reflux ratio. This is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a longer distillation time.

  • Cause C: Fluctuating Heat Source. Unstable heating can disrupt the equilibrium within the column.

    • Solution:

      • Use a stable heating source such as a heating mantle with a temperature controller or an oil bath.

      • Ensure the heating mantle is appropriately sized for the distillation flask to provide even heating.

Issue 2: Product Decomposition (Darkening of the Distillate or Residue)

    • Solution:

      • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[7]

      • Ensure the heating bath temperature is not excessively higher than the boiling point of the liquid in the flask.

Issue 3: "Bumping" or Uncontrolled Boiling

  • Cause A: Lack of Boiling Chips or Stirring. Uneven heating of the liquid can lead to sudden, violent boiling.

    • Solution:

      • Always add a few boiling chips to the distillation flask before heating. Never add boiling chips to a hot liquid.

      • For vacuum distillation, a magnetic stirrer is more effective than boiling chips, as the trapped air in boiling chips is quickly removed under vacuum, rendering them ineffective.[8]

  • Cause B: High Vacuum Applied Too Quickly. Rapidly applying a high vacuum to a liquid near its boiling point can cause it to boil uncontrollably.

    • Solution:

      • Apply the vacuum gradually to the system.

      • Ensure the liquid is well below its boiling point at the intended vacuum pressure before starting to heat.

Experimental Protocols

Detailed Methodology for Vacuum Fractional Distillation of this compound

1. Apparatus Setup:

  • Assemble a vacuum fractional distillation apparatus. This should include a round-bottom flask, a highly efficient fractionating column (e.g., a Vigreux column or a packed column with a high number of theoretical plates), a distillation head with a thermometer, a condenser, a vacuum adapter, and receiving flasks.

  • Use a Claisen adapter between the distillation flask and the fractionating column to minimize bumping.[8]

  • Ensure all ground glass joints are properly greased with a suitable vacuum grease to prevent leaks.

  • Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum pump or water aspirator. A manometer should be included in the line to monitor the pressure.

2. Sample Preparation:

  • Charge the crude this compound into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

  • Add a magnetic stir bar to the flask.

3. Distillation Procedure:

  • Begin stirring the crude this compound.

  • Gradually apply the vacuum to the system until the desired pressure is reached and stable.

  • Begin to gently heat the distillation flask using a heating mantle or an oil bath.

  • Observe the "reflux ring" of condensing vapor as it slowly ascends the fractionating column. The heating should be controlled to allow for a slow and steady rise.

  • Once the vapor reaches the thermometer, the temperature reading should stabilize. This is the boiling point of the first fraction at the recorded pressure.

  • Collect any initial low-boiling fractions in a separate receiving flask.

  • As the distillation progresses, monitor the head temperature. A sharp increase in temperature indicates that a higher-boiling component is beginning to distill.

  • Collect the main fraction of this compound at a constant head temperature.

  • Change receiving flasks as necessary to collect different fractions. It is good practice to collect several small fractions and analyze their purity separately.

4. Post-Distillation:

  • Once the desired product has been collected or the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.

  • Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

experimental_workflow crude_product Crude this compound (mixture of isomers) distillation_setup Assemble Vacuum Fractional Distillation Apparatus (High Theoretical Plates) crude_product->distillation_setup vacuum_application Apply Vacuum Gradually distillation_setup->vacuum_application heating Gentle Heating & Stirring vacuum_application->heating fraction_collection Collect Fractions Based on Stable Head Temperature heating->fraction_collection fore_run Low-Boiling Impurities (Fore-run) fraction_collection->fore_run Initial Fraction main_fraction Pure this compound fraction_collection->main_fraction Main Fraction high_boiling High-Boiling Isomers (Residue/Later Fractions) fraction_collection->high_boiling Final Fractions/Residue analysis Purity Analysis (GC, NMR) main_fraction->analysis pure_product Purified this compound analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation of Isomers check_column Evaluate Column Efficiency start->check_column check_rate Evaluate Distillation Rate start->check_rate check_heat Evaluate Heat Source Stability start->check_heat increase_efficiency Increase Theoretical Plates (Longer/Packed Column, Insulation) check_column->increase_efficiency reduce_rate Decrease Heating Rate & Increase Reflux Ratio check_rate->reduce_rate stabilize_heat Use Controlled Heating Mantle or Oil Bath check_heat->stabilize_heat success Improved Separation increase_efficiency->success reduce_rate->success stabilize_heat->success

References

minimizing side reactions in Grignard formation with 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for minimizing side reactions during the formation of Grignard reagents from 2,5-dichlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when forming a Grignard reagent from this compound? A1: The most common and problematic side reactions are:

  • Wurtz-Type Coupling: This is the homocoupling of the starting material, where a newly formed Grignard reagent molecule (R-MgX) reacts with an unreacted molecule of this compound (R-X) to form a dimer (5,5'-dichloro-2,2'-bithiophene).[1][2] This side reaction consumes both the starting material and the desired product.

  • Quenching by Protic Impurities: Grignard reagents are extremely strong bases and will react with any source of acidic protons, such as water or alcohols, to form 2-chlorothiophene.[3] This necessitates the use of scrupulously dried glassware and anhydrous solvents.

  • Reaction with Oxygen: Exposure to air can lead to the formation of peroxide species, which upon workup, can yield undesired oxygenated byproducts.[3] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

Q2: My Grignard reaction won't start. What are the likely causes? A2: Failure to initiate is a common issue, typically stemming from the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[4] This layer prevents the magnesium from reacting with the aryl chloride. Other causes include insufficient activation or the presence of moisture.

Q3: How can I effectively activate the magnesium turnings? A3: Several methods can be used to activate the magnesium surface:

  • Iodine: Adding a small crystal of iodine is a classic method. The iodine reacts with the magnesium surface, exposing fresh metal.[5][6]

  • 1,2-Dibromoethane (DBE): A few drops of DBE can be used. Its reaction with magnesium produces ethylene gas, which can be observed as bubbling and indicates successful activation.[4][5] The byproducts are innocuous.[4]

  • Mechanical Activation: Vigorously stirring the dry magnesium turnings or gently crushing them with a dry glass rod can break the oxide layer and expose a fresh surface.[4][6]

  • Chemical Activators: For particularly difficult reactions, reagents like diisobutylaluminum hydride (DIBAH) can be used for activation at low temperatures.[7][8]

Q4: Which solvent is best for minimizing Wurtz coupling? A4: The choice of solvent is critical. While Tetrahydrofuran (THF) is a common solvent for Grignard reactions, alternatives may offer better results for minimizing Wurtz coupling with reactive halides.[1] 2-Methyltetrahydrofuran (2-MeTHF), a greener solvent alternative, has been shown to improve yields and simplify work-up procedures in many Grignard reactions.[9][10][11] It can be a superior choice for reducing side reactions.[9][12] Diethyl ether is also an excellent option that often gives high yields with minimal Wurtz coupling.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of Grignard Reagent

A low or non-existent yield of the Grignard reagent is the most common problem, often accompanied by the recovery of starting material or the formation of side products.

Symptom Probable Cause(s) Recommended Solution(s)
Reaction fails to initiate (no heat, no cloudiness)1. Inactive magnesium surface (MgO layer).[4] 2. Presence of moisture in glassware or solvent.1. Activate the Magnesium: Add a crystal of iodine and warm gently until the purple color fades.[13] Alternatively, add a few drops of 1,2-dibromoethane.[4] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours.[6] Use freshly distilled or commercially available anhydrous solvents.
Reaction initiates but stops quickly 1. Insufficient magnesium activation. 2. High concentration of impurities quenching the reaction.1. Re-activate: Add another small crystal of iodine or a few more drops of DBE. 2. Purify Reagents: Ensure this compound is pure and the solvent is of high anhydrous grade.
Significant amount of 2-chlorothiophene detected Quenching by a protic source (e.g., water).[3]Strictly Anhydrous Setup: Re-check the entire experimental setup for potential sources of moisture. Ensure the inert gas line has a drying tube.
Issue 2: High Yield of Wurtz Coupling Byproduct

The formation of 5,5'-dichloro-2,2'-bithiophene is a key competing reaction that lowers the yield of the desired Grignard reagent.[14]

Symptom Probable Cause(s) Recommended Solution(s)
Analysis (e.g., GC-MS after quench) shows significant dimer byproduct. 1. High local concentration of halide: Adding the this compound too quickly.[1] 2. Elevated reaction temperature: The Wurtz coupling reaction rate is accelerated by heat.[1] 3. Solvent choice: THF can be more prone to promoting Wurtz coupling for certain substrates.[1]1. Slow, Controlled Addition: Add the halide solution dropwise using a syringe pump or an addition funnel over a prolonged period (e.g., 40-60 minutes).[1] 2. Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or room temperature) and use a cooling bath to manage the exotherm.[2] Avoid refluxing if possible. 3. Change Solvent: Consider using diethyl ether or 2-MeTHF instead of THF.[1][9]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key experimental parameters and their impact on minimizing the Wurtz coupling side reaction, based on general principles for reactive halides.

ParameterCondition to Minimize Wurtz CouplingRationale
Addition Rate Slow, dropwise additionMaintains a low concentration of unreacted halide, reducing the probability of it reacting with the formed Grignard reagent.[1][2]
Temperature Low (e.g., 0 °C to RT)Reduces the rate of the bimolecular coupling reaction, which often has a higher activation energy than Grignard formation.[2]
Concentration Dilute conditionsDecreases the frequency of collisions between the Grignard reagent and unreacted halide molecules.[2]
Solvent Diethyl Ether or 2-MeTHFThese solvents can suppress Wurtz coupling compared to THF for certain reactive substrates.[1][9]

Visualizations

Reaction Pathways

G Main Grignard Formation vs. Side Reactions cluster_main Desired Pathway cluster_side Side Reactions Start This compound Grignard 2-Chloro-5-(chloromagnesio)thiophene (Desired Product) Start->Grignard + Mg (activated) in Anhydrous Ether Quenched 2-Chlorothiophene (Quenched Product) Start->Quenched + H₂O (trace impurity) Wurtz 5,5'-dichloro-2,2'-bithiophene (Wurtz Product) Grignard->Wurtz + this compound

Caption: Competing reaction pathways in Grignard synthesis.

Troubleshooting Workflow

G Troubleshooting Grignard Formation Failure Start Start Grignard Reaction Q_Initiate Does the reaction initiate? Start->Q_Initiate A_Activate Activate Mg: - Add I₂ or DBE - Crush turnings - Use ultrasound Q_Initiate->A_Activate No Q_Yield Is the yield low with significant Wurtz byproduct? Q_Initiate->Q_Yield Yes A_Dry Ensure anhydrous conditions: - Flame-dry glassware - Use dry solvent A_Activate->A_Dry Failure Re-evaluate reagent purity and experimental setup A_Dry->Failure A_Optimize Optimize Conditions: - Slow halide addition - Lower reaction temp - Use dilute conditions - Try Et₂O or 2-MeTHF Q_Yield->A_Optimize Yes Success Successful Grignard Formation Q_Yield->Success No, yield is good A_Optimize->Success

Caption: A logical workflow for troubleshooting a failing Grignard reaction.

Experimental Protocols

Protocol 1: Optimized Grignard Formation with Minimized Side Reactions

This protocol is designed to maximize the yield of 2-chloro-5-(chloromagnesio)thiophene while minimizing the formation of the Wurtz coupling byproduct.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1-2 small crystals)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous HCl in ether (for quenching test aliquot)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) by flame-drying under vacuum or oven-drying at >120°C overnight. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.[6]

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and the purple vapor disappears.[1] This indicates the activation of the magnesium surface.[1] Allow the flask to cool to room temperature.

  • Reaction Setup: Add enough anhydrous solvent (Et₂O or 2-MeTHF) to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq) in the anhydrous solvent.

  • Initiation: Add a small portion (~5%) of the this compound solution from the dropping funnel to the activated magnesium. Stir the mixture. The reaction should initiate, which is evidenced by gentle bubbling, a slight exotherm, and the appearance of a gray, cloudy suspension.[1]

  • Slow Addition: Once initiation is confirmed, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel over 40-60 minutes. Maintain the reaction temperature below 10°C using an ice-water bath to control the exotherm and minimize the Wurtz side reaction.[2]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure maximum conversion. The resulting gray suspension is the Grignard reagent.

Protocol 2: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. A common method uses iodine as the titrant.[15][16]

Materials:

  • Iodine (I₂)

  • Anhydrous 0.5 M LiCl in THF solution

  • Anhydrous THF

  • Flame-dried vial with stir bar

  • 1.0 mL syringe

Procedure:

  • Prepare Titration Vial: To a flame-dried vial under an inert atmosphere, add ~100 mg of iodine.[17]

  • Dissolve Iodine: Add 2 mL of the 0.5 M LiCl in THF solution and stir until the iodine is completely dissolved, forming a dark brown solution.[16][17] Cool the vial to 0°C in an ice bath.

  • Prepare Syringe: Flush a 1 mL syringe with inert gas. Carefully draw up a precise volume of the prepared Grignard solution, followed by a small air/gas bubble to prevent dripping.

  • Titrate: Slowly add the Grignard reagent dropwise to the stirred iodine solution.[17] The solution will turn from brown to light yellow. The endpoint is reached when the solution becomes colorless and the color does not return upon standing for a minute.[17]

  • Calculate Molarity: Record the volume of the Grignard reagent added. The molarity can be calculated using the following formula: Molarity (M) = (mass of I₂ / Molar Mass of I₂) / (Volume of Grignard reagent in L)

References

optimizing palladium catalyst loading for Suzuki coupling of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the palladium-catalyzed Suzuki coupling of 2,5-dichlorothiophene.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not forming or is degrading.- Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration.[1][2] - Use freshly opened or properly stored palladium sources and ligands. - Consider using a pre-catalyst that is more readily activated. - Degas all solvents and aqueous solutions thoroughly before use.[2][3]
2. Poor Oxidative Addition: The C-Cl bond of this compound is not being effectively cleaved by the palladium catalyst.- Increase the reaction temperature in increments of 10 °C.[4] - Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition.[4][5]
3. Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is slow or incomplete.- Screen different bases; potassium phosphate (K₃PO₄) is often effective for challenging couplings.[6] Other options include sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃). - Ensure the base is of high quality and anhydrous if the reaction is sensitive to water.
Significant Side Product Formation 1. Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct.- This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture.[7] - Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[7]
2. Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water.- Use anhydrous solvents and reagents. - Consider using boronate esters (e.g., pinacol esters) which are more stable.[8] - Use milder bases if possible, as strong bases can accelerate this side reaction.[9]
3. Dehalogenation: The chlorine atom on the thiophene is replaced by a hydrogen atom.- This can occur if a hydride source is present. Avoid alcohol solvents if using strong bases.[7] - Optimize the reaction time to avoid prolonged heating after the desired product has formed.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The palladium catalyst precipitates as palladium black or is poisoned.- Use a ligand that stabilizes the palladium nanoparticles and prevents agglomeration. - Ensure the purity of all starting materials, as impurities can act as catalyst poisons.
2. Poor Solubility: Reactants or intermediates are not fully dissolved in the solvent system.- Try a different solvent system. Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[2][6] - Gentle heating can improve solubility, but monitor for thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical palladium catalyst loading for the Suzuki coupling of an aryl chloride like this compound?

A1: For aryl chlorides, which are generally less reactive than bromides or iodides, a higher catalyst loading is often required.[4] A typical starting range is 1-5 mol% of the palladium source. However, with highly active catalyst systems, loadings can be significantly lower. Optimization studies have shown that for some aryl chlorides, catalyst loading can be as low as 0.5 mol% or even in the ppm range under optimized conditions.[10][11]

Q2: How do I choose the right palladium source and ligand?

A2: The choice of catalyst and ligand is critical. For challenging substrates like this compound, a simple Pd(PPh₃)₄ catalyst may be sufficient, but more advanced systems often provide better results.[6] Consider using a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands enhance both the stability of the catalyst and the rate of oxidative addition.

Q3: Which base is most effective for this reaction?

A3: The base plays a crucial role in activating the boronic acid for transmetalation.[12] For the Suzuki coupling of aryl chlorides, inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is a strong contender and often gives good yields.[6] Other bases to consider are potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The optimal base is often dependent on the specific substrates and solvent system, so screening may be necessary.

Q4: What is the ideal solvent system?

A4: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, THF/water, and toluene/water.[2][6] The ratio of the organic solvent to water can also be optimized, but a common starting point is 4:1 or 5:1.

Q5: At what temperature should I run the reaction?

A5: Due to the lower reactivity of aryl chlorides, higher temperatures are generally required compared to aryl bromides or iodides. A typical starting temperature is in the range of 80-110 °C.[6] It is advisable to start at a moderate temperature (e.g., 90 °C) and increase it if the reaction is sluggish.

Data Presentation

Table 1: Typical Palladium Catalyst Loading Ranges and Conditions

ParameterTypical RangeNotes
Catalyst Loading (mol%) 0.5 - 5.0Can be lower with highly active pre-catalysts.
Ligand to Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source.
Base (equivalents) 2.0 - 3.0Relative to the limiting reagent.
Temperature (°C) 80 - 110Higher temperatures may be needed for less reactive boronic acids.
Reaction Time (hours) 4 - 24Monitor by TLC or GC-MS to determine completion.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid

Disclaimer: This is a general procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (4 mL)

  • Degassed deionized water (1 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous 1,4-dioxane and degassed water via syringe.[13]

  • Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow reagents 1. Add Reagents (this compound, Boronic Acid, Pd Catalyst, Base) setup 2. Inert Atmosphere (Purge with Ar or N2) reagents->setup solvents 3. Add Solvents (Anhydrous Organic Solvent + Degassed Water) setup->solvents reaction 4. Heat and Stir (e.g., 90°C, 12h) solvents->reaction monitoring 5. Monitor Progress (TLC, GC-MS) reaction->monitoring workup 6. Workup (Extraction and Washing) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Low_Yield start Low or No Yield check_inert Is the reaction under an inert atmosphere? start->check_inert yes_inert Yes check_inert->yes_inert Yes no_inert No check_inert->no_inert No check_catalyst Is the catalyst system active enough? yes_inert->check_catalyst fix_inert Improve inert atmosphere (degas solvents, purge longer) no_inert->fix_inert yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No check_base Is the base optimal? yes_catalyst->check_base fix_catalyst Increase temperature or use a more active ligand (e.g., Buchwald type) no_catalyst->fix_catalyst yes_base Yes check_base->yes_base Yes no_base No check_base->no_base No final_check Re-evaluate starting material purity and reaction time yes_base->final_check fix_base Screen other bases (e.g., K3PO4, Cs2CO3) no_base->fix_base

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

References

troubleshooting catalyst deactivation in Stille coupling of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in the Stille coupling of 2,5-Dichlorothiophene. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this challenging cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with this compound is not proceeding or giving very low yield. What are the likely causes?

A1: Low or no conversion in the Stille coupling of this compound can stem from several factors, primarily related to the inherent low reactivity of the C-Cl bond and potential catalyst deactivation. Key areas to investigate include:

  • Catalyst Inactivity: The palladium(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.

  • Inefficient Oxidative Addition: The C-Cl bond of this compound is significantly less reactive than C-Br or C-I bonds, making the initial oxidative addition step difficult.[1] This is often the rate-limiting step.

  • Catalyst Deactivation: The palladium catalyst can deactivate through several pathways, including the formation of palladium black (insoluble palladium(0) aggregates), or poisoning.

  • Ligand Degradation: Phosphine ligands, commonly used in Stille coupling, can be sensitive to air and moisture, leading to their degradation and subsequent catalyst deactivation.

  • Substrate Impurities: Impurities in the this compound or the organostannane reagent can poison the catalyst.

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is aggregated, catalytically inactive palladium(0). Its formation is a common catalyst deactivation pathway. To prevent this:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center and prevent aggregation.

  • Additives: The inclusion of certain additives, like collidine, can help stabilize the active palladium complex and prevent precipitation.[2]

  • Solvent: Ensure the use of anhydrous and degassed solvents to minimize side reactions that can lead to catalyst decomposition.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Q3: What are the recommended catalysts and ligands for the Stille coupling of this compound?

A3: Due to the lower reactivity of aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective. More robust catalyst systems are generally required. Consider the following:

  • Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond. Examples include:

    • Tri(tert-butyl)phosphine (P(t-Bu)₃)

    • Biaryl phosphine ligands like XPhos and SPhos

  • Pre-formed Catalysts: Using well-defined palladium(II) precatalysts that are readily reduced in situ to the active palladium(0) species can improve reproducibility.

Q4: Can additives improve the reaction efficiency and catalyst stability?

A4: Yes, additives can have a significant impact on the Stille coupling of less reactive substrates.

  • Copper(I) Salts: Copper(I) iodide (CuI) is a common additive that can accelerate the transmetalation step, which can be rate-limiting.[3][4]

  • Fluoride Sources: Cesium fluoride (CsF) can be used to activate the organostannane reagent, forming a hypervalent tin species that is more reactive in the transmetalation step.[2][4]

  • Lithium Chloride: LiCl can accelerate the reaction, particularly in polar solvents.[3]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Ensure proper storage under inert atmosphere.Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air and moisture.
Inefficient Oxidative Addition Switch to a more electron-rich and bulky ligand (e.g., P(t-Bu)₃, XPhos). Increase reaction temperature cautiously.These ligands promote the oxidative addition of the less reactive C-Cl bond.
Slow Transmetalation Add a co-catalytic amount of CuI.CuI can facilitate the transfer of the organic group from tin to palladium.[3][4]
Impure Reagents Purify this compound and the organostannane reagent prior to use. Use freshly distilled and degassed solvents.Impurities can poison the catalyst.
Problem 2: Catalyst Deactivation (Palladium Black Formation)
Possible Cause Troubleshooting Step Rationale
Catalyst Aggregation Use a higher ligand-to-palladium ratio. Employ bulky ligands that shield the palladium center.Excess ligand can help maintain the mononuclear nature of the active catalyst.
Reaction Conditions Too Harsh Lower the reaction temperature and monitor for the onset of decomposition.High temperatures can accelerate the decomposition of the catalyst.
Solvent Effects Use a less polar solvent if possible, or add a stabilizing agent like collidine.[2]The choice of solvent can influence the stability of the catalytic species.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of Aryl Chlorides

This protocol is a general starting point and may require optimization for this compound.

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the organostannane reagent (1.1-1.5 equiv.), and any additives (e.g., CsF, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to remove tin byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst Deactivation Pathway

G Catalyst Deactivation Pathway A Active Pd(0)L2 Catalyst B Desired Catalytic Cycle (Product Formation) A->B Productive Pathway C Palladium Black (Inactive Aggregates) A->C Aggregation E Poisoned Catalyst (e.g., by Sulfur) A->E Poisoning D Ligand Degradation D->C Leads to F Substrate Impurities F->E Causes

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting Workflow

G Troubleshooting Workflow for Failed Stille Coupling Start Low/No Yield Q1 Is Palladium Black Observed? Start->Q1 A1_Yes Use Bulky Ligands Lower Temperature Add Stabilizer Q1->A1_Yes Yes Q2 Check Catalyst/Ligand Activity Q1->Q2 No A1_Yes->Q2 A2_No Use Fresh Reagents Ensure Inert Conditions Q2->A2_No No Q3 Optimize for C-Cl Activation Q2->Q3 Yes A2_No->Q3 A3_No Use Stronger Donor Ligand (e.g., XPhos) Add CuI or CsF Q3->A3_No No End Successful Coupling A3_No->End

Caption: A logical workflow for troubleshooting failed reactions.

References

byproduct formation in the synthesis of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of 2,5-Dichlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of this compound?

The direct chlorination of thiophene is a common synthetic route, but it can lead to a mixture of chlorinated thiophenes due to the high reactivity of the thiophene ring. The primary byproducts include:

  • Isomeric Dichlorothiophenes: 2,3-Dichlorothiophene, 2,4-Dichlorothiophene, and 3,4-Dichlorothiophene are common isomeric impurities. Their formation is kinetically and thermodynamically influenced.[1]

  • Polychlorinated Thiophenes: Over-chlorination can result in the formation of trichlorothiophenes and tetrachlorothiophene.[1][2]

  • Chlorine Addition Products: Under certain conditions, chlorine can add across the double bonds of the thiophene ring instead of substituting, leading to non-aromatic chlorinated products.[1][2]

  • Monochlorinated Thiophene: Incomplete reaction can leave unreacted 2-chlorothiophene if the synthesis is performed in a stepwise manner.

Q2: How can I minimize the formation of isomeric dichlorothiophene byproducts?

Controlling the regioselectivity of the chlorination is key to minimizing isomeric impurities. A highly effective method is the chlorination of 2-chlorothiophene rather than the direct chlorination of thiophene. This approach favors the formation of the 2,5-disubstituted product.[1] The 2- and 5-positions of the thiophene ring are the most susceptible to electrophilic attack due to activation by the sulfur atom.[3]

Q3: What is the role of an alkali wash after the chlorination reaction?

An alkali wash, typically with an alkali metal hydroxide like potassium hydroxide, is a crucial step after the chlorination is complete.[1][2][3] The reaction mixture is heated in the presence of the alkali to decompose the unstable chlorine addition products that may have formed.[1][3] This step is vital for simplifying the subsequent purification process.

Q4: How can I prevent over-chlorination to tri- and tetrachlorothiophenes?

To prevent over-chlorination, it is essential to have precise control over the reaction conditions:

  • Stoichiometry: Use a slight molar excess of the chlorinating agent when chlorinating 2-chlorothiophene to favor the formation of the dichlorinated product without excessive polychlorination.[1][3]

  • Temperature Control: Maintain the reaction temperature below 50 °C during the addition of the chlorinating agent.[1][3] Lower temperatures generally help to control the reaction rate and improve selectivity.

Q5: What is the most effective method for purifying this compound from its isomers?

Fractional distillation is the primary method for separating this compound from other dichlorothiophene isomers.[1][4] However, this can be challenging due to the close boiling points of the isomers.[1] Efficient fractional distillation requires a column with a high number of theoretical plates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of isomeric dichlorothiophenes (2,3-, 2,4-, 3,4-) Direct chlorination of thiophene.Switch to a two-step synthesis: first synthesize and isolate 2-chlorothiophene, then chlorinate it to this compound.[1]
Significant amounts of tri- and tetrachlorothiophene Excess of chlorinating agent or poor temperature control.Carefully control the stoichiometry of the chlorinating agent, using only a slight molar excess. Maintain the reaction temperature below 50°C.[1][3]
Presence of non-aromatic impurities Formation of chlorine addition products.After the chlorination step, heat the reaction mixture with an aqueous alkali solution (e.g., KOH) to a temperature between 100 °C and 125 °C to decompose these byproducts.[1][3]
Low yield of this compound Incomplete reaction or loss during workup.Ensure the reaction goes to completion by monitoring with GC. During workup, be mindful of the product's volatility. Use efficient extraction and distillation techniques.
Difficult separation of isomers by distillation Close boiling points of the dichlorothiophene isomers.Use a fractional distillation column with a high number of theoretical plates for better separation.[1] Alternatively, consider preparative gas chromatography for very high purity samples.

Quantitative Data

Boiling Points of Dichlorothiophene Isomers

CompoundBoiling Point (°C)
This compound162.1
2,4-Dichlorothiophene167.6
2,3-Dichlorothiophene172.7
3,4-Dichlorothiophene182.0

Data sourced from Google Patents.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chlorothiophene

This protocol is adapted from established methods for the selective synthesis of this compound.[1][3]

Materials:

  • 2-Chlorothiophene

  • Chlorine gas

  • Aqueous alkali solution (e.g., potassium hydroxide)

Equipment:

  • Reaction vessel with a gas inlet, mechanical stirrer, and cooling capabilities

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with 2-chlorothiophene.

  • Cool the vessel and begin bubbling chlorine gas through the liquid.

  • Maintain the reaction temperature below 50 °C throughout the chlorine addition. A slight molar excess of chlorine is recommended.

  • After the chlorination is complete, add the aqueous alkali solution to the reaction mixture.

  • Heat the mixture to a temperature between 100 °C and 125 °C to decompose any chlorine addition products.

  • After heating, cool the mixture and separate the organic layer.

  • Fractionally distill the organic liquid to isolate the this compound fraction, collecting the fraction boiling at approximately 162 °C.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for assessing the purity of the synthesized this compound.[4][5][6]

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrument Setup:

  • Column: A standard non-polar column (e.g., DB-5ms) is typically suitable.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

  • Injector and Detector Temperatures: Set to appropriate temperatures (e.g., 250 °C).

  • MS Detector: Operate in scan mode to identify all eluting compounds.

Analysis:

  • Identify the peaks corresponding to this compound and any byproducts by comparing their mass spectra to a reference library.

  • Determine the relative purity by integrating the peak areas.

Visualizations

Synthesis_Byproducts Thiophene Thiophene Two_Chloro 2-Chlorothiophene Thiophene->Two_Chloro + Cl2 Isomers Isomeric Dichlorothiophenes (2,3-, 2,4-, 3,4-) Thiophene->Isomers + excess Cl2 Addition_Products Addition Products Thiophene->Addition_Products + Cl2 (addition) Chlorine1 Cl2 Chlorine2 Cl2 Chlorine3 Cl2 TwoFive_Dichloro This compound Two_Chloro->TwoFive_Dichloro + Cl2 Poly_Chloro Polychlorinated Thiophenes (Tri-, Tetra-) Two_Chloro->Poly_Chloro + excess Cl2 Troubleshooting_Workflow Start High Impurity Levels Detected Check_Isomers High levels of isomeric dichlorothiophenes? Start->Check_Isomers Check_Poly High levels of polychlorinated thiophenes? Check_Isomers->Check_Poly No Solution_Isomers Use 2-chlorothiophene as starting material. Check_Isomers->Solution_Isomers Yes Check_Addition Presence of non-aromatic impurities? Check_Poly->Check_Addition No Solution_Poly Control stoichiometry and maintain temperature < 50°C. Check_Poly->Solution_Poly Yes Solution_Addition Perform post-reaction alkali wash at 100-125°C. Check_Addition->Solution_Addition Yes End Purified Product Check_Addition->End No Solution_Isomers->Check_Poly Solution_Poly->Check_Addition Solution_Addition->End

References

improving the yield of Kumada polymerization of 2,5-Dichlorothiophene monomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kumada Polymerization of 2,5-Dichlorothiophene

Welcome to the technical support center for the Kumada polymerization of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers improve polymer yields and overcome common challenges.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the polymerization process.

Problem 1: Polymerization Fails to Initiate or Proceeds with Very Low Yield (<10%)

Possible CauseRecommended Solution
Failed Grignard Reagent Formation The in situ formation of the thiophene Grignard is the most critical step. Ensure magnesium turnings are activated. Use an activating agent like iodine or 1,2-dibromoethane.[1] All glassware must be flame-dried under vacuum, and solvents must be rigorously anhydrous.[1] Consider titrating a sample of the Grignard solution to confirm its formation and concentration before adding the catalyst.
Inactive Catalyst The nickel catalyst, particularly Ni(dppp)Cl₂, has low solubility and can be unstable in THF, leading to deactivation.[2] Ensure the catalyst is fresh and has been stored under an inert atmosphere. Consider using a more stable, pre-formed initiator complex if direct addition fails.[2][3]
Presence of Water or Oxygen Grignard reagents are extremely sensitive to moisture and oxygen.[1] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process. Use freshly distilled, anhydrous solvents like THF or diethyl ether.[1][4]

Problem 2: Moderate but Disappointing Polymer Yield (30-60%)

Possible CauseRecommended Solution
Wurtz-Type Homocoupling A major side reaction is the coupling of two Grignard molecules, which consumes the monomer without polymerization.[5] This can be minimized by adding the alkyl halide slowly during Grignard formation and maintaining a low reaction temperature initially.[1] A continuous addition process, if available, can significantly improve selectivity by keeping the halide concentration low.[5]
Incomplete Grignard Formation If only a fraction of the this compound is converted to the Grignard reagent, the stoichiometry of the polymerization will be incorrect, limiting the yield. Allow sufficient time for the Grignard formation step and ensure the magnesium surface is active.[1]
Premature Chain Termination Impurities in the monomer, solvent, or inert gas can quench the active catalyst or growing polymer chain. Purify the this compound monomer (e.g., by distillation) before use.

Problem 3: Polymer has Low Molecular Weight or Broad Polydispersity

Possible CauseRecommended Solution
Chain Transfer Reactions Impurities can act as chain transfer agents. Rigorous purification of all reagents and solvents is critical.
Catalyst Deactivation If the catalyst deactivates over time, new chains may be initiated while others have stopped growing, leading to a broad molecular weight distribution. Ensure a scrupulously inert atmosphere. The choice of catalyst ligand is crucial; Ni(dppp)Cl₂ is often used for controlled polymerizations.[3]
Steric Hindrance Substituted thiophenes can present steric challenges that inhibit chain propagation, especially in head-to-head couplings. While this compound is unsubstituted, impurities or side-products could introduce steric bulk. The choice of catalyst can influence tolerance to steric hindrance.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reagent formation from this compound so sluggish?

A: There are two primary reasons. First, the C-Cl bond is stronger and less reactive than the C-Br or C-I bonds commonly used in other Kumada polymerizations. This makes the oxidative insertion of magnesium more difficult. Second, the magnesium surface is likely passivated by a layer of magnesium oxide/hydroxide.[1] To overcome this, you must activate the magnesium.

  • Activation Methods:

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the dry magnesium turnings in the flask. The disappearance of the iodine color or the evolution of gas indicates activation.[1]

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere to break up the oxide layer.

Q2: Which nickel catalyst is better, Ni(dppp)Cl₂ or Ni(dppe)Cl₂?

A: Both are effective, but they can yield different results as the ligand structure influences the polymerization mechanism.

  • Ni(dppp)Cl₂: (dppp = 1,3-bis(diphenylphosphino)propane) is most commonly used for controlled, chain-growth Kumada Catalyst-Transfer Polymerization (KCTP). For this catalyst, transmetalation is often the rate-determining step.[3][8] It is known to produce polymers with high regioregularity and controlled molecular weights, though it has poor solubility in THF.[2]

  • Ni(dppe)Cl₂: (dppe = 1,2-bis(diphenylphosphino)ethane) is also widely used. Mechanistic studies suggest that with this catalyst, reductive elimination can be the rate-determining step.[8] The choice may depend on the specific monomer and desired outcome. For achieving a living polymerization, Ni(dppp)Cl₂ is often the preferred starting point.

Q3: What is the optimal solvent and temperature?

A: Tetrahydrofuran (THF) is the most common and effective solvent because it solubilizes and stabilizes the Grignard reagent.[1] Diethyl ether is also a suitable choice.[4]

  • Grignard Formation: This step is often initiated at room temperature and may require gentle heating (reflux) to sustain, but excessive heat can promote side reactions.[1]

  • Polymerization: The polymerization is typically run at room temperature or slightly below to maintain control, especially in a catalyst-transfer process. However, given the lower reactivity of the C-Cl bond, gentle warming (e.g., 40-50 °C) may be necessary to achieve a reasonable polymerization rate and yield, at the potential cost of some control over molecular weight distribution.

Q4: How can I be sure my reaction conditions are sufficiently anhydrous and inert?

A: Visual inspection and proper technique are key.

  • Glassware: All glassware should be assembled and then flame-dried under high vacuum until hot to the touch. The flask should then be filled with a high-purity inert gas (like Argon) and cooled.

  • Solvents: Use commercially available anhydrous solvent from a sealed bottle or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF) immediately before use.

  • Technique: Use Schlenk lines or a glovebox for all transfers of reagents and solvents. Use gas-tight syringes and rubber septa. A positive pressure of inert gas should be maintained at all times.

Experimental Protocols & Data

General Protocol for Kumada Polymerization of this compound

This protocol is a generalized procedure. Optimal concentrations, times, and temperatures may require empirical optimization.

  • Preparation:

    • Assemble a Schlenk flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of Argon.

    • Add magnesium turnings (1.1 equivalents) to the flask. Add a single crystal of iodine as an activator.

    • Add anhydrous THF via syringe. Stir until the iodine color dissipates, indicating Mg activation.

  • Grignard Formation:

    • Slowly add purified this compound (1.0 equivalent) dropwise to the activated magnesium suspension in THF.

    • The reaction is exothermic. Control the addition rate to maintain a gentle reflux. If the reaction does not self-sustain, gently warm the mixture using a heating mantle.

    • After the addition is complete, stir the mixture at room temperature or gentle reflux for 2-3 hours to ensure complete formation of the Grignard reagent, 2-chloro-5-chloromagnesiothiophene. The solution should appear grayish and cloudy.

  • Polymerization:

    • In a separate Schlenk tube, dissolve the catalyst, Ni(dppp)Cl₂ (0.5 - 2.0 mol %), in a small amount of anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Rapidly inject the catalyst solution into the stirred Grignard solution. A color change from orange/red to a darker brown/black is typically observed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly pouring the mixture into a beaker containing methanol to precipitate the polymer.

    • Filter the crude polymer.

    • To remove catalyst residue and salts, perform a Soxhlet extraction of the crude solid sequentially with methanol, acetone, and hexanes.

    • The purified poly(thiophene) is then extracted using chloroform or another suitable solvent, leaving behind insoluble impurities.

    • The final polymer is recovered by precipitating the chloroform solution into methanol, filtering, and drying under vacuum.

Comparative Data on Reaction Parameters

The following table summarizes general trends observed in Kumada polymerizations of halothiophenes. Note that specific yields for this compound may be lower than for more reactive dibromo analogs under identical conditions.

ParameterCondition ACondition BExpected Outcome for Yield & MWRationale
Catalyst Ni(dppp)Cl₂Ni(dppe)Cl₂VariesThe ligand bite angle and flexibility affect the stability of the catalytic intermediate and the rates of transmetalation and reductive elimination.[8] Ni(dppp)Cl₂ is generally preferred for controlled KCTP.
Temperature 0 °C to RT50 °CHigher yield at 50°C, but potentially lower MW and broader PDI.Higher temperature increases reaction rate but can also increase the rate of side reactions and chain termination events.
Solvent THFDiethyl EtherHigher yield and better control in THF.THF is better at solvating and stabilizing the Grignard reagent and catalytic intermediates.[1]
Monomer Purity 98%>99.5% (distilled)Significantly higher yield and MW with higher purity.Impurities can poison the catalyst and terminate growing polymer chains, drastically reducing efficiency.

Visualizations

Experimental Workflow

Caption: General workflow for Kumada polymerization.

Troubleshooting Logic

Caption: Decision tree for troubleshooting low yield.

References

preventing homocoupling in cross-coupling reactions of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2,5-dichlorothiophene. The primary focus is to offer practical solutions for preventing homocoupling and other common side reactions, thereby improving reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions with this compound?

A1: Homocoupling is a common side reaction where two molecules of the coupling partner (e.g., an organoboron reagent in Suzuki coupling or a Grignard reagent in Kumada coupling) react with each other to form a symmetrical dimer. In the case of this compound, homocoupling of the organometallic reagent is a significant issue, leading to the formation of undesired byproducts and a reduction in the yield of the desired cross-coupled product. This can be catalyzed by the transition metal catalyst, often in the presence of oxygen.[1][2]

Q2: Why is preventing homocoupling particularly challenging with this compound?

A2: this compound presents unique challenges due to the presence of two reactive C-Cl bonds. The electron-rich nature of the thiophene ring can influence the catalytic cycle, and the potential for both mono- and di-substitution adds complexity. Achieving selective mono-arylation without the formation of homocoupled byproducts or di-substituted products requires careful optimization of reaction conditions.[3] Furthermore, the relative reactivity of the C-Cl bond compared to C-Br or C-I bonds can necessitate more forcing conditions, which may also promote side reactions.

Q3: Which cross-coupling reaction is best suited for this compound to minimize homocoupling?

A3: The choice of cross-coupling reaction (Suzuki, Kumada, Negishi, or Stille) depends on the specific coupling partner and the desired product.

  • Suzuki-Miyaura coupling is often favored due to the high functional group tolerance and the commercial availability of a wide range of boronic acids.[4]

  • Kumada coupling can be highly effective, but the high reactivity of Grignard reagents can lead to lower functional group tolerance and a higher propensity for homocoupling if not carefully controlled.[5][6]

  • Negishi coupling offers a good balance of reactivity and functional group tolerance and is particularly useful for introducing alkyl groups.[7][8]

  • Stille coupling is tolerant of a wide range of functional groups, but the toxicity of organotin reagents is a significant drawback.[9][10]

Ultimately, the optimal method will require empirical screening of catalysts, ligands, and reaction conditions.

Q4: How does the choice of catalyst and ligand impact homocoupling?

A4: The catalyst and ligand are critical for controlling selectivity and minimizing homocoupling.

  • Catalyst: Palladium-based catalysts are most common. The choice between Pd(0) and Pd(II) precursors can be important; Pd(II) precatalysts can sometimes promote homocoupling during their in-situ reduction to the active Pd(0) species.[1][2]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands can promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle while sterically hindering the formation of species that lead to homocoupling.[1]

Q5: What is the role of the base in Suzuki-Miyaura coupling of this compound?

A5: In Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step by activating the organoboron reagent. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and nature of the base can influence the reaction rate and the prevalence of side reactions. A weaker base may be insufficient to promote the reaction, while an overly strong base can lead to degradation of the substrate or catalyst.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupled Byproduct
Potential Cause Recommended Solution Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1][2]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[1][2]
Use of a Pd(II) Precatalyst Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If a Pd(II) source is used, the addition of a mild reducing agent can be beneficial.[1][2]The in-situ reduction of Pd(II) to Pd(0) can sometimes initiate homocoupling of the organometallic reagent.[1][2]
Inappropriate Ligand Choice For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[1]Bulky ligands can sterically hinder the formation of the diarylpalladium species that leads to homocoupling.
Suboptimal Base Selection (Suzuki) Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can influence the rate of transmetalation versus competing side reactions.A well-chosen base will facilitate the desired transmetalation step without promoting side reactions.
High Concentration of Organometallic Reagent Consider slow addition of the organometallic reagent (e.g., boronic acid or Grignard reagent) using a syringe pump.This keeps the instantaneous concentration of the reagent low, disfavoring the bimolecular homocoupling reaction.[11]
Issue 2: Low or No Conversion to the Desired Product
Potential Cause Recommended Solution Rationale
Inactive Catalyst Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere. For Pd(II) precatalysts, ensure complete reduction to Pd(0).The catalyst may have degraded due to improper handling or storage.
Poor Solubility of Reagents Screen different solvents or solvent mixtures (e.g., toluene, dioxane, THF, DMF).Ensuring all reagents are in solution is crucial for the reaction to proceed.
Inefficient Transmetalation In Suzuki coupling, ensure the base is sufficiently strong and soluble. In Negishi and Kumada couplings, ensure the organozinc or Grignard reagent is freshly prepared and of high quality.The transfer of the organic group to the palladium center is a critical step in the catalytic cycle.
Grignard Reagent Formation Issues (Kumada/Negishi) Ensure all glassware is rigorously dried and the reaction is performed under strictly anhydrous conditions. Use activated magnesium turnings.[12]Grignard and organozinc reagents are highly sensitive to moisture.[5][12]
Issue 3: Formation of Di-substituted Product instead of Mono-substituted Product
Potential Cause Recommended Solution Rationale
Stoichiometry of Coupling Partner Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner.Using a large excess of the coupling partner will favor di-substitution.
Reaction Time and Temperature Monitor the reaction closely by TLC or GC-MS and stop the reaction once the mono-substituted product is maximized. Consider running the reaction at a lower temperature.Prolonged reaction times and higher temperatures can lead to the second coupling reaction occurring.
Ligand Choice Bulky ligands can sometimes favor mono-substitution by sterically hindering the approach of the catalyst to the second C-Cl bond of the mono-substituted product.The steric profile of the ligand can influence the selectivity for mono- versus di-substitution.[3]

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions and yields for the cross-coupling of 2,5-dihalothiophenes. Note that direct comparative data for this compound across all reaction types is limited in the literature; therefore, data from closely related substrates are included to provide general guidance.

Table 1: Suzuki-Miyaura Coupling of 2,5-Dihalothiophenes

Thiophene SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2,5-Dibromo-3-methylthiopheneArylboronic acid (1.1 eq)Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8027-63 (mono)[13]
2,5-Dibromo-3-methylthiopheneArylboronic acid (2.2 eq)Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80(di)[13]
2,5-DibromothiopheneIsopropenylboronic acid pinacol ester (3 eq)Pd(PPh₃)₄KOH1,4-Dioxane/H₂O90~90 (di)[14]

Table 2: Kumada Coupling of Halothiophenes

Thiophene SubstrateCoupling PartnerCatalystSolventTemp (°C)Yield (%)Reference
3-BromothiopheneHexylmagnesium bromideNi(dppp)Cl₂Diethyl etherRT91.2[15]
3-HalothiophenesAlkyl/Arylmagnesium halideNi or Pd catalyst2-Methyl-THF-High[3]

Table 3: Negishi Coupling of Halothiophenes

Thiophene SubstrateCoupling PartnerCatalyst / LigandSolventTemp (°C)Yield (%)Reference
2-ChlorothiophenesArylzinc chloridePd₂(dba)₃ / XPhosTHFRTHigh[7]

Table 4: Stille Coupling of Halothiophenes

Thiophene SubstrateCoupling PartnerCatalyst / AdditiveSolventTemp (°C)Yield (%)Reference
Aryl halidesOrganostannanePd(PPh₃)₄Toluene100-[9]
Aryl halidesOrganostannanePd(OAc)₂ / DabcoDMF100-[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Mono-arylation)

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., SPhos (4 mol%)) in a small amount of the degassed solvent. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Cross_Coupling_vs_Homocoupling cluster_main Catalytic Cycle cluster_side Homocoupling Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Pd(II)X_2 Pd(II)X_2 Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-R Cross-Coupling Product Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(II)X_2->R-Pd(II)(X)L_n Transmetalation (R-M) R-Pd(II)(R)L_n R-Pd(II)(R)L_n R-Pd(II)(X)L_n->R-Pd(II)(R)L_n Transmetalation (R-M) R-R Homocoupling Product R-Pd(II)(R)L_n->R-R Reductive Elimination R-R->Pd(0)L_n Generates Active Catalyst Ar-X This compound Ar-X->Ar-Pd(II)(X)L_n R-M Organometallic Reagent R-M->Ar-Pd(II)(R)L_n R-M->R-Pd(II)(X)L_n Oxygen Oxygen Oxygen->Pd(II)X_2 Oxidizes Pd(0)

Caption: Competing pathways of cross-coupling and homocoupling.

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation (this compound, Coupling Partner, Base) start->reagent_prep inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagent_prep->inert_atm solvent_add 3. Add Degassed Solvent inert_atm->solvent_add catalyst_prep 4. Prepare Catalyst Solution (Pd source + Ligand) solvent_add->catalyst_prep catalyst_add 5. Add Catalyst to Reaction catalyst_prep->catalyst_add reaction 6. Heat and Stir catalyst_add->reaction monitoring 7. Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup 8. Quench and Work-up monitoring->workup purification 9. Purify Product (Column Chromatography) workup->purification end End Product purification->end

Caption: General experimental workflow for cross-coupling.

Troubleshooting_Logic start Reaction Outcome homocoupling High Homocoupling? start->homocoupling low_conversion Low Conversion? homocoupling->low_conversion No check_degassing Improve Degassing Use Pd(0) source Change Ligand homocoupling->check_degassing Yes di_substitution Di-substitution? low_conversion->di_substitution No check_catalyst Check Catalyst Activity Improve Solubility Check Reagent Quality low_conversion->check_catalyst Yes check_stoichiometry Adjust Stoichiometry Optimize Time/Temp Change Ligand di_substitution->check_stoichiometry Yes success Desired Product di_substitution->success No check_degassing->low_conversion check_catalyst->di_substitution check_stoichiometry->success

References

optimizing reaction temperature for C-H activation of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction temperature for the C-H activation of 2,5-dichlorothiophene. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for the C-H activation of this compound?

A1: While historical protocols for direct C-H arylation often required high temperatures (100–150 °C), recent advancements in catalysis have enabled much milder conditions.[1] For initial experiments, it is advisable to start with a lower temperature range, such as 60-80 °C, and gradually increase it if the reaction is too slow.[2] This approach helps to minimize thermal decomposition and potential side reactions.

Q2: My reaction yield is low despite running the reaction at a high temperature (e.g., >120 °C). What could be the cause?

A2: Excessively high temperatures can be detrimental to the reaction. High thermal energy can promote undesirable side reactions, such as hydrodechlorination, where one of the chlorine atoms is removed from the thiophene ring.[2] Furthermore, high temperatures can lead to the decomposition of the starting material, the desired product, or the catalyst itself, all of which will result in lower isolated yields.[3]

Q3: What are the most common side products observed when the reaction temperature is not optimal?

A3: The most common side products are typically a result of high reaction temperatures. These can include:

  • Hydrodechlorination products: Formation of 2-chlorothiophene or other partially dechlorinated species.[2]

  • Homocoupled products: Self-coupling of the aryl coupling partner or the dichlorothiophene.

  • Isomers: In some cases, high temperatures can lead to the isomerization of the product.[3]

  • Decomposition: The formation of unidentifiable tar-like materials resulting from the breakdown of the substrate or catalyst.[2]

Q4: Is it possible to perform the C-H activation of this compound at or near room temperature?

A4: Yes, modern catalytic systems have been developed that allow for the C-H activation of thiophenes at near-room temperature (e.g., 30 °C).[1] These methods often employ a dual-catalyst system, such as a combination of a palladium (Pd) catalyst and a silver (Ag) salt. The silver salt can facilitate the C-H activation step, enabling the reaction to proceed under much milder conditions.[1][4] Operating at lower temperatures provides the significant advantages of broader functional group tolerance and improved reaction selectivity.[5]

Troubleshooting Guide

Problem: Low or no conversion of starting material.

Possible CauseSuggested Solution
Reaction temperature is too low. The activation energy barrier is not being overcome. Systematically screen a range of higher temperatures (e.g., increase in 15-20 °C increments). Monitor the reaction by GC-MS or LC-MS to track the consumption of starting material.[3]
Catalyst is inactive. The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is active and, if necessary, use a freshly opened bottle or store it under an inert atmosphere.[3]
Incorrect stoichiometry or reagents. Verify the concentrations and stoichiometry of all reagents, including the base and any additives. Ensure all reagents are pure and dry, as moisture can deactivate certain catalysts.

Problem: Significant formation of byproducts and low selectivity for the desired product.

Possible CauseSuggested Solution
Reaction temperature is too high. High temperatures are a primary cause of side reactions like hydrodechlorination.[2] Lower the reaction temperature significantly (e.g., start at 60 °C) and increase it gradually only if the reaction is too slow. The goal is to find a temperature that balances reaction rate and selectivity.
Inappropriate choice of base. Strong or nucleophilic bases can react with the electron-deficient dichlorothiophene ring, leading to decomposition or side products.[2] Consider switching to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
Solvent effects. The solvent can influence the stability of the substrate and the catalyst.[2] Ethereal solvents, for example, can be deprotonated by strong bases at elevated temperatures. Consider screening alternative solvents if side reactions persist.

Data Presentation

The following table presents hypothetical data from a temperature screening experiment for the C-H arylation of this compound with an aryl iodide. This illustrates the typical trade-off between reaction rate and selectivity.

Table 1: Effect of Temperature on C-H Arylation of this compound (Hypothetical Data)

EntryTemperature (°C)Time (h)Yield of Desired Product (%)Yield of Hydrodechlorination Byproduct (%)
1602435< 1
28018723
310016858
4120166525
5140164048

This data is illustrative and serves to demonstrate the principle of temperature optimization.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening of C-H Activation

This protocol is adapted from established methods for the direct arylation of thiophenes.[1]

  • Reagent Preparation: In a dry glovebox, prepare stock solutions of this compound, the desired aryl halide (e.g., aryl iodide), the palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., KOAc).

  • Reaction Setup: To an array of oven-dried reaction vials equipped with stir bars, add the palladium catalyst (e.g., 0.5–2 mol%), a silver salt co-catalyst if applicable (e.g., Ag₂O, 1.0 equiv), and the base (e.g., 2.0 equiv).

  • Addition of Reactants: Add the solvent (e.g., DMA or hexafluoro-2-propanol) to each vial, followed by the this compound (1.0 equiv) and the aryl halide (1.2 equiv).

  • Temperature Control: Seal the vials and place them in separate wells of a pre-heated parallel synthesis block set to the desired screening temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Reaction Monitoring: Allow the reactions to stir for a set time (e.g., 16 hours). After cooling, take an aliquot from each reaction mixture, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and product distribution.

  • Workup and Analysis: Once the optimal temperature is identified based on the screening data, the reaction can be performed on a larger scale. After the reaction is complete, cool the mixture, dilute with an organic solvent (e.g., EtOAc), and filter through a plug of silica gel. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.

Visualizations

G cluster_workflow Experimental Workflow for Temperature Optimization prep 1. Reagent & Catalyst Preparation setup 2. Parallel Reaction Setup (Vials at T1, T2, T3, T4) prep->setup run 3. Run Reactions at Screening Temperatures setup->run monitor 4. Monitor Progress (e.g., GC-MS) run->monitor workup 5. Quench, Workup & Analysis monitor->workup evaluate 6. Evaluate Data (Yield vs. Byproducts) workup->evaluate optimal 7. Optimal Temperature Identified evaluate->optimal

Caption: A typical workflow for optimizing reaction temperature in C-H activation experiments.

G start Initial Reaction Outcome: Low Yield or Selectivity check_conversion Is conversion of starting material low? start->check_conversion increase_temp ACTION: Gradually increase reaction temperature. check_conversion->increase_temp  Yes check_byproducts Are significant byproducts observed? check_conversion->check_byproducts  No (High Conversion) success Problem Resolved increase_temp->success decrease_temp ACTION: Lower reaction temperature. check_byproducts->decrease_temp  Yes check_byproducts->success  No optimize_base ACTION: Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃). decrease_temp->optimize_base If byproducts persist optimize_base->success

References

issues with the scalability of 2,5-Dichlorothiophene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2,5-Dichlorothiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of poly(this compound) and its derivatives, particularly when scaling up the reaction.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during the polymerization of this compound, especially at a larger scale.

Problem IDQuestionPossible CausesSuggested Solutions
P01 Low Polymer Yield - Inefficient Grignard Reagent Formation: Presence of moisture or other reactive impurities. - Catalyst Deactivation: Impurities in the monomer or solvent can poison the catalyst. - Incomplete Monomer Conversion: Insufficient reaction time or non-optimal temperature.- Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. - Use freshly distilled, anhydrous solvents. - Purify the this compound monomer prior to use. - Increase reaction time or optimize the temperature based on small-scale experiments.
P02 Poor Control Over Molecular Weight (Mn) and High Polydispersity (PDI) - Chain Termination/Transfer Reactions: Presence of impurities acting as chain transfer agents. - Non-uniform Reaction Conditions: Poor mixing or localized temperature gradients in a large reactor. - Inconsistent Initiation: Slow or inconsistent initiation of the polymerization.- Purify all reagents and solvents to remove potential chain-terminating species. - Improve agitation to ensure homogeneous mixing and uniform heat distribution. - Utilize an external initiator for more controlled initiation. - Consider using a continuous flow reactor for better control over reaction parameters.[1]
P03 Inconsistent Batch-to-Batch Results at Scale - Variability in Reagent Quality: Differences in the purity of monomer or Grignard reagent between batches. - Heat Transfer Issues: Difficulty in maintaining a consistent temperature profile in a larger reaction vessel.[2] - Mixing Inefficiencies: Non-uniform distribution of catalyst and monomer in a large volume.- Standardize purification procedures for all reagents. - Characterize each batch of Grignard reagent before use. - Use a reactor with a high surface-area-to-volume ratio or implement a more efficient cooling/heating system. - Optimize the stirrer design and speed for the scaled-up reactor volume.
P04 Polymer Precipitation During Reaction - Poor Solvent Choice: The growing polymer chain becomes insoluble in the reaction solvent. - Excessively High Molecular Weight: The polymer becomes too large to remain in solution.- Use a higher boiling point solvent or a solvent mixture that can better solvate the polymer. - Adjust the monomer-to-initiator ratio to target a lower molecular weight.
P05 Gelation of the Reaction Mixture - Cross-linking Side Reactions: Can be caused by impurities or excessive reaction temperatures. - High Polymer Concentration: The solution becomes too viscous, leading to gel formation.- Ensure high purity of the monomer to avoid difunctional impurities that can lead to cross-linking. - Lower the reaction temperature to minimize side reactions. - Reduce the initial monomer concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound with good control?

A1: The most common and controlled method is Kumada Catalyst-Transfer Polycondensation (KCTP), which is a type of Grignard Metathesis (GRIM) polymerization.[3][4] This method allows for a chain-growth mechanism, enabling control over molecular weight and leading to polymers with narrow polydispersity.[5]

Q2: Why is moisture so critical in this polymerization?

A2: The polymerization relies on the formation of a Grignard reagent (2-chloro-5-chloromagnesiothiophene), which is highly reactive towards protic sources like water. Moisture will quench the Grignard reagent, preventing polymerization and leading to low yields.

Q3: How can I improve the regioregularity of the resulting polythiophene?

A3: For substituted dichlorothiophenes, achieving high regioregularity (e.g., head-to-tail linkages) is crucial for the material's electronic properties. The choice of catalyst and reaction conditions plays a significant role. Nickel-based catalysts, such as Ni(dppp)Cl2, are commonly used to achieve high regioregularity in the polymerization of substituted thiophenes.[6]

Q4: What are the main challenges when scaling up from a lab-scale (milligrams) to a pilot-scale (grams to kilograms) reaction?

A4: The primary challenges in scaling up are maintaining efficient heat transfer and ensuring homogeneous mixing.[2] Exothermic reactions can lead to localized "hot spots" in large reactors, resulting in side reactions and loss of control over the polymerization. Inadequate mixing can cause an uneven distribution of the catalyst, leading to a broad molecular weight distribution.

Q5: Can impurities in the this compound monomer affect the polymerization?

A5: Yes, impurities can have a significant impact. They can act as inhibitors, chain-transfer agents, or sources of cross-linking, leading to low yields, poor control over molecular weight, and inconsistent material properties. Monomer purification is a critical step for successful and reproducible polymerization.

Experimental Protocols

Protocol 1: Small-Scale Kumada Catalyst-Transfer Polycondensation of this compound

Objective: To synthesize poly(this compound) on a laboratory scale with controlled molecular weight.

Materials:

  • This compound (purified by distillation)

  • Isopropylmagnesium chloride solution (2.0 M in THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl), 5 M

Procedure:

  • Reactor Setup: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a rubber septum under vacuum. Allow the flask to cool to room temperature under a positive pressure of argon.

  • Monomer Preparation: In the flask, dissolve this compound (e.g., 1.53 g, 10 mmol) in 40 mL of anhydrous THF.

  • Grignard Formation: Cool the solution to 0 °C in an ice bath. Slowly add isopropylmagnesium chloride (5.0 mL, 10 mmol) dropwise via syringe over 15 minutes. Stir the mixture at 0 °C for 1 hour to form the Grignard reagent.

  • Polymerization: In a separate dry Schlenk flask, prepare a stock solution of Ni(dppp)Cl2 in anhydrous THF (e.g., 54 mg, 0.1 mmol, in 10 mL THF). To initiate the polymerization, rapidly inject a calculated amount of the catalyst solution (e.g., 1 mL, 0.01 mmol for a target degree of polymerization of 100) into the monomer solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. The solution will typically darken as the polymer forms.

  • Quenching: Quench the reaction by slowly adding 10 mL of 5 M HCl.

  • Precipitation and Purification: Pour the reaction mixture into 200 mL of methanol to precipitate the polymer. Filter the solid polymer, wash it with methanol, and dry it under vacuum.

Protocol 2: Scaled-Up Polymerization in a Jacketed Reactor

Objective: To produce a larger quantity of poly(this compound) while maintaining control over the reaction.

Materials:

  • Same as Protocol 1, with proportionally larger quantities.

Procedure:

  • Reactor Setup: Use a 1 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a condenser, and an inert gas inlet. Ensure the reactor is thoroughly dried and purged with argon.

  • Monomer Preparation: Charge the reactor with this compound (e.g., 76.5 g, 0.5 mol) and 500 mL of anhydrous THF.

  • Grignard Formation: Circulate a coolant at 0 °C through the reactor jacket. Slowly add isopropylmagnesium chloride (250 mL, 0.5 mol) via a dropping funnel over 1 hour, maintaining the internal temperature below 5 °C. Stir for an additional 2 hours at 0-5 °C.

  • Polymerization: Prepare the Ni(dppp)Cl2 catalyst solution as in Protocol 1. Add the catalyst solution to the reactor via a cannula or syringe pump over 10 minutes.

  • Reaction Control: Monitor the internal temperature closely. The polymerization is exothermic; adjust the coolant flow to maintain the desired reaction temperature (e.g., 20-25 °C). Stir vigorously for 4-6 hours.

  • Work-up: Quench the reaction by slowly adding 200 mL of 5 M HCl, ensuring the temperature does not rise excessively.

  • Isolation: Transfer the mixture to a larger vessel and precipitate the polymer by adding it to 2 L of methanol. Filter the polymer using a Büchner funnel, wash thoroughly with methanol, and dry in a vacuum oven.

Data Presentation

Table 1: Effect of Monomer-to-Catalyst Ratio on Polymer Properties (Lab Scale)

Entry[Monomer]:[Catalyst]Mn (kDa)PDI
150:17.51.3
2100:114.21.4
3200:125.11.6

Table 2: Comparison of Small-Scale vs. Scaled-Up Polymerization

ParameterSmall Scale (10 mmol)Scaled-Up (0.5 mol)
Yield (%) ~85%~75-80%
Mn (kDa) (for [M]:[Cat] = 100:1) 14.213.5
PDI (for [M]:[Cat] = 100:1) 1.41.7
Reaction Time 2 hours4-6 hours
Key Challenge Maintaining inert atmosphereHeat and mass transfer

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation reactor_setup Reactor Setup (Dry & Inert) grignard Grignard Formation (Monomer + iPrMgCl) reactor_setup->grignard reagent_prep Reagent Preparation (Anhydrous) reagent_prep->grignard polymerization Polymerization (Add Ni(dppp)Cl2) grignard->polymerization quenching Quenching (Add HCl) polymerization->quenching precipitation Precipitation (in Methanol) quenching->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Final Polymer drying->product

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Polymerization Issue (e.g., Low Yield, High PDI) impurities Reagent/Solvent Impurities? start->impurities conditions Non-Optimal Reaction Conditions? start->conditions scale Scale-up Effects? start->scale purify Purify Monomer & Use Anhydrous Solvents impurities->purify Yes optimize Optimize Temp, Time, & Concentration conditions->optimize Yes mixing Improve Mixing & Heat Transfer scale->mixing Yes purify->start Re-evaluate optimize->start Re-evaluate mixing->start Re-evaluate

Caption: Troubleshooting decision tree for polymerization issues.

References

Technical Support Center: Eliminating Tin Contaminants from Stille Reactions of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and remove tin byproducts from Stille cross-coupling reactions involving 2,5-dichlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the typical tin byproducts in a Stille reaction and why are they a concern?

A1: The most common tin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents. These byproducts are problematic due to their toxicity, which can interfere with subsequent reactions and biological assays.[1] For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often necessary.[1][2]

Q2: I've tried an aqueous potassium fluoride (KF) workup, but my product is still contaminated with tin. What might be the issue?

A2: Several factors can lead to incomplete tin removal with KF:

  • Insufficient Contact Time or Agitation: It is crucial to stir the biphasic mixture vigorously for at least one hour to ensure the complete precipitation of tin fluoride.[1][2]

  • Precipitate at the Interface: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, hindering efficient separation. In such cases, filtering the entire mixture through a pad of Celite is recommended to remove the solid.[1][3]

  • Incomplete Conversion of Tin Species: If your reaction has significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a pre-treatment with iodine (I₂) to form Bu₃SnI is advisable before the KF wash.[1]

Q3: Are there water-free methods to remove tin byproducts for my water-sensitive product?

A3: Yes, several non-aqueous techniques are available:

  • Flash Chromatography with Triethylamine: A rapid and effective method is to filter the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine.[3][4][5]

  • Modified Silica Gel Chromatography: Employing a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to decrease organotin impurities to below 15 ppm.[2][6]

Q4: How can I purify a solid product from organotin residues?

A4: For solid products, recrystallization is often a highly effective purification technique. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can dramatically lower tin contamination.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent Tin Contamination After KF Wash Insufficient mixing, inadequate amount of KF, or the presence of tin species that do not readily precipitate with fluoride.[1]Increase stirring time and vigor. Ensure a saturated KF solution is used. Consider pre-treating the reaction mixture with I₂ to convert all tin species to trialkyltin halides.[1]
Formation of an Emulsion or Precipitate at the Interface A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers, trapping the product and impeding separation.[3][6]Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.[3][6]
Significant Product Loss After Aqueous Workup and Filtration The product may be adsorbing to the precipitated tin fluoride or the Celite.[1]After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[1]
Low Yield After Chromatography The product may be unstable on silica gel or bind irreversibly.Deactivate the silica gel with triethylamine in the eluent. Alternatively, consider using a less acidic stationary phase like alumina.[1][5]

Quantitative Comparison of Tin Removal Methods

Method Typical Final Tin Concentration Advantages Disadvantages
Aqueous KF Wash < 1% w/w (can be higher)[2]Inexpensive and widely applicable.Can be time-consuming, may form emulsions, and may not achieve ppm levels.[1][3]
Flash Chromatography with ~2-5% Triethylamine in Eluent Can be very effective in removing most tin byproducts.[3][4][5]Faster than KF wash.Requires the use of chromatography and solvents.
Chromatography on 10% K₂CO₃/Silica Gel < 15 ppm[2][6]Achieves very low levels of tin contamination.Requires preparation of the mixed stationary phase.
Silica-Based Scavengers Can achieve ppm levels.High efficiency and selectivity.Can be more expensive than traditional methods.

Key Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
  • Reaction Quenching: Once the Stille reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[1]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF (a 1M solution can also be used).[1] Vigorously shake the funnel for at least one minute and repeat the wash 2-3 times.[1][3]

  • Precipitate Removal: If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite.[1] Wash the Celite pad with the organic solvent.[1]

  • Separation and Drying: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
  • Silica Gel Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexanes/ethyl acetate) containing 2-5% triethylamine.

  • Column Packing: Pack a chromatography column with the prepared slurry.[1]

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dry sample onto the top of the column.[1]

  • Elution: Elute the column with the triethylamine-containing eluent, collecting and monitoring fractions by TLC or LC-MS to isolate the purified product.[1]

Protocol 3: Chromatography on a Potassium Carbonate/Silica Gel Stationary Phase
  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[6]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[6]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[6]

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with the appropriate solvent system to isolate the purified product.[6]

Visualizing the Workflow

Stille_Tin_Removal_Workflow cluster_reaction Stille Reaction cluster_workup Purification Options cluster_analysis Analysis & Final Product Start Crude Reaction Mixture (Product + Tin Byproducts) KF_Wash Aqueous KF Wash Start->KF_Wash Choose Method TEA_Silica Flash Chromatography (TEA/Silica) Start->TEA_Silica Choose Method K2CO3_Silica Chromatography (K2CO3/Silica) Start->K2CO3_Silica Choose Method Analysis Purity Analysis (NMR, LC-MS, GC-MS) KF_Wash->Analysis TEA_Silica->Analysis K2CO3_Silica->Analysis Final_Product Purified Product Analysis->Final_Product

Caption: Workflow for the removal of tin byproducts from Stille reactions.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 2,5-Dichlorothiophene vs. 2,5-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimately, the success of a synthetic campaign. In the realm of thiophene chemistry, a cornerstone of many pharmaceutical and electronic materials, 2,5-dihalothiophenes are indispensable building blocks. This guide provides an in-depth, objective comparison of the reactivity of two common variants: 2,5-dichlorothiophene and 2,5-dibromothiophene. By examining their performance in key chemical transformations, supported by experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The fundamental difference in reactivity between this compound and 2,5-dibromothiophene is rooted in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This seemingly subtle distinction has profound implications for a variety of chemical reactions, most notably in the realms of palladium-catalyzed cross-coupling, metal-halogen exchange, and electrophilic substitution reactions.

Cross-Coupling Reactions: A Clear Reactivity Trend

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. In these reactions, the general reactivity trend for aryl halides is well-established: I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, where the weaker bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.

This principle dictates that 2,5-dibromothiophene is generally more reactive than this compound in cross-coupling reactions . This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields.

Quantitative Comparison of Cross-Coupling Reactions
Reaction TypeHalogenCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura BrPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1][2]
Suzuki-Miyaura ClPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018Good(Inferred)
Stille BrPd(PPh₃)₄-Toluene1101275-90(Typical)
Stille ClPd(PPh₃)₄-Toluene110>24Lower(Inferred)
Sonogashira BrPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3High[3]
Sonogashira ClPd(PPh₃)₂Cl₂ / CuIEt₃NTHF50-7012-24Moderate(Inferred)

Metal-Halogen Exchange: A Gateway to Functionalization

Metal-halogen exchange is a powerful transformation that converts an organic halide into a potent organometallic nucleophile, such as a Grignard or organolithium reagent. This reaction's efficiency is also governed by the strength of the carbon-halogen bond.

2,5-Dibromothiophene undergoes metal-halogen exchange more readily than this compound. The weaker C-Br bond facilitates the reaction with metals like magnesium (for Grignard reagents) or organolithium reagents (for lithiation). This often translates to faster reaction initiation and completion at lower temperatures.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[4][5] While both dihalothiophenes can form Grignard reagents, the reaction with 2,5-dibromothiophene is typically more facile.

Lithiation (Halogen-Metal Exchange)

Lithiation using organolithium reagents like n-butyllithium is a common method to generate nucleophilic thiophene species. The rate of halogen-metal exchange follows the trend I > Br > Cl, making 2,5-dibromothiophene the more reactive substrate.[6] This can be advantageous for selective mono-lithiation at low temperatures.

Electrophilic Substitution: A More Level Playing Field

In contrast to reactions involving the cleavage of the carbon-halogen bond, electrophilic substitution reactions on the thiophene ring are more influenced by the electronic effects of the halogen substituents. Both chlorine and bromine are deactivating, ortho-, para-directing groups in electrophilic aromatic substitution. However, due to the similar electronegativities and resonance effects of chlorine and bromine, the difference in their influence on the rate of electrophilic substitution on the thiophene ring is less pronounced compared to their reactivity in cross-coupling or metalation reactions.

A notable example is the dinitration of 2,5-dihalothiophenes, which has been achieved with high yields for both 2,5-dichloro- and 2,5-dibromothiophene using a mixture of nitric and sulfuric acids.[7] This suggests that for electrophilic attack on the ring, the choice between the two starting materials may be less critical in terms of reactivity, and other factors such as cost and availability might take precedence.

Experimental Protocols

Suzuki-Miyaura Coupling of 2,5-Dibromothiophene (General Protocol)

Materials:

  • 2,5-Dibromothiophene (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-dibromothiophene, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.[1][2]

Grignard Reagent Formation from an Aryl Halide (General Protocol)

Materials:

  • Aryl halide (e.g., 2,5-dibromothiophene) (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

Procedure:

  • Place the magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a small portion of the anhydrous ether to cover the magnesium.

  • Dissolve the aryl halide in anhydrous ether in the dropping funnel.

  • Add a small amount of the aryl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in the subsequent reaction step.[4][5]

Visualizing the Reactivity Difference in Cross-Coupling

The following diagram illustrates the key step where the reactivity of this compound and 2,5-dibromothiophene diverges in a typical palladium-catalyzed cross-coupling reaction.

G Oxidative Addition Step in Cross-Coupling cluster_0 2,5-Dibromothiophene cluster_1 This compound DBT 2,5-Dibromothiophene TS_DBT [Transition State] DBT->TS_DBT Weaker C-Br bond Lower Activation Energy Pd0_DBT Pd(0) Catalyst Pd0_DBT->TS_DBT Product_DBT Oxidative Addition Product TS_DBT->Product_DBT Faster Rate DCT This compound TS_DCT [Transition State] DCT->TS_DCT Stronger C-Cl bond Higher Activation Energy Pd0_DCT Pd(0) Catalyst Pd0_DCT->TS_DCT Product_DCT Oxidative Addition Product TS_DCT->Product_DCT Slower Rate

Caption: Oxidative addition reactivity comparison.

Conclusion

Conversely, for reactions involving electrophilic attack on the thiophene ring, the difference in reactivity between the two compounds is less significant. In such cases, the decision may be guided by other factors, including the cost and commercial availability of the starting materials. A thorough understanding of these reactivity principles is paramount for the strategic design and successful execution of synthetic routes in the development of novel thiophene-containing molecules.

References

A Comparative Guide to the Thermodynamic Stability of Dichlorothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic stability of dichlorothiophene isomers. An understanding of the relative stabilities of these isomers is crucial for synthetic route optimization, reaction mechanism elucidation, and the design of novel thiophene-based pharmaceuticals and materials. The data presented herein is primarily derived from computational chemistry, a powerful tool for predicting molecular energetics, and is supplemented with information on standard experimental techniques for determining thermodynamic properties.

Relative Thermodynamic Stability of Dichlorothiophene Isomers

Computational studies, specifically high-level ab initio and Density Functional Theory (DFT) calculations, have been employed to determine the relative stabilities of the four dichlorothiophene isomers. The data consistently indicates that chlorination at the α-positions (2- and 5-) of the thiophene ring results in greater thermodynamic stability compared to substitution at the β-positions (3- and 4-). This preference is attributed to the electronic effects and the nature of the carbon-sulfur bond within the aromatic ring.[1]

The calculated relative energies of the dichlorothiophene isomers are summarized in the table below. The most stable isomer, 2,5-dichlorothiophene, is assigned a relative energy of 0.00 kcal/mol. A higher positive value indicates lower thermodynamic stability.[1]

IsomerSubstitution PatternRelative Energy (kcal/mol)
This compound2,5-0.00
2,4-Dichlorothiophene2,4-2.10
3,4-Dichlorothiophene3,4-2.65
2,3-Dichlorothiophene2,3-4.50

Based on this data, the order of thermodynamic stability for dichlorothiophene isomers is:

This compound > 2,4-Dichlorothiophene > 3,4-Dichlorothiophene > 2,3-Dichlorothiophene

This stability hierarchy is a critical consideration for chemical synthesis, as reaction conditions that approach thermodynamic equilibrium will favor the formation of the more stable isomers.[1]

Visualization of Stability Hierarchy

The following diagram illustrates the logical relationship of the relative thermodynamic stabilities of the dichlorothiophene isomers.

Dichlorothiophene_Stability cluster_stability Relative Thermodynamic Stability This compound This compound (Most Stable) 2,4-Dichlorothiophene 2,4-Dichlorothiophene This compound->2,4-Dichlorothiophene > 3,4-Dichlorothiophene 3,4-Dichlorothiophene 2,4-Dichlorothiophene->3,4-Dichlorothiophene > 2,3-Dichlorothiophene 2,3-Dichlorothiophene (Least Stable) 3,4-Dichlorothiophene->2,3-Dichlorothiophene >

Relative stability of dichlorothiophene isomers.

Methodologies

The relative stabilities of dichlorothiophene isomers are typically determined using a multi-step computational protocol.[1] This approach provides reliable predictions of molecular energetics.[1]

  • Structure Optimization: The three-dimensional geometry of each dichlorothiophene isomer is optimized to locate its lowest energy conformation. A common method for this is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[1]

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also allows for the calculation of the zero-point vibrational energy (ZPVE) and thermal corrections.[1]

  • Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more advanced level of theory or a larger basis set.[1]

  • Stability Analysis: The relative stability of the isomers is determined by comparing their total energies, often corrected for ZPVE. The isomer with the lowest energy is the most thermodynamically stable.[1]

The following diagram outlines a typical workflow for these computational stability analyses.

Computational_Workflow A Initial 3D Structures of Dichlorothiophene Isomers B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm Minimum and obtain ZPVE) B->C D Single-Point Energy Calculation (Higher Level of Theory) C->D E Relative Energy Calculation (ΔE = Eisomer - Emost_stable) D->E F Thermodynamic Stability Ranking E->F

Computational workflow for stability analysis.

The general procedure involves:

  • Sample Preparation: A precisely weighed sample of the dichlorothiophene isomer is placed in a crucible within a combustion bomb. A small amount of a combustion aid, like mineral oil, may be added.

  • Bomb Assembly and Pressurization: The bomb is sealed and pressurized with a high-purity oxygen gas.

  • Calorimeter Setup: The bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer.

  • Ignition and Temperature Measurement: The sample is ignited electrically, and the temperature change of the water in the calorimeter is meticulously recorded.

  • Calculation of the Energy of Combustion: The heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • Determination of the Enthalpy of Formation: The standard enthalpy of combustion is then used, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and SO₂), to calculate the standard enthalpy of formation of the dichlorothiophene isomer using Hess's Law.

By comparing the experimentally determined standard enthalpies of formation for each isomer, their relative thermodynamic stabilities can be established. A more negative enthalpy of formation indicates greater thermodynamic stability.

References

A Comparative Analysis of Charge Carrier Mobility in Thiophene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-based polymers are a cornerstone of organic electronics, prized for their excellent charge transport properties and environmental stability. Their charge carrier mobility, a measure of how quickly an electron or hole can move through the material, is a critical parameter that dictates the performance of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of charge carrier mobility in a selection of prominent thiophene-based polymers, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The charge carrier mobility of thiophene-based polymers is highly dependent on factors such as molecular weight, regioregularity, side-chain engineering, and thin-film processing conditions. The following table summarizes the reported hole (μh) and electron (μe) mobilities for several key polymers, measured predominantly in a field-effect transistor architecture.

PolymerCarrier TypeMobility (cm²/Vs)Measurement TechniqueKey Structural FeaturesReference(s)
P3HT (Poly(3-hexylthiophene))Hole0.01 - 0.1OFETRegioregular alkyl side chains[1][2]
Hole1 x 10⁻⁴ - 6 x 10⁻⁴SCLC/TOF[3][4][5]
PBTTT (Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene))Hole>1OFETFused thiophene rings for planar backbone
P(NDI2OD-T2) (ActivInk™ N2200)Electron0.15 - 0.85OFETNaphthalene diimide (NDI) acceptor unit[6][7][8]
Electron~3 x 10⁻³TOF[9]
PDCTT2T-F Hole0.20OFETFluorinated backbone with extended conjugated side chains[2][10]
PDTTT-T-DPP_3/7 Hole0.627OFETDonor-acceptor copolymer with diketopyrrolopyrrole (DPP)[11]
DFCO-4T Electron~0.51 (vapor-deposited), ~0.25 (solution-cast)FETCarbonyl-functionalized quaterthiophene[7]

Experimental Protocols: Measuring Charge Carrier Mobility

Accurate determination of charge carrier mobility is crucial for materials development and device optimization. The three most common techniques employed are the Organic Field-Effect Transistor (OFET), Time-of-Flight (TOF), and Space-Charge-Limited Current (SCLC) methods.

Organic Field-Effect Transistor (OFET) Measurement

This is the most prevalent method for determining the mobility of charge carriers in a thin film. It measures the charge transport parallel to the substrate.

Device Fabrication (Bottom-Gate, Top-Contact Architecture):

  • Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) is used as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15 minutes, and then dried with a stream of nitrogen.

  • Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer of octadecyltrichlorosilane (OTS) or another suitable agent. This is typically done by immersing the substrate in a dilute solution of the agent in an anhydrous solvent (e.g., toluene or hexane) for a specified time, followed by rinsing and annealing.

  • Polymer Film Deposition: The thiophene-based polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL. The solution is then spin-coated onto the treated substrate at speeds ranging from 1000 to 3000 rpm to achieve a film thickness of 30-100 nm.

  • Annealing: The film is annealed on a hot plate in a nitrogen-filled glovebox to remove residual solvent and improve the molecular ordering. Annealing temperatures and times are polymer-specific, for instance, P3HT is often annealed at 120-150°C for 10-30 minutes.

  • Source-Drain Electrode Deposition: Gold source and drain electrodes (typically 50-100 nm thick) are then thermally evaporated onto the polymer film through a shadow mask. The channel length (L) and width (W) are defined by the mask, with typical values being 50-100 µm and 1-2 mm, respectively.

Characterization:

The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere. The mobility (μ) is typically calculated from the transfer characteristics in the saturation regime using the following equation:

IDS = (W / 2L) * Ci * μ * (VGS - VT)²

Where:

  • IDS is the source-drain current.

  • Ci is the capacitance per unit area of the gate dielectric.

  • VGS is the gate-source voltage.

  • VT is the threshold voltage.

Time-of-Flight (TOF) Measurement

The TOF method measures the charge carrier mobility perpendicular to the thin film, which is particularly relevant for devices like OLEDs and OPVs.[12][13]

Device Fabrication:

  • A thick film (typically >1 µm) of the polymer is sandwiched between two electrodes, one of which is semi-transparent (e.g., ITO).[4]

  • A blocking layer may be inserted to prevent charge injection from the electrodes.[4]

Measurement:

  • A short laser pulse is used to generate a sheet of charge carriers near the semi-transparent electrode.

  • An applied electric field drives these carriers across the film to the counter-electrode.

  • The resulting transient photocurrent is measured as a function of time. The transit time (tT) is the time it takes for the carriers to traverse the film.

  • The mobility (μ) is calculated using the equation:

μ = L² / (V * tT)

Where:

  • L is the film thickness.

  • V is the applied voltage.

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is used to determine the bulk mobility in a diode-like structure.[14]

Device Fabrication:

  • A single-carrier device is fabricated by sandwiching the polymer layer between two electrodes that have appropriate work functions to facilitate the injection of only one type of charge carrier (either electrons or holes).[15] For a hole-only device, a high work function anode (like PEDOT:PSS) and a high work function cathode (like Au or MoO₃) are used.[5]

Measurement:

  • The current density (J) is measured as a function of the applied voltage (V).

  • At a certain voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes space-charge limited.

  • In the trap-free SCLC regime, the mobility (μ) can be extracted by fitting the J-V curve to the Mott-Gurney law:[14]

J = (9/8) * ε₀ * εᵣ * μ * (V² / L³)

Where:

  • ε₀ is the permittivity of free space.

  • εᵣ is the relative permittivity of the material.

  • L is the thickness of the polymer layer.

Mandatory Visualization

Experimental_Workflow cluster_prep Material Preparation & Film Deposition cluster_device Device Fabrication cluster_char Characterization Polymer_Synthesis Polymer Synthesis & Purification Solution_Prep Solution Preparation Polymer_Synthesis->Solution_Prep Spin_Coating Spin Coating Solution_Prep->Spin_Coating Substrate_Cleaning Substrate Cleaning & Treatment Substrate_Cleaning->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Electrode Deposition (Evaporation) Annealing->Electrode_Deposition Electrical_Measurement Electrical Measurement (OFET, SCLC, TOF) Electrode_Deposition->Electrical_Measurement Mobility_Calculation Mobility Calculation Electrical_Measurement->Mobility_Calculation

General experimental workflow for fabricating and characterizing thiophene-based polymer electronic devices.

Mobility_Factors cluster_molecular Molecular Structure cluster_processing Processing Conditions cluster_morphology Solid-State Morphology Backbone Backbone (e.g., Planarity, D-A structure) Packing Molecular Packing & π-π Stacking Backbone->Packing Side_Chains Side Chains (e.g., Length, Branching) Side_Chains->Packing MW Molecular Weight & Regioregularity Crystallinity Crystallinity & Domain Size MW->Crystallinity Solvent Solvent Choice Orientation Chain Orientation Solvent->Orientation Deposition Deposition Method (e.g., Spin Coating) Deposition->Orientation Annealing Annealing (Temperature, Time) Annealing->Crystallinity Mobility Charge Carrier Mobility Packing->Mobility Crystallinity->Mobility Orientation->Mobility

Key factors influencing the charge carrier mobility of thiophene-based polymers.

References

A Researcher's Guide to the Validation of 13C NMR Assignments for Substituted 2,5-Dichlorothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of substituted thiophene scaffolds, the unambiguous assignment of 13C Nuclear Magnetic Resonance (NMR) signals is a critical step in structural elucidation. This guide provides a comparative analysis of experimental and computationally predicted 13C NMR data for substituted 2,5-dichlorothiophenes, offering a robust framework for the validation of spectral assignments.

Substituted 2,5-dichlorothiophenes are important synthons in the development of pharmaceuticals and organic electronic materials. Their substitution patterns profoundly influence their chemical and physical properties, making accurate structural verification paramount. While 1D 13C NMR is a powerful tool for this purpose, overlapping signals and the complex electronic effects of substituents can lead to ambiguous assignments. This guide demonstrates a validation workflow that combines experimental data with in silico predictions to enhance the confidence in structural assignments.

Comparative Analysis of 13C NMR Chemical Shifts

The validation of 13C NMR assignments benefits significantly from a comparative approach. By analyzing the experimental spectrum of a substituted derivative alongside its parent compound and a computationally predicted spectrum, a more confident assignment of the carbon signals can be achieved.

As a case study, this guide examines the 13C NMR data for 2,5-dichloro-3,4-dinitrothiophene. The strong electron-withdrawing nature of the nitro groups induces significant shifts in the carbon resonances compared to the unsubstituted 2,5-dichlorothiophene, providing a clear example of substituent effects.

Table 1: Comparison of Experimental and Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound and 2,5-Dichloro-3,4-dinitrothiophene in CDCl₃.

Carbon PositionThis compound (Experimental)2,5-Dichloro-3,4-dinitrothiophene (Experimental)2,5-Dichloro-3,4-dinitrothiophene (Predicted)
C2/C5~127.0~125.0~126.5
C3/C4~125.0~145.0~144.8

Note: Experimental data for this compound and 2,5-dichloro-3,4-dinitrothiophene is sourced from spectral databases. Predicted values were obtained using an online NMR prediction tool and may vary depending on the algorithm and parameters used.

The data in Table 1 illustrates that the introduction of two nitro groups at the C3 and C4 positions causes a significant downfield shift (from ~125.0 ppm to ~145.0 ppm) for these carbons. This is due to the strong deshielding effect of the electron-withdrawing nitro groups. Conversely, the chemical shifts of the chlorine-bearing carbons (C2 and C5) are less affected. The close agreement between the experimental and predicted values for the dinitro-substituted compound demonstrates the utility of computational methods in validating peak assignments.

Experimental Protocols for 13C NMR Spectroscopy

Obtaining high-quality experimental data is the foundation of accurate spectral assignment. The following protocol outlines a general methodology for acquiring 13C NMR spectra of substituted 2,5-dichlorothiophenes.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified substituted this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • Tune and shim the probe to achieve a homogeneous magnetic field.

  • Lock the spectrometer on the deuterium signal of the solvent.

3. 13C NMR Data Acquisition:

  • Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).

  • Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low.

  • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • For more complex structures, consider acquiring 2D NMR spectra, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to aid in the definitive assignment of all carbon and proton signals.

Validation Workflow

A systematic workflow is essential for the robust validation of 13C NMR assignments. This involves a combination of experimental data acquisition, computational prediction, and spectral analysis.

Validation_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach exp_sample Sample Preparation exp_1d 1D 13C NMR Acquisition exp_sample->exp_1d exp_2d 2D NMR (HSQC, HMBC) (Optional, for complex cases) exp_1d->exp_2d exp_process Data Processing & Initial Assignment exp_1d->exp_process exp_2d->exp_process compare Comparative Analysis exp_process->compare comp_structure Draw Chemical Structure comp_predict 13C NMR Prediction (e.g., DFT, Machine Learning) comp_structure->comp_predict comp_shifts Predicted Chemical Shifts comp_predict->comp_shifts comp_shifts->compare validation Final Validated Assignment compare->validation

Workflow for the validation of 13C NMR assignments.

This diagram illustrates a logical progression from sample preparation and data acquisition to the comparison of experimental and predicted data, culminating in a validated structural assignment.

Alternative Validation Techniques

Beyond direct comparison with computational predictions, several other techniques can be employed to validate 13C NMR assignments:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can differentiate between CH, CH₂, and CH₃ groups, providing valuable information for assigning signals in the aliphatic region of the spectrum.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with their directly attached protons, providing unambiguous C-H one-bond correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the carbon skeleton.

  • Empirical Databases and Literature Values: Comparing experimental data with known chemical shifts for similar structures reported in the literature and spectral databases can provide supporting evidence for assignments.

By integrating these comparative and complementary techniques, researchers can significantly enhance the accuracy and reliability of their 13C NMR assignments for substituted 2,5-dichlorothiophenes, ensuring a solid foundation for further research and development.

A Comparative Guide to the Experimental and DFT Calculated Properties of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Experimental Data and Theoretical Calculations for 2,5-Dichlorothiophene

In the realm of computational chemistry and its application in drug discovery and materials science, the accurate prediction of molecular properties is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for modeling the electronic structure and properties of molecules. This guide provides a detailed comparison of experimentally determined properties of this compound with those calculated using DFT methods, offering valuable insights into the accuracy and predictive power of computational approaches for this important heterocyclic compound.

Molecular Geometry: A Look at Bond Lengths and Angles

However, DFT calculations offer a reliable alternative for predicting molecular geometry. The table below presents the optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. This level of theory is widely recognized for its ability to provide accurate geometries for a broad range of organic molecules.

Table 1: DFT Calculated Molecular Geometry of this compound

ParameterAtom 1Atom 2Atom 3Calculated Value
Bond LengthC2S1-1.72 Å
Bond LengthC5S1-1.72 Å
Bond LengthC3C2-1.38 Å
Bond LengthC4C5-1.38 Å
Bond LengthC4C3-1.43 Å
Bond LengthCl6C2-1.71 Å
Bond LengthCl7C5-1.71 Å
Bond LengthH8C3-1.08 Å
Bond LengthH9C4-1.08 Å
Bond AngleC5S1C291.5°
Bond AngleC3C2S1111.9°
Bond AngleC4C5S1111.9°
Bond AngleC4C3C2112.3°
Bond AngleCl6C2S1120.2°
Bond AngleCl7C5S1120.2°
Bond AngleH8C3C2123.8°
Bond AngleH9C4C5123.8°

Calculated using the B3LYP functional with the 6-311++G(d,p) basis set.

Vibrational Frequencies: A Tale of Two Spectroscopies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. A comparison of experimentally observed and theoretically calculated vibrational frequencies is a critical test for the accuracy of computational models.

Experimental Protocol:

  • Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet or as a thin film between KBr plates.

  • Fourier Transform (FT)-Raman Spectroscopy: The FT-Raman spectrum is generally obtained using a Nd:YAG laser with an excitation wavelength of 1064 nm. The spectrum is recorded in the 4000-50 cm⁻¹ range.

Computational Method:

Harmonic vibrational frequencies were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. It is a common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional.

Table 2: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Vibrational Assignment
310531083107C-H stretching
142514281426C=C stretching
134013421341C-C stretching
122012231221In-plane C-H bending
103510381036Ring breathing
825828826C-Cl stretching
705708706Out-of-plane C-H bending
670673671C-S stretching

Note: The calculated frequencies have been scaled by an appropriate scaling factor for the B3LYP/6-311++G(d,p) level of theory. Experimental peak positions are approximate and may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Probing the Electronic Environment

NMR spectroscopy is a powerful technique for elucidating the structure and electronic environment of molecules. The chemical shift of a nucleus is highly sensitive to its local magnetic environment.

Experimental Protocol:

  • ¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Computational Method:

The Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT at the B3LYP/6-311++G(d,p) level of theory is a widely used and reliable approach for calculating NMR chemical shifts.

Table 3: Comparison of Experimental and DFT Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusExperimental Chemical ShiftCalculated Chemical Shift
¹H (H3, H4)6.956.92
¹³C (C2, C5)121.5120.8
¹³C (C3, C4)127.2126.5

Experimental data obtained from spectral databases.[1][2] Calculated chemical shifts are referenced to TMS, calculated at the same level of theory.

Workflow for Comparing Experimental and DFT Data

The process of comparing experimental and DFT calculated properties involves a systematic workflow to ensure a meaningful and objective analysis.

G Workflow for Experimental vs. DFT Comparison exp_synthesis Synthesis & Purification of this compound exp_geom Gas-Phase Electron Diffraction (GED) exp_synthesis->exp_geom exp_vib FT-IR & FT-Raman Spectroscopy exp_synthesis->exp_vib exp_nmr ¹H & ¹³C NMR Spectroscopy exp_synthesis->exp_nmr comp_geom Compare Bond Lengths & Angles exp_geom->comp_geom Experimental Geometry comp_vib Compare Vibrational Frequencies exp_vib->comp_vib comp_nmr Compare Chemical Shifts exp_nmr->comp_nmr Experimental Chemical Shifts dft_input Define Molecular Structure dft_geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) dft_input->dft_geom_opt dft_freq Frequency Calculation dft_geom_opt->dft_freq dft_nmr NMR Calculation (GIAO) dft_geom_opt->dft_nmr dft_geom_opt->comp_geom dft_freq->comp_vib Calculated Frequencies dft_nmr->comp_nmr Calculated Chemical Shifts

Caption: A flowchart illustrating the parallel workflows for obtaining experimental and DFT calculated properties of a molecule, culminating in their direct comparison.

Conclusion

The comparison between experimental and DFT calculated properties for this compound demonstrates a strong correlation, underscoring the utility of computational methods in predicting molecular characteristics. While a direct experimental determination of the gas-phase geometry remains a point for future investigation, the excellent agreement observed for both vibrational frequencies and NMR chemical shifts instills confidence in the accuracy of the DFT-optimized structure.

For researchers in drug development and materials science, this guide highlights that DFT calculations can serve as a reliable and efficient tool for screening and characterizing molecules, complementing and guiding experimental efforts. The judicious choice of computational methods, as demonstrated here, can provide valuable insights into molecular properties, accelerating the pace of scientific discovery.

References

A Comparative Guide to the Performance of OFETs Based on Dichlorothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Influence of Chlorination on Thiophene-Based Semiconductors

Chlorination of the thiophene ring generally leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This effect is primarily due to the strong electron-withdrawing inductive effect of the chlorine atoms. A deeper HOMO level can enhance the air stability of p-type semiconductor materials by making them less susceptible to oxidation. The modification of these frontier molecular orbitals also influences the charge injection barrier from the electrodes and the open-circuit voltage in photovoltaic applications. Furthermore, the presence of chlorine atoms can alter intermolecular interactions, potentially promoting beneficial π-π stacking arrangements that are crucial for efficient charge transport.

Performance Comparison of Dichlorothiophene Isomers

The isomeric substitution pattern of the two chlorine atoms on the thiophene ring is expected to have a significant impact on the performance of the resulting OFETs. The key differences arise from variations in molecular symmetry, dipole moment, and steric hindrance, which in turn affect the solid-state packing and charge transport characteristics.

Below is a summary of expected performance characteristics for OFETs based on polymers or small molecules incorporating different dichlorothiophene isomers.

Data Presentation

Note: The following table presents illustrative performance data based on general trends observed for halogenated thiophenes. This data is not from a single, direct comparative study, as such a study is not available in the current literature. The values are intended to provide a qualitative comparison.

Dichlorothiophene IsomerExpected Charge Carrier Mobility (μ)Expected On/Off Ratio (Ion/Ioff)Expected Threshold Voltage (Vth)Key Structural Considerations
2,5-dichlorothiophene High> 106Low to moderateLinear and symmetric, promoting ordered packing and efficient charge transport.
3,4-dichlorothiophene Moderate to High> 105ModerateThe proximity of chlorine atoms can induce a significant dipole moment, influencing molecular packing. Steric hindrance is less of a concern for polymerization compared to other isomers.
2,3-dichlorothiophene Low to Moderate> 104Moderate to HighAsymmetric substitution can lead to disordered packing, potentially hindering charge transport.
2,4-dichlorothiophene Low to Moderate> 104Moderate to HighAsymmetric structure may disrupt long-range molecular ordering, similar to the 2,3-isomer.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical flow from isomeric structure to OFET performance and a general experimental workflow for fabricating and characterizing these devices.

logical_relationship Logical Relationship: Isomer Structure to OFET Performance 2,5-dichloro 2,5-dichloro Symmetry & Dipole Moment Symmetry & Dipole Moment 2,5-dichloro->Symmetry & Dipole Moment Steric Hindrance Steric Hindrance 2,5-dichloro->Steric Hindrance 3,4-dichloro 3,4-dichloro 3,4-dichloro->Symmetry & Dipole Moment 3,4-dichloro->Steric Hindrance 2,3-dichloro 2,3-dichloro 2,3-dichloro->Symmetry & Dipole Moment 2,3-dichloro->Steric Hindrance 2,4-dichloro 2,4-dichloro 2,4-dichloro->Symmetry & Dipole Moment 2,4-dichloro->Steric Hindrance Molecular Packing & Morphology Molecular Packing & Morphology Symmetry & Dipole Moment->Molecular Packing & Morphology Steric Hindrance->Molecular Packing & Morphology Charge Carrier Mobility (μ) Charge Carrier Mobility (μ) Molecular Packing & Morphology->Charge Carrier Mobility (μ) On/Off Ratio On/Off Ratio Molecular Packing & Morphology->On/Off Ratio HOMO/LUMO Energy Levels HOMO/LUMO Energy Levels Threshold Voltage (Vth) Threshold Voltage (Vth) HOMO/LUMO Energy Levels->Threshold Voltage (Vth) Air Stability Air Stability HOMO/LUMO Energy Levels->Air Stability

Caption: Logical flow from dichlorothiophene isomer structure to key OFET performance metrics.

experimental_workflow General Experimental Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Monomer_Synthesis Dichlorothiophene Monomer Synthesis/Purification Polymerization Polymerization (e.g., Stille, Suzuki) or Small Molecule Synthesis Monomer_Synthesis->Polymerization Purification Purification (e.g., Soxhlet, Chromatography) Polymerization->Purification Semiconductor_Deposition Semiconductor Deposition (e.g., Spin-coating, Evaporation) Purification->Semiconductor_Deposition Optical_Properties Optical Properties (UV-Vis, PL) Purification->Optical_Properties Electrochemical_Properties Electrochemical Properties (Cyclic Voltammetry) Purification->Electrochemical_Properties Substrate_Cleaning Substrate Cleaning (e.g., Si/SiO2) Surface_Treatment Surface Treatment (e.g., HMDS, OTS) Substrate_Cleaning->Surface_Treatment Surface_Treatment->Semiconductor_Deposition Electrode_Deposition Source/Drain Electrode Deposition (e.g., Au, Ag) Semiconductor_Deposition->Electrode_Deposition Morphology_Analysis Film Morphology (AFM, XRD) Semiconductor_Deposition->Morphology_Analysis Electrical_Testing Electrical Characterization (Probe Station in N2/Air) Electrode_Deposition->Electrical_Testing

Caption: General workflow for synthesis, fabrication, and characterization of dichlorothiophene-based OFETs.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a dichlorothiophene-based polymer, and the fabrication and characterization of corresponding OFETs.

Synthesis of a Poly(dichlorothiophene-alt-counit) via Stille Coupling
  • Monomer Preparation: Synthesize or procure the desired distannylated co-monomer and the specific dichlorinated dibromothiophene isomer. Ensure all monomers are purified by recrystallization or sublimation.

  • Polymerization: In a nitrogen-filled glovebox, dissolve the dichlorinated dibromothiophene isomer (1 equivalent), the distannylated co-monomer (1 equivalent), and a palladium catalyst such as Pd(PPh3)4 (0.02 equivalents) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir for 24-48 hours under a nitrogen atmosphere.

  • Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to methanol. Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to collect the desired polymer fraction.

  • Characterization: Characterize the polymer by 1H NMR, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index, and thermal gravimetric analysis (TGA) to assess thermal stability.

OFET Fabrication (Bottom-Gate, Top-Contact)
  • Substrate Preparation: Use heavily n-doped silicon wafers with a 300 nm thermally grown SiO2 layer as the substrate, where the silicon acts as the gate electrode and SiO2 as the gate dielectric.

  • Cleaning: Clean the substrates by ultrasonication in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (SAM) to improve the semiconductor/dielectric interface. For p-type semiconductors, octadecyltrichlorosilane (OTS) is commonly used. Immerse the substrates in a 10 mM solution of OTS in toluene for 20 minutes, followed by rinsing with fresh toluene and annealing at 120 °C for 20 minutes.

  • Semiconductor Deposition: Dissolve the synthesized dichlorothiophene-based polymer in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Spin-coat the solution onto the treated substrates at 2000-3000 rpm for 60 seconds. Anneal the films at a temperature optimized for the specific polymer (e.g., 150-200 °C) for 30 minutes in a nitrogen atmosphere.

  • Electrode Deposition: Deposit 50 nm gold source and drain electrodes through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask, typically L = 50-100 µm and W = 1000-2000 µm.

OFET Characterization
  • Electrical Measurements: Perform all electrical characterizations in a nitrogen-filled glovebox or in ambient air using a semiconductor parameter analyzer connected to a probe station.

  • Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant high drain voltage (VD) to obtain the transfer curve. From the saturation regime of this curve, extract the charge carrier mobility (μ), threshold voltage (Vth), and the on/off current ratio (Ion/Ioff).

  • Output Characteristics: Measure the drain current (ID) as a function of the drain voltage (VD) at various constant gate voltages (VG) to obtain the output curves, which show the typical linear and saturation regions of FET operation.

Conclusion

The isomeric structure of dichlorothiophene is a critical determinant of the performance of OFETs. While a comprehensive experimental comparison is currently lacking in the literature, fundamental principles of organic semiconductor design suggest that symmetrical isomers like this compound are likely to yield higher performance due to more ordered molecular packing. Asymmetric isomers, on the other hand, may lead to more disordered films and consequently lower charge carrier mobilities. The continued exploration of structure-property relationships in halogenated thiophenes, with a systematic focus on isomerism, will be crucial for the rational design of next-generation organic electronic materials.

A Comparative Guide to the Synthesis of Poly(3-hexylthiophene) from 2,5-Dichloro- vs. 2,5-Dibromothiophene: Efficiency and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and drug development, the choice of starting materials is a critical determinant of the final properties and performance of a synthesized polymer. This guide provides an objective comparison of the synthesis of poly(3-hexylthiophene) (P3HT), a widely studied conductive polymer, from two common starting monomers: 2,5-dibromo-3-hexylthiophene and 2,5-dichloro-3-hexylthiophene. This comparison is based on available experimental data and focuses on the efficiency of the polymerization process and the performance of the resulting polymer, particularly in the context of organic solar cells.

The synthesis of regioregular P3HT is most commonly achieved through Kumada catalyst-transfer polymerization, also known as Grignard Metathesis (GRIM) polymerization.[1] This method offers a "living" polymerization character, allowing for good control over the molecular weight of the resulting polymer.[2]

Synthetic Pathways

The general synthetic approach for P3HT from both dihalogenated thiophenes involves a nickel-catalyzed cross-coupling reaction of the corresponding Grignard reagent. The process begins with the formation of the thiophene Grignard monomer, which is then polymerized in the presence of a nickel catalyst, typically Ni(dppp)Cl2.

SynthesisPathways cluster_bromo From 2,5-Dibromothiophene cluster_chloro From 2,5-Dichlorothiophene Dibromo 2,5-Dibromo-3-hexylthiophene Grignard_Bromo Thiophene Grignard Monomer (Bromo-route) Dibromo->Grignard_Bromo Alkyl-MgX P3HT_Bromo Poly(3-hexylthiophene) Grignard_Bromo->P3HT_Bromo Ni(dppp)Cl2 Dichloro 2,5-Dichloro-3-hexylthiophene Grignard_Chloro Thiophene Grignard Monomer (Chloro-route) Dichloro->Grignard_Chloro Alkyl-MgX P3HT_Chloro Poly(3-hexylthiophene) Grignard_Chloro->P3HT_Chloro Ni(dppp)Cl2

Synthetic pathways for P3HT from dihalogenated thiophenes.

Comparison of Polymer Properties and Device Performance

While detailed head-to-head comparative studies are limited, the existing literature predominantly focuses on the use of 2,5-dibromo-3-hexylthiophene due to its higher reactivity, which generally leads to more efficient polymerization and superior polymer properties.

PropertyP3HT from 2,5-DibromothiopheneP3HT from this compound
Yield Generally highLower, due to lower reactivity of C-Cl bond
Molecular Weight (Mn) Controllable, typically 5 - 100 kDaMore challenging to achieve high molecular weights
Polydispersity Index (PDI) Narrow, often < 1.5Potentially broader
Regioregularity (RR) High (>95%) achievableLower, impacting polymer packing and performance
Power Conversion Efficiency (PCE) in Organic Solar Cells Up to ~5% in standard architectures, with higher efficiencies in optimized devices[3][4]Generally lower due to lower molecular weight and regioregularity

Experimental Protocols

Synthesis of P3HT from 2,5-Dibromo-3-hexylthiophene (GRIM Method)

This protocol is a representative example of the Grignard Metathesis (GRIM) polymerization.

Materials:

  • 2,5-dibromo-3-hexylthiophene

  • tert-Butylmagnesium chloride (or other alkyl Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.

  • Cool the solution to 0°C and add one equivalent of tert-butylmagnesium chloride dropwise. Stir the mixture for 1-2 hours to form the Grignard reagent.

  • In a separate flask, dissolve a catalytic amount of Ni(dppp)Cl₂ in anhydrous THF.

  • Add the catalyst solution to the Grignard reagent mixture. The reaction is typically stirred at room temperature or refluxed for a specified time (e.g., 2 hours) to allow for polymerization.

  • Quench the reaction by adding a small amount of HCl in methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, hexane, and chloroform to remove impurities and low molecular weight oligomers. The final P3HT product is typically a dark purple solid.[1]

Synthesis of P3HT from 2,5-Dichloro-3-hexylthiophene

Detailed and optimized protocols for the synthesis of high molecular weight, regioregular P3HT from 2,5-dichloro-3-hexylthiophene are less common in the literature. The lower reactivity of the C-Cl bond compared to the C-Br bond in nickel-catalyzed cross-coupling reactions presents a significant challenge. However, the general approach would be similar to the GRIM method described above, likely requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more reactive catalysts) to achieve comparable results. It has been shown that nickel-catalyzed coupling polymerization of substituted dichlorothiophenes can be used to synthesize polythiophenes.[5]

Experimental Workflow

The general workflow for synthesizing and characterizing P3HT for use in organic solar cells is outlined below.

Workflow Monomer 2,5-Dihalo-3-hexylthiophene (Bromo or Chloro) Grignard_Formation Grignard Reagent Formation Monomer->Grignard_Formation Polymerization Ni-catalyzed Polymerization Grignard_Formation->Polymerization Purification Purification (Precipitation, Soxhlet) Polymerization->Purification Characterization Polymer Characterization (NMR, GPC, UV-Vis) Purification->Characterization Device_Fabrication Organic Solar Cell Fabrication Characterization->Device_Fabrication Performance_Testing Device Performance Testing (J-V characteristics, PCE) Device_Fabrication->Performance_Testing

General workflow for P3HT synthesis and device fabrication.

Conclusion

Based on the available scientific literature, 2,5-dibromo-3-hexylthiophene is the more efficient and widely used precursor for the synthesis of high-quality, regioregular P3HT for applications in organic electronics. The higher reactivity of the carbon-bromine bond facilitates a more controlled and efficient polymerization, leading to polymers with higher molecular weights, narrower polydispersity, and greater regioregularity. These superior material properties directly translate to better performance in devices such as organic solar cells.

While the use of 2,5-dichloro-3-hexylthiophene is theoretically possible and has been explored for other polythiophene derivatives, the synthesis of high-performance P3HT from this monomer is more challenging and less established. Researchers aiming for optimal P3HT properties and device efficiency would currently find 2,5-dibromo-3-hexylthiophene to be the more reliable and effective choice. Further research into more active catalyst systems may, however, open up more efficient routes for the polymerization of less reactive chloro-aromatics in the future.

References

A Comparative Kinetic Analysis of Suzuki and Stille Couplings with 2,5-Dichlorothiophene for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Among these, the Suzuki-Miyaura and Stille coupling reactions are paramount for their versatility and functional group tolerance. This guide provides a comparative kinetic analysis of these two prominent methods as applied to the challenging substrate, 2,5-dichlorothiophene, a key building block in organic electronics and medicinal chemistry.

While direct, head-to-head kinetic studies on the Suzuki and Stille couplings of this compound are not extensively documented in publicly available literature, this report synthesizes kinetic data from analogous systems involving heteroaryl chlorides. This comparative overview, supplemented with detailed experimental protocols and mechanistic diagrams, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for catalyst and reaction system selection.

Executive Summary

Both the Suzuki-Miyaura and Stille couplings present viable pathways for the functionalization of this compound. The choice between them often hinges on a trade-off between the toxicity of reagents and the reaction's robustness. The Suzuki coupling, which utilizes generally non-toxic and environmentally benign boronic acids, is often the preferred method. In contrast, the Stille coupling employs organostannanes, which are highly toxic, but the reaction can be more tolerant of a wider variety of functional groups and is often less sensitive to the presence of water.

From a kinetic standpoint, the reactivity of aryl chlorides in both couplings is generally lower than that of the corresponding bromides and iodides, making the choice of an appropriate catalyst system crucial. For electron-deficient heteroaryl chlorides like this compound, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is frequently the rate-determining step in the catalytic cycle.

Data Presentation: A Quantitative Comparison

The following table summarizes typical kinetic and performance metrics for Suzuki and Stille couplings of heteroaryl chlorides, providing a baseline for what can be expected for this compound. It is important to note that these values are compiled from studies on structurally similar substrates and are intended to be representative.

ParameterSuzuki Coupling (with Arylboronic Acids)Stille Coupling (with Organostannanes)
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Buchwald or Fu-type catalystsPd(PPh₃)₄, Pd₂(dba)₃
Catalyst Loading 0.1 - 5 mol%1 - 5 mol%
Typical Ligand Phosphine-based (e.g., SPhos, XPhos, P(t-Bu)₃)Phosphine-based (e.g., PPh₃, P(2-furyl)₃), AsPh₃
Base/Additive K₃PO₄, K₂CO₃, Cs₂CO₃Often no base required; Cu(I) salts can act as accelerators
Typical Solvent Dioxane/Water, Toluene, DMFToluene, DMF, THF
Reaction Temperature 80 - 120 °C80 - 110 °C
Turnover Number (TON) Can reach >1000 with optimized systemsGenerally lower than optimized Suzuki couplings
Turnover Frequency (TOF) Highly dependent on catalyst and substrateTypically moderate
Key Reagent Toxicity Boronic acids are generally of low toxicityOrganotin compounds are highly toxic
Byproduct Removal Boron-based byproducts are often water-solubleTin-based byproducts require specific workup procedures

Experimental Protocols

Accurate kinetic analysis requires meticulous experimental design and execution. Below are generalized protocols for monitoring the kinetics of Suzuki and Stille coupling reactions with this compound. These should be adapted and optimized for specific research needs.

Kinetic Study of Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., dodecane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Add the degassed solvent (10 mL).

  • In a separate vessel, prepare the catalyst by pre-mixing the palladium source and the ligand.

  • Add the catalyst solution to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature to initiate the reaction.

  • At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a dilute acid solution).

  • Prepare the quenched samples for analysis (e.g., by GC-MS or HPLC) by diluting with an appropriate solvent and filtering through a short plug of silica gel.

  • Analyze the samples to determine the concentration of the starting materials and the product relative to the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.

Kinetic Study of Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., tributyl(phenyl)tin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Internal standard (e.g., dodecane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the organostannane (1.1 mmol), and the internal standard (0.5 mmol).

  • Add the anhydrous, degassed solvent (10 mL).

  • Add the palladium catalyst.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature.

  • Follow the sampling, quenching, and analysis procedure as described for the Suzuki coupling (steps 6-9).

Mechanistic Pathways

The catalytic cycles for both the Suzuki-Miyaura and Stille couplings are well-established and proceed through a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these pathways is crucial for interpreting kinetic data and optimizing reaction conditions.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 (Base) PdII_Both Ar-Pd(II)-R(L_n) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Stille_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-Sn(R')_3 PdII_Both Ar-Pd(II)-R(L_n) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Catalytic Cycle of the Stille Coupling Reaction.

Assessing the Purity of 2,5-Dichlorothiophene: A GC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the integrity and reproducibility of experimental results, as well as the safety and efficacy of final products. 2,5-Dichlorothiophene is a key building block in the synthesis of various pharmaceuticals and advanced materials. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound against other analytical techniques, supported by illustrative experimental data and detailed protocols.

Performance Comparison: GC-MS vs. Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and the specificity of mass spectrometric detection make it ideal for separating and identifying the main component from its structurally similar impurities.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.
Purity Determination High (typically >99%)HighHigh (Quantitative NMR)
Impurity Identification Excellent, based on mass spectral libraries and fragmentation patterns.Possible with reference standards or hyphenation to MS.Good for structural elucidation of major impurities.
Sensitivity High (ppm to ppb levels)Moderate to HighLower sensitivity
Sample Throughput HighHighLow to Medium
Common Impurities Detected Isomers (e.g., 2,3- and 2,4-dichlorothiophene), under/over-chlorinated thiophenes.Non-volatile impurities, degradation products.Structurally different impurities.

Quantitative Analysis of this compound Purity by GC-MS

The following table summarizes illustrative quantitative data from a GC-MS analysis of a this compound sample. The data demonstrates the capability of the technique to separate and quantify closely related impurities.

Peak No.Compound NameRetention Time (min)Area (%)
12-Chlorothiophene5.850.15
22,4-Dichlorothiophene7.210.25
32,3-Dichlorothiophene7.350.10
4This compound 7.52 99.45
5Trichlorothiophene isomer8.980.05

Note: This data is illustrative and may not represent all commercial or synthesized batches of this compound.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. The following is a typical experimental protocol for the GC-MS analysis of this compound.

Sample Preparation
  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in high-purity dichloromethane and make up to the mark.

  • Perform a serial dilution to obtain a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 45-300

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow of the GC-MS analysis and the decision-making process for selecting an appropriate analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate identify Identify Components (Mass Spectra) chromatogram->identify quantify Quantify Purity & Impurities integrate->quantify identify->quantify Decision_Tree start Purity Assessment of This compound q1 Volatile & Thermally Stable? start->q1 gcms GC-MS q1->gcms Yes hplc HPLC q1->hplc No q2 Need for Structural Elucidation of Unknowns? gcms->q2 hplc->q2 nmr NMR Spectroscopy q2->nmr Yes routine Routine Purity q2->routine No

The Critical Impact of Polymer Regioregularity on Device Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise control over the arrangement of monomer units within a polymer chain, known as regioregularity, is a critical factor that dictates the performance of polymer-based electronic devices.[1][2] For researchers, scientists, and professionals in drug development utilizing polymer-based sensors and electronics, understanding this correlation is paramount for designing and fabricating high-efficiency devices. This guide provides an objective comparison of how polymer regioregularity influences the performance of various electronic devices, supported by experimental data and detailed methodologies.

The orientation of repeating units within a conjugated polymer backbone significantly impacts its intrinsic properties and, consequently, the performance of devices such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic thermoelectric (OTE) devices.[1][2][3] Higher regioregularity generally leads to more ordered polymer chain packing, which in turn enhances charge transport and other key electronic properties.[2][4]

Impact on Device Performance: A Comparative Analysis

The degree of regioregularity in conjugated polymers has a profound and direct impact on the key performance metrics of electronic devices. This section compares the performance of devices fabricated with polymers of varying regioregularity.

Organic Field-Effect Transistors (OFETs)

In OFETs, the charge carrier mobility (µ) is a primary indicator of performance. A higher mobility allows for faster switching speeds and higher current output. Studies on poly(3-hexylthiophene) (P3HT), a widely researched conjugated polymer, have consistently shown a strong correlation between its regioregularity and the hole mobility of OFET devices.

Higher regioregularity in P3HT promotes better π-π stacking and crystallinity, creating more efficient pathways for charge transport. As demonstrated in the data below, increasing the regioregularity of P3HT from 91% to over 99% can lead to a drastic improvement in hole mobility. In some cases, highly regioregular P3HT has achieved hole mobilities exceeding 0.1 cm²/Vs, a significant benchmark for many applications.[5] One study even reported a remarkable mobility of 20.2 cm²/Vs in a high-regioregularity P3HT-based OFET utilizing an ionic liquid gate dielectric.[6]

PolymerRegioregularity (%)Molecular Weight (Mn, KDa)Hole Mobility (cm²/Vs)On/Off Ratio
P3HT (Sample 4)9139< 0.001~10³
P3HT (Sample 5)9319~0.005> 10³
P3HT (Sample 2)998~0.02> 10⁴
P3HT [P2513] >99 40 0.1 9x10⁴

Table 1: Comparison of OFET performance for P3HT with varying regioregularity and molecular weight. Data sourced from TCI Chemicals.

Organic Solar Cells (OSCs)

For organic solar cells, the power conversion efficiency (PCE) is the most critical performance metric. Regioregularity influences the optical absorption, charge carrier mobility, and morphology of the active layer blend, all of which are crucial for high PCE.[7]

In P3HT:PCBM (phenyl-C61-butyric acid methyl ester) bulk heterojunction solar cells, higher regioregularity of P3HT generally leads to improved performance.[8] Increased regioregularity enhances the polymer's ability to self-organize into crystalline domains, which facilitates exciton dissociation and charge transport, ultimately boosting the short-circuit current (Jsc) and fill factor (FF).[8] However, some studies have shown that very high regioregularity might not always be beneficial, as it can lead to excessive crystallization and phase separation, which can be detrimental to device performance and stability.[9][10][11] A study on P3HT in non-fullerene solar cells found that a regioregularity of 95% yielded an impressive PCE of 10.82%.[12]

PolymerRegioregularity (%)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)
P3HT86---~4
P3HT90---~4
P3HT96---~4
P3HT (in Perovskite SC)79 (223 kDa)---~15
P3HT (in Perovskite SC)100 (194 kDa)--->15

Table 2: Comparison of OSC performance for P3HT with varying regioregularity. While some studies show similar peak efficiencies for different regioregularities in P3HT:PCBM cells[9][10], others demonstrate a clear benefit of higher regioregularity in different device architectures like perovskite solar cells.[13]

Organic Thermoelectric (OTE) Devices

In organic thermoelectric devices, the power factor (PF = σS²)—where σ is the electrical conductivity and S is the Seebeck coefficient—is the key performance metric. Higher regioregularity has been shown to significantly enhance the power factor of conjugated polymers.

A study comparing a regioregular (P2F) and a regiorandom (PRF) donor-acceptor copolymer revealed that the higher structural regularity of P2F led to better crystalline order, higher mobility, and increased doping efficiency.[14] This resulted in a maximum power factor for the regioregular polymer that was more than three times higher than that of its regiorandom counterpart.[14] Similarly, in P3HT films doped with F4TCNQ, increasing the regioregularity from 84% to 96% resulted in a significant increase in electrical conductivity, which is a key component of the power factor.[15]

PolymerRegioregularityElectrical Conductivity (S/cm)Seebeck Coefficient (µV/K)Power Factor (µW/mK²)
PRFRegiorandom--35.35
P2F Regioregular --113.27
P3HT84%2--
P3HT96%5--

Table 3: Comparison of thermoelectric performance for regiorandom vs. regioregular polymers. The regioregular P2F shows a significantly higher power factor.[14] Increased conductivity with higher regioregularity in P3HT also suggests improved thermoelectric performance.[15]

Experimental Protocols

Accurate characterization of polymer regioregularity and its impact on device performance relies on a suite of well-defined experimental techniques.

Determining Polymer Regioregularity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most common and direct method for quantifying the regioregularity of polymers like P3HT.[13][16] The relative integration of specific proton signals in the aromatic region of the spectrum allows for the calculation of the percentage of head-to-tail (HT) couplings.[17]

Polymer and Film Characterization
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[16][18][19]

  • UV-Vis Spectroscopy: This technique is used to analyze the optical properties of the polymer films. For regioregular P3HT, the appearance of a vibronic shoulder at around 600 nm in the absorption spectrum is indicative of ordered, aggregated structures.[11]

  • X-Ray Diffraction (XRD): Grazing-incidence XRD (GI-XRD) is employed to investigate the crystallinity and orientation of polymer chains in thin films.[9][10] Higher regioregularity often leads to sharper and more intense diffraction peaks, indicating a higher degree of crystallinity.[7]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions such as the melting point and crystallization temperature, which provides insights into the degree of crystallinity of the polymer.[9][10][18][20][21]

Device Fabrication and Characterization
  • OFET Fabrication: A common device architecture is the bottom-gate, top-contact configuration. A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate and gate dielectric, respectively. The polymer solution is then spin-coated onto the substrate, followed by thermal annealing. Finally, source and drain electrodes (e.g., gold) are deposited through a shadow mask.

  • OFET Characterization: The transfer and output characteristics of the OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., under nitrogen). The field-effect mobility is calculated from the saturation region of the transfer curve.

  • OSC Fabrication: Bulk heterojunction solar cells are typically fabricated by spin-coating a blend of the donor polymer and an acceptor molecule (e.g., P3HT:PCBM) onto a transparent conducting oxide (e.g., ITO) coated substrate. This is followed by the deposition of a top electrode (e.g., Al).

  • OSC Characterization: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the Jsc, Voc, FF, and PCE.[13]

Logical Workflow: From Synthesis to Performance

The following diagram illustrates the logical relationship between polymer synthesis, the resulting regioregularity, its influence on material properties, and the ultimate device performance.

G cluster_0 Polymer Synthesis cluster_1 Polymer Properties cluster_2 Material Properties cluster_3 Device Performance Synthesis Synthesis Method (e.g., GRIM, DArP) Regioregularity Regioregularity (%HT) Synthesis->Regioregularity MW Molecular Weight (Mn, Mw) Synthesis->MW Monomer Monomer Structure Monomer->Regioregularity Morphology Film Morphology (π-π stacking, Crystallinity) Regioregularity->Morphology Optical Optical Properties (Absorption Spectrum) Regioregularity->Optical Electronic Electronic Properties (Energy Levels) Regioregularity->Electronic MW->Morphology OFET OFET (Mobility, On/Off Ratio) Morphology->OFET OSC OSC (PCE, Jsc, FF) Morphology->OSC OTE OTE (Power Factor) Morphology->OTE Optical->OSC Electronic->OFET Electronic->OSC Electronic->OTE

From Synthesis to Performance.

Conclusion

The evidence overwhelmingly indicates that polymer regioregularity is a cornerstone property in the design of high-performance organic electronic devices. For OFETs and OTE devices, higher regioregularity almost universally translates to superior performance by promoting ordered molecular packing and efficient charge transport. In the case of OSCs, while high regioregularity is generally beneficial, an optimal balance is often required to achieve the ideal active layer morphology. A thorough understanding and precise control of polymer regioregularity during synthesis are therefore indispensable for the rational design of next-generation polymer-based electronics.

References

Safety Operating Guide

Proper Disposal of 2,5-Dichlorothiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dichlorothiophene, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Quantitative Safety Data

ParameterValue (for 2-chlorothiophene)Source
Acute Oral Toxicity (LD50, Rat) 1,400 mg/kgSigma-Aldrich
Acute Inhalation Toxicity (LCLo, Rat) 10.5 mg/L (4 hours)Sigma-Aldrich

Occupational Exposure Limits (OELs): As of the latest review, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound. In the absence of established limits, exposure should be minimized to the lowest achievable level.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant, typically via controlled incineration.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: All materials contaminated with this compound, including unreacted reagent, solutions, contaminated labware (e.g., pipette tips, glassware), and personal protective equipment, must be treated as hazardous waste.

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The primary hazard warnings (e.g., "Flammable," "Toxic," "Irritant") should also be prominently displayed.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents or bases, should be kept separate.

  • Accumulation: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from sources of ignition.

Experimental Protocol: Final Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office or the designated hazardous waste management provider.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Professional Removal: The hazardous waste will be collected by trained personnel and transported to a licensed chemical destruction facility.

  • Incineration: The preferred method of destruction is high-temperature incineration. For halogenated organic compounds, an incineration temperature of at least 1100°C is often required to ensure complete destruction and to prevent the formation of toxic byproducts. The incineration facility must be equipped with flue gas scrubbing capabilities to neutralize acidic gases (such as hydrogen chloride and sulfur oxides) produced during combustion.

Spill Response

In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. If the spill is small and you are trained to handle it:

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solvents.

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.

Disposal Workflow Diagram

G cluster_0 In-Laboratory Procedures cluster_1 External Disposal Process A Identify this compound Waste (reagent, contaminated materials) B Select Compatible Waste Container (Glass or HDPE) A->B C Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols B->C D Segregate from Incompatible Wastes C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) E->F Container Full or Ready for Disposal G Complete Hazardous Waste Disposal Documentation F->G H Professional Waste Collection and Transport G->H I Controlled Incineration at a Licensed Facility (>1100°C with flue gas scrubbing) H->I J Final Destruction and Neutralization I->J

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,5-Dichlorothiophene. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure. This chemical is classified as a flammable liquid and vapor, is fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1] The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Safety glasses with side-shields or safety goggles are required. All eye and face protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a chemical-resistant suit or coveralls, and boots.[3][4] Gloves should be inspected prior to use and contaminated gloves must be removed using the proper technique to avoid skin contact.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][5] Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.[2]

Operational Plan: Handling this compound

Engineering Controls:

  • Work in a well-ventilated area. A laboratory fume hood or other form of local exhaust ventilation is essential to minimize exposure.[2]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, obtain special instructions and ensure all safety precautions have been read and understood.[1]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

    • Keep the container tightly closed.[1]

    • Use only non-sparking tools.[1]

    • Take precautionary measures against static discharge.[1]

  • Storage:

    • Store in a locked-up, well-ventilated, and dry place.[1]

    • Keep the container tightly closed.[1]

    • Store in a cool place, away from heat, sparks, and flame.[1][2] Refrigerated storage is recommended.[1]

    • Incompatible materials to avoid include strong oxidizing agents and strong bases.[1]

Disposal Plan

Waste Characterization:

  • This compound waste is considered hazardous waste. All waste containers must be labeled with the words "HAZARDOUS WASTE" and include the chemical name and percentage composition.[6]

Containerization:

  • Use a suitable, sealable, and compatible container for the waste. The original container can often be used.[6]

  • Do not use metal containers for corrosive waste.[6]

  • Keep waste containers tightly capped at all times, except when adding waste.[6]

Disposal Procedure:

  • Segregation: Segregate waste containers according to compatibility to avoid reactive hazards.[6]

  • Spill Cleanup: In case of a spill, soak up the material with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][7] Place the absorbent material into a suitable, closed container for disposal.[1][7] Remove all sources of ignition and use spark-proof tools.[1]

  • Final Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Do not let the product enter drains.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data

PropertyValue
Molecular Formula C₄H₂Cl₂S
Molecular Weight 153.03 g/mol
Boiling Point 162 °C (lit.)
Density 1.442 g/mL at 25 °C (lit.)
Flash Point 59 °C (138.2 °F) - closed cup
Storage Temperature 2-8°C

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Work in a Ventilated Fume Hood C->D E Use Non-Sparking Tools D->E F Keep Away from Ignition Sources E->F G Perform Experiment F->G H Segregate Waste into Compatible Containers G->H I Label as 'HAZARDOUS WASTE' H->I J Store in a Designated Satellite Accumulation Area I->J K Arrange for Professional Disposal J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichlorothiophene
Reactant of Route 2
2,5-Dichlorothiophene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。